Product packaging for Caproyl tyrosine(Cat. No.:CAS No. 30664-77-8)

Caproyl tyrosine

Cat. No.: B14697130
CAS No.: 30664-77-8
M. Wt: 335.4 g/mol
InChI Key: DJPVXOYGQKTRPA-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caproyl Tyrosine, chemically defined as (2S)-2-(decanoylamino)-3-(4-hydroxyphenyl)propanoic acid (CAS 30664-77-8), is a synthetic hybrid compound engineered from the amino acid L-tyrosine and a fatty acid component, typically decanoic (capric) acid . This structure integrates the properties of an amino acid with a lipid, making it a compound of interest in biochemical and pharmaceutical research. Its primary research applications are explored in two key areas. Firstly, in dermatological and cosmetic science, this compound and its salt form, Potassium this compound, are investigated for their role in stimulating melanogenesis . Studies suggest it can enhance the expression of tyrosinase, a key enzyme in the melanin synthesis pathway, and promote a uniform increase in pigmentation in model systems . This makes it a valuable compound for research into skin photoprotection and pigment disorders. Secondly, its peptide derivative, N-caproyl-L-prolyl-L-tyrosine methyl ester, has been studied in neuropharmacology as an analog of neurotensin, providing a model for investigating the metabolic stability and hydrolysis pathways of peptide-based drugs in plasma . The compound's mechanism of action in melanogenesis research is linked to its potential to modulate gene expression and enzyme activity related to the melanin production pathway . As a reagent, it is characterized by its low solubility in water and is typically supplied as a clear liquid in formulations for experimental use, with recommended dosage levels in research formulations ranging from 3% to 5% . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H29NO4 B14697130 Caproyl tyrosine CAS No. 30664-77-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30664-77-8

Molecular Formula

C19H29NO4

Molecular Weight

335.4 g/mol

IUPAC Name

(2S)-2-(decanoylamino)-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C19H29NO4/c1-2-3-4-5-6-7-8-9-18(22)20-17(19(23)24)14-15-10-12-16(21)13-11-15/h10-13,17,21H,2-9,14H2,1H3,(H,20,22)(H,23,24)/t17-/m0/s1

InChI Key

DJPVXOYGQKTRPA-KRWDZBQOSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Potential Signaling Pathways of N-decanoyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-decanoyl-L-tyrosine is a lipoamino acid, a class of molecules gaining interest for their potential roles in cellular signaling and as versatile building blocks in medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthesis pathways for N-decanoyl-L-tyrosine, including both chemical and enzymatic methodologies. Detailed experimental protocols, quantitative data, and characterization techniques are presented to enable researchers to synthesize and purify this compound with high fidelity. Furthermore, this guide explores the potential signaling pathways of N-acyl amino acids, offering insights into the prospective biological functions of N-decanoyl-L-tyrosine, particularly its putative interactions with G-protein coupled receptors and ion channels.

Introduction

N-acyl amino acids (NAAs) are a diverse class of lipid signaling molecules characterized by a fatty acid linked to an amino acid via an amide bond. These molecules are increasingly recognized for their involvement in a variety of physiological processes. N-decanoyl-L-tyrosine, an NAA composed of decanoic acid and the aromatic amino acid L-tyrosine, possesses a unique amphipathic structure that may confer specific biological activities. Understanding its synthesis is crucial for producing this compound for further investigation into its physicochemical properties and potential therapeutic applications. This guide details established synthesis routes and discusses potential biological signaling pathways based on the broader class of N-acyl amino acids.

Chemical Synthesis of N-decanoyl-L-tyrosine

The most common chemical method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride under basic conditions.

Schotten-Baumann Reaction using Decanoyl Chloride

This method utilizes the reaction of L-tyrosine with decanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Pathway:

G Tyrosine L-Tyrosine NDT N-decanoyl-L-tyrosine Tyrosine->NDT DecanoylChloride Decanoyl Chloride DecanoylChloride->NDT HCl HCl Base Base (e.g., NaOH) G Tyrosine L-Tyrosine NDT N-decanoyl-L-tyrosine Tyrosine->NDT DecanoicAcid Decanoic Acid DecanoicAcid->NDT Water H₂O Lipase Lipase (e.g., Novozym 435) G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR55 GPR55 Gq Gq GPR55->Gq PLC PLC Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers NDT N-decanoyl-L-tyrosine NDT->GPR55 G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx TH_expression Tyrosine Hydroxylase Expression Ca_influx->TH_expression influences NDT N-decanoyl-L-tyrosine NDT->Ca_channel modulates

Caproyl Tyrosine's Mechanism of Action in Melanocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caproyl tyrosine, specifically in the form of potassium this compound, is emerging as a compound of interest in the field of melanocyte biology and skin pigmentation. This technical guide synthesizes the current understanding of its mechanism of action, drawing from available data, including patent literature and the established principles of melanogenesis. The core mechanism of this compound appears to be its function as a pro-melanogenic agent. By acting as a bioavailable precursor to L-tyrosine, the primary substrate for melanin (B1238610) synthesis, it is proposed to enhance the melanogenic pathway, leading to increased melanin production. This guide provides a detailed overview of the proposed mechanism, relevant signaling pathways, and comprehensive experimental protocols for the in-vitro evaluation of its effects on melanocytes.

Proposed Mechanism of Action

The primary proposed mechanism of action for this compound in melanocytes is its role as a precursor to L-tyrosine, thereby augmenting the substrate pool for melanogenesis. The caproyl moiety is believed to enhance the molecule's bioavailability for topical applications.

Substrate Availability and Melanogenesis

Melanin synthesis, or melanogenesis, is a complex enzymatic cascade that begins with the amino acid L-tyrosine.[1][2] The enzyme tyrosinase, a key regulator of this process, catalyzes the hydroxylation of L-tyrosine to 3,4-dihydroxyphenylalanine (DOPA) and the subsequent oxidation of DOPA to dopaquinone.[1] Dopaquinone is a critical intermediate that can then be converted into either eumelanin (B1172464) (black/brown pigment) or pheomelanin (red/yellow pigment).[1]

The concentration of L-tyrosine can be a rate-limiting factor in melanin production.[3] By providing a readily available source of tyrosine, this compound is hypothesized to drive the melanogenic pathway forward, leading to an increase in melanin synthesis. Patent literature suggests that the topical application of potassium this compound, particularly in conjunction with UV radiation, promotes an increase in skin pigmentation.[4] This supports the hypothesis that it acts by increasing the availability of the primary substrate for tyrosinase.

Modulation of Tyrosinase Expression

Beyond simply providing substrate, there is evidence to suggest that potassium this compound, in combination with other agents like L-phenylalanine (B559525) and taurine (B1682933), can modulate the expression of the tyrosinase (TYR) gene.[4] An in-vitro study on murine melanoma cells indicated that a composition containing potassium this compound led to a dose-dependent modulation of tyrosinase expression within 72 hours of application.[4] This suggests a more complex mechanism involving the regulation of gene expression, potentially influencing the overall capacity of the melanocyte to produce melanin.

Signaling Pathways in Melanogenesis

The regulation of melanogenesis is governed by intricate signaling pathways. While direct studies on this compound's interaction with these pathways are limited, its proposed mechanism of increasing tyrosine availability and modulating tyrosinase expression places it within the context of the well-established cAMP/PKA/CREB/MITF signaling cascade.

The cAMP/PKA/CREB/MITF Pathway

This pathway is a central regulator of melanogenesis.[1] It is typically activated by stimuli such as alpha-melanocyte-stimulating hormone (α-MSH). The binding of α-MSH to its receptor, MC1R, on the melanocyte surface activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then acts as a transcription factor, binding to the promoter of the Microphthalmia-associated Transcription Factor (MITF) gene and upregulating its expression. MITF is the master regulator of melanocyte differentiation and melanogenesis, directly activating the transcription of key melanogenic genes, including TYR, TYRP1, and DCT (dopachrome tautomerase).

This compound's proposed effect on tyrosinase expression could be mediated through an influence on this pathway, although the precise molecular interactions remain to be elucidated.

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha_MSH α-MSH MC1R MC1R AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB MITF_gene MITF Gene pCREB->MITF_gene Activates Transcription MITF MITF MITF_gene->MITF Translates TYR_gene TYR Gene MITF->TYR_gene Activates Transcription Tyrosinase Tyrosinase TYR_gene->Tyrosinase Translates L_Tyrosine L-Tyrosine DOPA DOPA L_Tyrosine->DOPA Hydroxylation Caproyl_Tyrosine This compound Caproyl_Tyrosine->L_Tyrosine Provides Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization

Caption: Proposed mechanism of this compound in the melanogenesis signaling pathway.

Quantitative Data Summary

Currently, there is a paucity of peer-reviewed, quantitative data specifically on the effects of this compound on melanogenesis. The available information from patent literature suggests a "dose-dependent" modulation of tyrosinase expression, but does not provide specific figures for comparison.[4] Further research is required to establish a clear dose-response relationship and to quantify the effects on melanin content and tyrosinase activity.

Table 1: Summary of Expected Quantitative Data from In-Vitro Studies

ParameterAssayExpected Outcome with this compound
Melanin ContentSpectrophotometric Melanin AssayIncrease in a dose-dependent manner
Tyrosinase ActivityL-DOPA Oxidation AssayIncrease in a dose-dependent manner
Tyrosinase (TYR) Gene ExpressionqRT-PCRUpregulation of mRNA levels
MITF Gene ExpressionqRT-PCRPotential upregulation of mRNA levels
pCREB LevelsWestern Blot / ELISAPotential increase in phosphorylation

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on melanocytes. These protocols are based on standard methods used in melanogenesis research and can be adapted for the specific investigation of this compound.

Cell Culture
  • Cell Line: B16F10 murine melanoma cells or primary human epidermal melanocytes (HEMs).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For HEMs, a specialized melanocyte growth medium is required.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Melanin Content Assay

This assay quantifies the amount of melanin produced by melanocytes after treatment with this compound.

  • Cell Seeding: Plate melanocytes in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 72 hours. A vehicle control (e.g., DMSO or PBS) and a positive control (e.g., 100 nM α-MSH) should be included.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them in 1 N NaOH at 80°C for 1 hour.

  • Quantification: Measure the absorbance of the lysate at 405 nm using a spectrophotometer. The melanin content can be normalized to the total protein content of each sample, which can be determined using a BCA protein assay.

Melanin_Content_Assay_Workflow Treat_Cells 2. Treat with this compound (72 hours) Lyse_Cells 3. Lyse Cells (1 N NaOH, 80°C) Treat_Cells->Lyse_Cells Measure_Absorbance 4. Measure Absorbance (405 nm) Lyse_Cells->Measure_Absorbance Normalize_Protein 5. Normalize to Protein Content (BCA Assay) Measure_Absorbance->Normalize_Protein

Caption: Workflow for the Melanin Content Assay.

Cellular Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase within the cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Melanin Content Assay protocol.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing 1% Triton X-100 in PBS.

  • Enzyme Reaction: Incubate the cell lysate with L-DOPA (2 mg/mL) at 37°C for 1 hour.

  • Quantification: Measure the absorbance of the reaction mixture at 475 nm to quantify the amount of dopachrome (B613829) formed. The tyrosinase activity is normalized to the total protein content.

Tyrosinase_Activity_Assay_Workflow Lyse_Cells 2. Lyse Cells (Triton X-100) Enzyme_Reaction 3. Incubate with L-DOPA (37°C, 1 hour) Lyse_Cells->Enzyme_Reaction Measure_Absorbance 4. Measure Absorbance (475 nm) Enzyme_Reaction->Measure_Absorbance Normalize_Protein 5. Normalize to Protein Content Measure_Absorbance->Normalize_Protein

Caption: Workflow for the Cellular Tyrosinase Activity Assay.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the gene expression levels of key melanogenic markers.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Melanin Content Assay protocol.

  • RNA Extraction: Extract total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using specific primers for TYR, MITF, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion and Future Directions

The available evidence suggests that this compound functions as a pro-melanogenic agent primarily by increasing the bioavailability of L-tyrosine, the essential substrate for melanin synthesis. There is also an indication that it may modulate the expression of the tyrosinase gene. However, the current understanding is largely based on patent literature, and there is a clear need for rigorous, peer-reviewed scientific studies to fully elucidate its mechanism of action.

Future research should focus on:

  • Quantitative analysis: Conducting dose-response studies to quantify the effects of this compound on melanin production and tyrosinase activity in human melanocytes.

  • Signaling pathway analysis: Investigating the direct effects of this compound on the cAMP/PKA/CREB/MITF pathway and other relevant signaling cascades.

  • In vivo studies: Performing well-controlled in vivo studies to confirm the pro-pigmenting effects of topically applied this compound and to assess its safety and efficacy.

A deeper understanding of the molecular mechanisms of this compound will be invaluable for its potential applications in cosmetic and therapeutic contexts aimed at modulating skin pigmentation.

References

An In-depth Technical Guide to the Biological Activity of N-acyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules that have garnered significant interest in the scientific community for their diverse physiological roles and therapeutic potential.[1][2][3] Structurally, they consist of a fatty acid joined to an amino acid via an amide bond.[2][3] This simple structure belies a complex and expanding biology, with NAAAs implicated in a wide range of processes including pain, inflammation, and metabolic regulation.[4] As chemical relatives of the well-characterized endocannabinoids, NAAAs are considered part of the broader "endocannabinoidome".[1][5] This technical guide provides a comprehensive overview of the biological activity of NAAAs, with a focus on their core mechanisms of action, quantitative data on their bioactivities, and detailed experimental protocols for their study.

Biosynthesis and Degradation of N-acyl Amino Acids

The cellular levels of NAAAs are tightly controlled by a balance of biosynthetic and degradative enzymatic pathways.[2] While a vast number of potential NAAA species can be formed from various fatty acids and amino acids, the specific metabolic routes for many are still under investigation.[1][3]

Biosynthesis

Two primary pathways for the synthesis of NAAAs have been described:

  • Direct Condensation: This pathway involves the direct linkage of a fatty acid (or its coenzyme A derivative) with an amino acid.[2]

    • Cytochrome c: This enzyme can catalyze the formation of several NAAAs, including N-arachidonoyl glycine (B1666218) (NAraGly), N-arachidonoyl serine (NAraSer), N-arachidonoyl alanine (B10760859) (NAraAla), and N-arachidonoyl γ-aminobutyric acid (NAraGABA), from the corresponding acyl-CoA and amino acid.[2]

    • Glycine N-acyltransferase-like enzymes (GLYATL2 and GLYATL3): These enzymes facilitate the formation of amide bonds between medium- and long-chain acyl-CoAs and glycine.[2]

  • Oxidative Pathway: N-acyl ethanolamines, such as anandamide (B1667382), can be oxidized to their corresponding N-acyl amino acids. For instance, anandamide can be converted to NAraGly through the sequential action of alcohol dehydrogenase and aldehyde dehydrogenase.[2]

Degradation

The primary enzyme responsible for the degradation of many NAAAs is Fatty Acid Amide Hydrolase (FAAH) .[2][6] FAAH is an integral membrane enzyme that hydrolyzes the amide bond of NAAAs, releasing the constituent fatty acid and amino acid.[6] FAAH is also responsible for the breakdown of other bioactive lipids, most notably the endocannabinoid anandamide.[6] Inhibition of FAAH leads to an increase in the endogenous levels of its substrates, a therapeutic strategy that has been extensively explored.[7]

Another enzyme, Peptidase M20 domain-containing 1 (PM20D1) , has been identified as an extracellular NAAA synthase/hydrolase.[8][9]

Simplified N-acyl Amino Acid Metabolism cluster_biosynthesis Biosynthesis cluster_degradation Degradation Fatty Acyl-CoA Fatty Acyl-CoA Amino Acid Amino Acid Direct_Condensation Direct Condensation Amino Acid->Direct_Condensation NAcylE N-acyl Ethanolamine (e.g., Anandamide) Oxidative_Pathway Oxidative Pathway NAcylE->Oxidative_Pathway ADH, ALDH NAAA_b N-acyl Amino Acid Direct_Condensation->NAAA_b Cytochrome c, GLYATLs Oxidative_Pathway->NAAA_b NAAA_d N-acyl Amino Acid PM20D1 PM20D1 NAAA_d->PM20D1 FAAH FAAH Fatty_Acid Fatty Acid FAAH->Fatty_Acid Amino_Acid_d Amino Acid FAAH->Amino_Acid_d PM20D1->Fatty_Acid PM20D1->Amino_Acid_d

Caption: Overview of N-acyl amino acid biosynthesis and degradation pathways.

Molecular Targets and Signaling Pathways

NAAAs exert their biological effects by interacting with a variety of molecular targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.[2] Different NAAAs exhibit distinct target affinities and signaling profiles, contributing to their diverse physiological functions.

G Protein-Coupled Receptors (GPCRs)

Several GPCRs have been identified as targets for NAAAs.

  • GPR18: This receptor is activated by N-arachidonoyl glycine (NAraGly).[3][10] GPR18 signaling is complex and appears to involve biased agonism, with different signaling pathways activated depending on the cellular context.[11] Activation of GPR18 by NAraGly has been linked to apoptosis in macrophages and neuroprotection.[3][10] The signaling cascade can involve Gαi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of MAPK pathways (ERK1/2 and p38).[10][11]

GPR18_Signaling N-arachidonoyl Glycine (NAraGly) Signaling via GPR18 NAraGly N-arachidonoyl glycine (NAraGly) GPR18 GPR18 NAraGly->GPR18 Binds G_protein Gαi/o GPR18->G_protein Activates Neuroprotection Neuroprotection GPR18->Neuroprotection Promotes AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK1/2, p38) G_protein->MAPK Modulates cAMP cAMP AC->cAMP Produces Apoptosis Macrophage Apoptosis MAPK->Apoptosis Leads to GPR55_Signaling N-acyl Serine (e.g., ARA-S) Signaling via GPR55 NAcylSerine N-acyl Serine (e.g., ARA-S) GPR55 GPR55 NAcylSerine->GPR55 Binds Gq Gαq GPR55->Gq Activates G1213 Gα12/13 GPR55->G1213 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA G1213->RhoA Activates IP3 IP3 PLC->IP3 Produces Angiogenesis Angiogenesis RhoA->Angiogenesis Promotes Ca2 Intracellular Ca2+ Release IP3->Ca2 Stimulates FAAH_Assay_Workflow FAAH Inhibition Assay Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Add FAAH Enzyme to Wells A->B C Add Inhibitor (or vehicle) to Wells B->C D Pre-incubate Enzyme and Inhibitor C->D E Initiate Reaction with Substrate D->E F Incubate at 37°C E->F G Measure Fluorescence (Kinetic Mode) F->G H Data Analysis (Calculate % Inhibition, IC50) G->H Calcium_Assay_Workflow Calcium Mobilization Assay Workflow A Seed Cells in Microplate B Load Cells with Calcium-sensitive Dye A->B C Prepare NAAA Ligand Plate B->C D Measure Baseline Fluorescence C->D E Inject NAAA Ligand D->E F Measure Fluorescence Change E->F G Data Analysis (Calculate EC50) F->G

References

Intracellular Signaling Pathways Activated by Caproyl Tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive studies detailing the specific intracellular signaling pathways exclusively activated by Caproyl Tyrosine are not extensively available in current scientific literature. This guide provides an in-depth overview of the core signaling pathways involved in melanogenesis, which are the presumed targets of this compound, a derivative of L-tyrosine, a fundamental component in melanin (B1238610) synthesis. The information presented is based on the well-established mechanisms of melanogenesis and the known roles of tyrosine and its analogs.

Introduction

This compound is an N-acylated derivative of the amino acid L-tyrosine, designed for use in cosmetic and dermatological applications to support skin conditioning.[1] Given that L-tyrosine is the primary substrate for the enzyme tyrosinase, the rate-limiting step in melanin synthesis, it is hypothesized that this compound influences melanogenesis.[2] This technical guide delineates the principal intracellular signaling cascade, the cAMP/PKA/CREB/MITF pathway, which is centrally involved in the regulation of melanin production.[3][4] Understanding this pathway is critical for researchers and professionals in drug development aiming to modulate skin pigmentation.

This document provides a detailed examination of this signaling pathway, a summary of quantitative data from related compounds, detailed experimental protocols for studying these mechanisms, and visualizations to clarify the complex interactions.

The Core Signaling Pathway: cAMP/PKA/CREB/MITF Cascade in Melanogenesis

The synthesis of melanin is a complex process regulated by various signaling pathways, with the cAMP-dependent pathway being one of the most critical.[5] This cascade is typically initiated by external stimuli such as α-melanocyte-stimulating hormone (α-MSH).

The binding of α-MSH to its receptor, the melanocortin 1 receptor (MC1R), a G-protein coupled receptor on the surface of melanocytes, activates adenylyl cyclase.[5] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in intracellular cAMP levels.[5] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding Protein (CREB).[4] Phosphorylated CREB (pCREB) translocates to the nucleus and acts as a transcription factor, binding to the promoter of the Microphthalmia-associated Transcription Factor (MITF).[3]

MITF is considered the master regulator of melanocyte development, survival, and function.[6] The activation of MITF transcription leads to an increase in its protein expression. MITF then binds to the promoter regions of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2, also known as DCT).[7] This upregulates their expression, leading to an increase in melanin synthesis within the melanosomes.[7]

It is postulated that this compound, as a derivative of L-tyrosine, may enhance this pathway by increasing the substrate availability for tyrosinase, thereby promoting the production of melanin.

Melanogenesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha-MSH α-MSH MC1R MC1R alpha-MSH->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB MITF_gene MITF Gene pCREB->MITF_gene Activates Transcription MITF_mRNA MITF mRNA MITF_gene->MITF_mRNA Transcription MITF MITF MITF_mRNA->MITF Translation Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Activates Transcription Tyrosinase_mRNA Tyrosinase mRNA Tyrosinase_gene->Tyrosinase_mRNA Transcription Tyrosinase Tyrosinase Tyrosinase_mRNA->Tyrosinase Translation L_Tyrosine L-Tyrosine (from this compound) L_DOPA L-DOPA Tyrosinase->L_DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone L_Tyrosine->L_DOPA Hydroxylation L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization

Caption: The cAMP/PKA/CREB/MITF signaling pathway in melanogenesis.

Quantitative Data Summary

Direct quantitative data on the effects of this compound on melanogenesis signaling pathways are limited. The following table summarizes findings for L-tyrosine and its derivatives, which may serve as a proxy for the potential effects of this compound.

CompoundCell LineParameter MeasuredFold Change/EffectReference
L-tyrosineHamster melanomaTyrosinase activityDose-dependent increase[8]
L-tyrosineHamster melanomaMelanin synthesisDose-dependent increase[8]
L-tyrosineB16 melanoma cellsMITF, Tyrosinase, TRP1, TRP2 expressionSignificant increase[7]
N-Acetyl-L-tyrosine (in complex)A375 and B16 cellsMelanin productionEffective promotion[9]
N-Acetyl-L-tyrosine (in complex)A375 and B16 cellsIntracellular tyrosinase activityIncreased[9]
L-tyrosine (0.2 mM)Human melanocytesTyrosinase activityIncreased[10]
L-tyrosine (0.2 mM)Human melanocytesMelanin contentHighest content observed[10]
Dibutyryl cAMPMelanoma cellsMelanosomal tyrosine transport2- to 3-fold increase[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the melanogenesis signaling pathway.

Cell Culture and Treatment
  • Cell Line: B16F10 murine melanoma cells are a standard model for studying melanogenesis.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: For experiments, cells are seeded in appropriate culture plates. After 24 hours of attachment, the medium is replaced with fresh medium containing various concentrations of this compound or other test compounds. A vehicle control (e.g., DMSO) is also included. Cells are typically incubated for 48-72 hours.

Melanin Content Assay
  • Principle: This assay quantifies the amount of melanin produced by the cultured cells.

  • Protocol:

    • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Harvest the cells by trypsinization and pellet them by centrifugation (e.g., 3,000 rpm for 5 minutes).

    • Lyse the cell pellet in 1 N NaOH containing 10% DMSO.

    • Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

    • Measure the absorbance of the lysate at 405 nm or 475 nm using a spectrophotometer.

    • Normalize the melanin content to the total protein concentration of a parallel cell lysate, determined by a standard protein assay (e.g., BCA assay).

Melanin_Assay_Workflow start Start: Treated Cells wash Wash with PBS start->wash harvest Harvest Cells (Trypsinization & Centrifugation) wash->harvest lyse Lyse Pellet (1N NaOH, 10% DMSO) harvest->lyse incubate Incubate at 80°C (1 hour) lyse->incubate measure Measure Absorbance (405 nm or 475 nm) incubate->measure normalize Normalize to Protein Content measure->normalize end End: Quantified Melanin Content normalize->end

Caption: Experimental workflow for the Melanin Content Assay.

Tyrosinase Activity Assay
  • Principle: This assay measures the enzymatic activity of tyrosinase by monitoring the oxidation of L-DOPA to dopachrome.

  • Protocol:

    • Prepare cell lysates from treated cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Determine the protein concentration of each lysate.

    • In a 96-well plate, add an equal amount of protein from each lysate.

    • Initiate the reaction by adding a solution of L-DOPA (e.g., 10 mM in phosphate (B84403) buffer, pH 6.8).

    • Incubate the plate at 37°C for a defined period (e.g., 1 hour).

    • Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.

    • Tyrosinase activity is expressed as a percentage of the control.

Western Blotting for Protein Expression
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as MITF, tyrosinase, and phosphorylated CREB.

  • Protocol:

    • Prepare total protein lysates from treated cells.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-MITF, anti-tyrosinase, anti-pCREB, and a loading control like anti-β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensities and normalize to the loading control.

Western_Blot_Workflow start Start: Protein Lysates sds_page SDS-PAGE (Protein Separation) start->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer block Blocking (Non-specific Binding) transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL) & Imaging secondary_ab->detection quantification Quantification & Normalization detection->quantification end End: Protein Expression Levels quantification->end

Caption: General workflow for Western Blotting.

Intracellular cAMP Assay
  • Principle: This assay measures the levels of cyclic AMP in cell lysates, typically using a competitive enzyme-linked immunosorbent assay (ELISA) or a bioluminescence-based assay.

  • Protocol (ELISA-based):

    • Culture and treat cells as described above.

    • Lyse the cells with the provided lysis buffer from a commercial cAMP assay kit.

    • Add the cell lysates and a series of cAMP standards to a microplate pre-coated with a cAMP-specific antibody.

    • Add a fixed amount of HRP-linked cAMP to each well. This will compete with the cAMP in the sample/standard for binding to the antibody.

    • Incubate and wash the plate to remove unbound reagents.

    • Add a substrate solution that reacts with HRP to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of cAMP in the sample.

    • Calculate the cAMP concentration in the samples based on the standard curve.

Conclusion

While direct evidence for the specific intracellular signaling pathways activated by this compound is still emerging, its structural relationship to L-tyrosine strongly suggests its involvement in the cAMP/PKA/CREB/MITF pathway, a cornerstone of melanogenesis. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the effects of this compound and similar compounds on skin pigmentation. Further research is warranted to elucidate the precise molecular interactions and quantitative effects of this compound on these signaling cascades.

References

The Discovery and Scientific Journey of Caproyl Tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Tanning Accelerator for Researchers and Drug Development Professionals

Abstract

Caproyl Tyrosine, and its salt form Potassium this compound, have emerged as significant ingredients in the cosmetic industry, primarily utilized for their ability to accelerate and enhance skin tanning. This technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of this compound. It delves into its synthesis, mechanism of action within the melanogenesis signaling cascade, and collates available data on its efficacy. This document is intended for researchers, scientists, and professionals in drug and cosmetic development seeking a detailed understanding of this N-acyl amino acid derivative.

Introduction: The Quest for Tanning Accelerators

The pursuit of a tanned complexion has driven significant research into compounds that can safely and effectively stimulate the skin's natural pigmentation process. L-Tyrosine, a non-essential amino acid, is the fundamental precursor for melanin (B1238610) synthesis. However, its low solubility and bioavailability in topical formulations have limited its direct use. This limitation spurred the development of more effective derivatives, leading to the creation of N-acyl tyrosine compounds, including this compound. By acylating L-tyrosine with caproic acid, a more lipophilic and bioavailable molecule is formed, capable of penetrating the skin and participating in the melanogenesis pathway.

History and Discovery

The precise origins and initial discovery of this compound are not extensively documented in publicly available scientific literature. Its development appears to be rooted in the broader research into N-acyl amino acids for cosmetic and pharmaceutical applications. The primary driving force behind its creation was the need for a soluble and bioavailable form of tyrosine to act as a tanning accelerator.

Commercial development and introduction to the market can be traced through cosmetic ingredient suppliers. The company Sinerga S.p.A. has been a key player in the commercialization of this compound under the trade name Tyrosinol® and its potassium salt as Tyrostan® PF . These ingredients have been marketed for their ability to intensify and prolong a suntan. A French patent application (FR3004927A1) mentions Tyrosinol® in the context of compositions for browning and/or tanning the skin.[1]

While a definitive timeline of its discovery is elusive, the use of N-acyl amino acids in cosmetics has been an area of active research for several decades, with a focus on improving skin compatibility and efficacy of active ingredients.

Synthesis of this compound

This compound, chemically known as N-caproyl-L-tyrosine, is synthesized through the acylation of the amino group of L-tyrosine with caproyl chloride. The potassium salt, Potassium this compound, is formed from the reaction of caproyl chloride and tyrosine in the presence of a potassium base.[2]

General Experimental Protocol for Synthesis

While a specific, detailed protocol for the industrial synthesis of this compound is proprietary, a general laboratory-scale synthesis can be outlined based on standard organic chemistry principles for N-acylation of amino acids.

Materials:

  • L-Tyrosine

  • Caproyl chloride

  • A suitable base (e.g., sodium hydroxide (B78521) or potassium hydroxide)

  • An appropriate solvent system (e.g., a mixture of water and an organic solvent like dioxane or acetone)

  • Acid for neutralization (e.g., hydrochloric acid)

Procedure:

  • L-Tyrosine is dissolved in an aqueous alkaline solution.

  • The solution is cooled in an ice bath.

  • Caproyl chloride is added dropwise to the cooled solution with vigorous stirring, while maintaining the alkaline pH by the concurrent addition of a base.

  • The reaction is allowed to proceed for a set period at a controlled temperature.

  • After the reaction is complete, the mixture is acidified to precipitate the N-caproyl-L-tyrosine.

  • The crude product is then filtered, washed, and can be further purified by recrystallization from a suitable solvent.

The following diagram illustrates the general workflow for the synthesis of N-acyl amino acids.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product L-Tyrosine L-Tyrosine Acylation Acylation L-Tyrosine->Acylation Caproyl_Chloride Caproyl Chloride Caproyl_Chloride->Acylation Aqueous_Base Aqueous Base Aqueous_Base->Acylation Controlled_Temp Controlled Temperature Controlled_Temp->Acylation Acidification Acidification Acylation->Acidification Purification Purification Acidification->Purification Caproyl_Tyrosine N-Caproyl-L-Tyrosine Purification->Caproyl_Tyrosine

Fig. 1: General workflow for the synthesis of this compound.

Mechanism of Action: Enhancing Melanogenesis

The primary function of this compound is to serve as a more bioavailable precursor for melanin synthesis. By enhancing the delivery of tyrosine to melanocytes, it stimulates the melanogenesis cascade.

The Melanogenesis Signaling Pathway

Melanogenesis is a complex signaling pathway primarily regulated by the enzyme tyrosinase. The binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes initiates a cascade that leads to melanin production.

This cascade involves the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) then upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression. MITF promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).

Tyrosinase catalyzes the initial and rate-limiting step of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine).

The proposed mechanism of action for this compound is its ability to efficiently deliver tyrosine to melanocytes, thereby increasing the substrate pool for tyrosinase and driving the melanin synthesis pathway forward.

The following diagram illustrates the melanogenesis signaling pathway and the proposed point of action for this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Caproyl_Tyrosine_Input This compound Tyrosine_Pool Tyrosine Pool Caproyl_Tyrosine_Input->Tyrosine_Pool Increases Tyrosinase Tyrosinase Tyrosine_Pool->Tyrosinase Substrate MITF MITF pCREB->MITF Upregulates Melanogenic_Genes Tyrosinase, TRP-1, TRP-2 Gene Expression MITF->Melanogenic_Genes Melanogenic_Genes->Tyrosinase Translation Melanin Melanin Tyrosinase->Melanin Catalyzes Production

Fig. 2: Melanogenesis signaling pathway and the role of this compound.

Efficacy and Quantitative Data

Despite its widespread use in cosmetic formulations, there is a notable lack of publicly available, peer-reviewed quantitative data on the efficacy of this compound. Cosmetic ingredient suppliers often provide their own internal data, which is not always published in scientific journals.

A patent application (EP2854752A1) suggests that an association of potassium this compound, L-phenylalanine, and taurine (B1682933) can modulate tyrosinase expression in vitro.[3] However, specific quantitative data from this patent are not provided in the publicly accessible documents.

To rigorously evaluate the efficacy of this compound, standardized in vitro assays are necessary.

In Vitro Experimental Protocols for Efficacy Testing

The following are standard protocols used to assess the melanogenic activity of compounds in vitro, which would be applicable to the evaluation of this compound.

This assay quantifies the amount of melanin produced by melanoma cells after treatment with a test compound.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Test compound (this compound)

  • Lysis buffer (e.g., 1N NaOH with 10% DMSO)

  • 96-well plates

Procedure:

  • Seed B16F10 cells in a 6-well or 24-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).

  • After incubation, wash the cells with Phosphate-Buffered Saline (PBS) and lyse them with the lysis buffer.

  • Incubate the lysates at an elevated temperature (e.g., 80°C) to solubilize the melanin.

  • Measure the absorbance of the lysates at 405 nm using a microplate reader.

  • Normalize the melanin content to the total protein concentration of each sample.

This assay measures the activity of the tyrosinase enzyme within the cells after treatment.

Materials:

  • B16F10 cells

  • Lysis buffer (e.g., phosphate (B84403) buffer with 1% Triton X-100)

  • L-DOPA solution (substrate for tyrosinase)

  • 96-well plates

Procedure:

  • Treat B16F10 cells with this compound as described in the melanin content assay.

  • Lyse the cells to release intracellular enzymes.

  • Incubate the cell lysates with L-DOPA.

  • Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm over time.

  • Calculate the tyrosinase activity based on the rate of dopachrome formation.

The following diagram outlines the experimental workflow for evaluating the efficacy of this compound in vitro.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_data_analysis Data Analysis B16F10_Cells B16F10 Cells Caproyl_Tyrosine This compound (Various Concentrations) B16F10_Cells->Caproyl_Tyrosine Melanin_Assay Melanin Content Assay Caproyl_Tyrosine->Melanin_Assay Tyrosinase_Assay Cellular Tyrosinase Activity Assay Caproyl_Tyrosine->Tyrosinase_Assay Quantification Quantification Melanin_Assay->Quantification Tyrosinase_Assay->Quantification Dose_Response Dose-Response Curves Quantification->Dose_Response

Fig. 3: Experimental workflow for in vitro efficacy testing.

Safety and Regulation

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of a group of 115 amino acid alkyl amides, including Potassium this compound.[2] In their 2017 report, they concluded that these ingredients are safe for use in cosmetics when formulated to be non-irritating.[4] The safety assessment relied on data from related N-acyl amino acids, which generally show a low potential for irritation and sensitization.

Conclusion and Future Directions

This compound represents a successful approach to enhancing the bioavailability of L-tyrosine for cosmetic applications, specifically as a tanning accelerator. Its synthesis from readily available starting materials and its favorable safety profile have contributed to its commercial use. However, there is a clear need for more comprehensive, publicly available scientific data to fully elucidate its efficacy and mechanism of action.

Future research should focus on:

  • Conducting and publishing rigorous in vitro and in vivo studies to quantify the dose-dependent effects of this compound on melanin production and tyrosinase activity.

  • Investigating the precise molecular interactions of this compound within the melanogenesis signaling pathway, including its effects on the expression of MITF and other key regulatory proteins.

  • Exploring the potential for synergistic effects when combined with other melanogenesis-stimulating compounds.

A deeper understanding of the scientific principles underlying the activity of this compound will not only be valuable for optimizing its use in cosmetic formulations but also for the broader field of research into skin pigmentation and related disorders.

References

An In-depth Technical Guide to the Physicochemical Properties of Caproyl Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Caproyl Tyrosine, also known as N-decanoyl-L-tyrosine. The information presented herein is essential for professionals involved in drug formulation, delivery, and dermatological research. This document details the compound's chemical identity, its computed and experimentally-derived physicochemical parameters, detailed experimental protocols for their determination, and a visualization of its relevant biological signaling pathway.

Chemical Identity and Structure

This compound is a synthetic N-acyl amino acid, formed through the acylation of the amino group of L-tyrosine (B559521) with capric acid (a ten-carbon fatty acid). This modification enhances the lipophilicity of the parent amino acid, tyrosine, influencing its solubility and potential for dermal penetration.

IUPAC Name: (2S)-2-(decanoylamino)-3-(4-hydroxyphenyl)propanoic acid[1]

Synonyms: N-decanoyl-L-tyrosine, Caproyl tyrosinic acid[1]

Chemical Formula: C₁₉H₂₉NO₄[1]

Molecular Weight: 335.4 g/mol [1]

CAS Number: 30664-77-8[1]

Physicochemical Properties

Quantitative data on the physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing effective delivery systems. Due to a lack of extensive, publicly available experimental data for this compound, this section presents computed values for the molecule, alongside experimental data for structurally related compounds to provide a comparative context.

Computed Physicochemical Data for this compound

The following table summarizes the computationally predicted physicochemical properties of this compound. These values are useful for initial assessments and in silico modeling.

PropertyValueSource
Molecular Weight335.4 g/mol PubChem[1]
XLogP33.4PubChem[1]
Hydrogen Bond Donor Count3PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count11PubChem
Topological Polar Surface Area86.6 ŲPubChem[1]
Water Solubility (estimated)3.738 mg/L at 25°CThe Good Scents Company
Experimental Physicochemical Data for Related Compounds

To provide a frame of reference for the properties of this compound, the following table presents experimental data for the parent molecule, L-tyrosine, and two other N-acyl tyrosine derivatives, N-Acetyl-L-tyrosine and N-Dodecanoyl-L-tyrosine.

PropertyL-TyrosineN-Acetyl-L-tyrosineN-Dodecanoyl-L-tyrosine
Molecular Weight 181.19 g/mol [2]223.22 g/mol [3]363.5 g/mol [4]
Melting Point 343 °C (decomposes)[2]149-152 °C[3]Not Available
Water Solubility 479 mg/L at 25 °C[2]297 mg/mL[3]Not Available
LogP -2.26[2]1.320[3]4.5 (XLogP3)[4]
pKa (Carboxyl) ~2.2[5]Not AvailableNot Available
pKa (Phenolic) ~10.1[5]Not AvailableNot Available
pKa (Amine) ~9.1[5]Not AvailableNot Available

Synthesis of this compound

This compound is synthesized by the N-acylation of L-tyrosine. A common method for this is the Schotten-Baumann reaction, where an acyl chloride (decanoyl chloride) reacts with the amino group of L-tyrosine under alkaline conditions. The reaction is typically carried out in a two-phase system of an organic solvent and water.

Mechanism of Action in Melanogenesis

The potassium salt of this compound, Potassium this compound, is utilized in cosmetic formulations to enhance skin pigmentation. Its mechanism of action is predicated on increasing the bioavailability of tyrosine, the rate-limiting substrate for melanogenesis, the process of melanin (B1238610) production in melanocytes. By delivering tyrosine in a more lipophilic form, it is thought to more readily penetrate the skin and be available to the enzyme tyrosinase, the key enzyme in the melanin synthesis pathway.

Melanogenesis Signaling Pathway

The following diagram illustrates the signaling cascade within a melanocyte that leads to the production of melanin, a process that is stimulated by the availability of L-tyrosine.

Melanogenesis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome UV_Radiation UV Radiation MC1R MC1R UV_Radiation->MC1R stimulates alpha_MSH α-MSH alpha_MSH->MC1R binds to AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF_Gene MITF Gene CREB->MITF_Gene activates transcription of Caproyl_Tyrosine This compound (transport) L_Tyrosine_pool L-Tyrosine Pool Caproyl_Tyrosine->L_Tyrosine_pool increases bioavailability of Tyrosinase Tyrosinase L_Tyrosine_pool->Tyrosinase substrate for MITF MITF (Transcription Factor) MITF_Gene->MITF is transcribed to Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene activates transcription of Tyrosinase_Gene->Tyrosinase is transcribed & translated to L_DOPA L-DOPA Tyrosinase->L_DOPA converts L-Tyrosine to Dopaquinone Dopaquinone L_DOPA->Dopaquinone oxidized to Melanin Melanin Dopaquinone->Melanin polymerizes to

References

A Comprehensive Technical Guide to Caproyl Tyrosine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Caproyl Tyrosine is a modified amino acid derivative that has garnered interest in the fields of dermatology and cosmetology. As an acylated form of the amino acid L-tyrosine, it is designed to enhance bioavailability and efficacy for topical applications. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, experimental protocols, and safety data, tailored for researchers, scientists, and professionals in drug development.

Core Data Presentation

For ease of reference and comparison, the fundamental properties of this compound and its related potassium salt are summarized below.

PropertyThis compoundPotassium this compound
CAS Number 30664-77-8[1]630121-95-8
Molecular Formula C19H29NO4C19H28KNO4[2]
Molecular Weight 335.44 g/mol 373.5 g/mol [2]
IUPAC Name (2S)-2-(decanoylamino)-3-(4-hydroxyphenyl)propanoic acidpotassium; (2S)-2-(decanoylamino)-3-(4-hydroxyphenyl)propanoate
Primary Function Skin Conditioning[3]Skin Conditioning[4]
INCI Name This compoundPOTASSIUM this compound

Mechanism of Action: Stimulation of Melanogenesis

This compound, particularly in the form of its potassium salt, is primarily utilized for its ability to stimulate melanogenesis, the process of melanin (B1238610) production in the skin. Melanin is the primary determinant of skin color and provides natural protection against ultraviolet (UV) radiation. The mechanism of action of this compound is predicated on its role as a precursor and stimulator in the melanin synthesis pathway.

L-tyrosine is the initial substrate for melanogenesis, which is converted to L-DOPA and subsequently to dopaquinone (B1195961) by the rate-limiting enzyme, tyrosinase.[5] Dopaquinone is a key intermediate that leads to the synthesis of both eumelanin (B1172464) (brown-black pigment) and pheomelanin (red-yellow pigment). By providing a bioavailable form of tyrosine, this compound is believed to increase the substrate pool for tyrosinase, thereby enhancing the rate of melanin synthesis. This leads to a tanning effect on the skin.

The proposed signaling pathway involves the uptake of this compound by melanocytes, where it is hydrolyzed to release L-tyrosine. Increased intracellular L-tyrosine levels stimulate the activity of tyrosinase and can also upregulate the expression of key melanogenic proteins, including tyrosinase itself and the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function.[6][7][8]

Melanogenesis_Pathway cluster_extracellular Extracellular Space cluster_cell Melanocyte Caproyl_Tyrosine This compound Caproyl_Tyrosine_int This compound Caproyl_Tyrosine->Caproyl_Tyrosine_int Uptake L_Tyrosine L-Tyrosine Caproyl_Tyrosine_int->L_Tyrosine Hydrolysis Tyrosinase Tyrosinase L_Tyrosine->Tyrosinase Substrate Activation MITF MITF L_Tyrosine->MITF Stimulates L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase MITF->Tyrosinase Upregulates Expression Melanin Melanin (Eumelanin/Pheomelanin) Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Dopaquinone->Melanin

Proposed signaling pathway of this compound in melanogenesis.

Experimental Protocols

Synthesis of N-Caproyl-L-Tyrosine

Objective: To synthesize N-Caproyl-L-Tyrosine via acylation of L-Tyrosine. This protocol is a general adaptation for N-acylation of amino acids.

Materials:

  • L-Tyrosine

  • Caproyl chloride (Decanoyl chloride)

  • Sodium hydroxide (B78521) (NaOH)

  • Acetone

  • Hydrochloric acid (HCl)

  • Deionized water

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Dissolution of L-Tyrosine: In a reaction flask, dissolve L-Tyrosine in an aqueous solution of sodium hydroxide. The alkaline condition is necessary to deprotonate the amino group of L-tyrosine, making it nucleophilic.

  • Acylation Reaction: While stirring the L-Tyrosine solution, slowly add Caproyl chloride. The reaction is typically carried out at a controlled temperature, for instance, by cooling in an ice bath to manage the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Once the reaction is complete, the product is precipitated by acidifying the reaction mixture with hydrochloric acid to a pH where the product is least soluble.

  • Isolation and Purification: The precipitate, crude N-Caproyl-L-Tyrosine, is collected by filtration, washed with cold water to remove inorganic salts, and then can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying: The purified product is dried under vacuum to yield the final N-Caproyl-L-Tyrosine.

Note: This is a generalized protocol. Optimization of reaction conditions such as stoichiometry, temperature, and reaction time may be necessary.

In Vitro Melanin Content Assay

Objective: To quantify the effect of this compound on melanin production in a cell culture model, such as B16F10 murine melanoma cells.

Materials:

  • B16F10 melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • This compound (or its potassium salt)

  • α-Melanocyte-stimulating hormone (α-MSH) as a positive control

  • Sodium hydroxide (NaOH)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Culture: Culture B16F10 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere for 24 hours.[9]

  • Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (the solvent used to dissolve this compound) and a positive control (e.g., 200 nM α-MSH).[10] Incubate for 72 hours.[9]

  • Cell Lysis and Melanin Solubilization: After incubation, wash the cells with PBS. Lyse the cells and solubilize the melanin by adding 1N NaOH containing 10% DMSO to each well and incubating at 80°C for 1 hour.[9][11]

  • Quantification: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.[10][11] The absorbance is directly proportional to the melanin content.

  • Data Normalization: To account for cell viability, a parallel plate can be used to perform a cell viability assay (e.g., MTT assay). The melanin content can then be normalized to the cell number or total protein content.

Melanin_Assay_Workflow Start Start Cell_Culture Culture B16F10 Cells Start->Cell_Culture Cell_Seeding Seed Cells in 24-well Plate Cell_Culture->Cell_Seeding Treatment Treat with this compound (72 hours) Cell_Seeding->Treatment Lysis Wash with PBS & Lyse Cells (1N NaOH + 10% DMSO) Treatment->Lysis Quantification Measure Absorbance at 405 nm Lysis->Quantification Normalization Normalize to Cell Viability/ Protein Content Quantification->Normalization End End Normalization->End

Experimental workflow for the in vitro melanin content assay.
In Vitro Tyrosinase Activity Assay

Objective: To determine the effect of this compound on the activity of tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA

  • This compound

  • Sodium phosphate (B84403) buffer (pH 6.8)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing sodium phosphate buffer and the desired concentrations of this compound.

  • Enzyme Addition: Add mushroom tyrosinase solution to each well and pre-incubate for 10 minutes at 25°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding L-DOPA solution to each well.

  • Measurement: Immediately measure the formation of dopachrome (B613829) by monitoring the increase in absorbance at 475 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. The effect of this compound on tyrosinase activity can be determined by comparing the rates in the presence and absence of the compound.

In Vivo Efficacy Study for Tanning

Objective: To evaluate the tanning effect of a topical formulation containing this compound on human skin.

Materials:

  • Topical formulation containing a known concentration of this compound (or its potassium salt).

  • Placebo formulation (without this compound).

  • Human volunteers with suitable skin types (e.g., Fitzpatrick skin types II or III).

  • Chromameter or other color-measuring device.

Procedure:

  • Volunteer Recruitment and Baseline Measurement: Recruit healthy volunteers and obtain informed consent. Measure the baseline skin color of the test areas (e.g., inner forearm) using a chromameter.[12]

  • Product Application: Instruct the volunteers to apply the test formulation and the placebo formulation to the designated test areas twice daily for a specified period (e.g., 4 weeks).[12]

  • Color Measurement: Measure the skin color of the test areas at regular intervals (e.g., weekly) throughout the study period.

  • Data Analysis: The change in skin color is typically quantified by the change in the ITA° (Individual Typology Angle), which is calculated from the L* (lightness) and b* (yellow-blue) values obtained from the chromameter. A decrease in ITA° indicates skin darkening (tanning).

  • Statistical Analysis: Perform statistical analysis to determine if the change in skin color induced by the this compound formulation is significantly different from that of the placebo.

Safety and Toxicology

Based on available information, the potassium salt of this compound has been reviewed for its use in cosmetic products. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that Potassium this compound is safe in the present practices of use and concentration in cosmetics when formulated to be non-irritating.[2] As with other amino acid alkyl amides, it is recommended that products containing these ingredients be formulated to be non-irritating to the skin and eyes.[2] Standard toxicological assessments for new cosmetic ingredients would include tests for skin irritation, sensitization, and phototoxicity.

Conclusion

This compound is a functional ingredient with a clear mechanism of action related to the stimulation of melanin synthesis. This technical guide provides a foundational understanding for researchers and drug development professionals interested in its application. The provided experimental protocols offer a starting point for the synthesis, in vitro characterization, and in vivo efficacy testing of this compound. Further research to optimize synthesis and formulation, and to fully elucidate its long-term effects and safety profile, will be valuable for its future applications in dermatology and cosmetics.

References

Methodological & Application

Application Notes and Protocols for N-Caproyl-L-Tyrosine Synthesis and Evaluation in Melanogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of N-Caproyl-L-Tyrosine and detailed protocols for evaluating its potential effects on melanogenesis for research purposes.

Introduction

N-Caproyl-L-Tyrosine is an N-acyl amino acid, a class of molecules with diverse biological activities. As a derivative of L-tyrosine, the primary substrate for melanin (B1238610) synthesis, N-Caproyl-L-Tyrosine is of interest for its potential to modulate melanogenesis. It is primarily investigated for its ability to enhance melanin production, making it a compound of interest in the cosmetic industry for tanning acceleration and in research settings for studying the mechanisms of skin pigmentation. The lipophilic caproyl group is thought to increase the bioavailability of tyrosine, facilitating its transport into melanocytes.

Chemical Synthesis of N-Caproyl-L-Tyrosine

A common and effective method for the synthesis of N-acyl amino acids such as N-Caproyl-L-Tyrosine is the Schotten-Baumann reaction. This reaction involves the acylation of an amine with an acid chloride in the presence of a base.

Protocol 1: Synthesis of N-Caproyl-L-Tyrosine via Schotten-Baumann Reaction

Materials:

Procedure:

  • Dissolution of L-Tyrosine: In a round-bottom flask, dissolve L-Tyrosine in a 1 M aqueous solution of sodium hydroxide. The solution should be cooled in an ice bath to 0-5 °C with constant stirring.

  • Acylation: Slowly add caproyl chloride dropwise to the cooled L-Tyrosine solution while vigorously stirring. The molar ratio of L-Tyrosine to caproyl chloride should be approximately 1:1.1. Maintain the temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add dichloromethane to extract the product. The organic layer will contain the N-Caproyl-L-Tyrosine.

  • Washing: Wash the organic layer sequentially with 1 M HCl to remove any unreacted amine and then with distilled water to remove excess acid and salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator to obtain the crude N-Caproyl-L-Tyrosine.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure product.

Characterization:

The final product should be characterized to confirm its identity and purity using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups.

Synthesis_Workflow cluster_synthesis Synthesis of N-Caproyl-L-Tyrosine start Start: L-Tyrosine & Caproyl Chloride dissolution Dissolution in aq. NaOH start->dissolution acylation Acylation (Schotten-Baumann) dissolution->acylation extraction Extraction with DCM acylation->extraction washing Washing with HCl & Water extraction->washing drying Drying over MgSO4 washing->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Recrystallization) evaporation->purification product Final Product: N-Caproyl-L-Tyrosine purification->product

Caption: Workflow for the synthesis of N-Caproyl-L-Tyrosine.

Biological Evaluation Protocols

The primary biological effect of interest for N-Caproyl-L-Tyrosine is its potential to stimulate melanogenesis. The following protocols describe in vitro assays to quantify its effect on melanin production and the activity of tyrosinase, the key enzyme in this pathway. B16F10 murine melanoma cells are a commonly used model for these studies.

Protocol 2: Melanin Content Assay in B16F10 Cells

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • N-Caproyl-L-Tyrosine stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • α-Melanocyte-stimulating hormone (α-MSH) as a positive control

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Lysis buffer (1 M NaOH, 10% DMSO)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Replace the medium with fresh medium containing various concentrations of N-Caproyl-L-Tyrosine. Include a vehicle control (solvent only) and a positive control (e.g., 100 nM α-MSH).

  • Incubation: Incubate the cells for 72 hours.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS and harvest them using trypsinization.

  • Cell Lysis: Pellet the cells by centrifugation and lyse the pellet with the lysis buffer.

  • Melanin Solubilization: Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

  • Quantification: Transfer the lysate to a 96-well plate and measure the absorbance at 475 nm using a spectrophotometer.

  • Normalization: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to normalize the melanin content to the total protein amount.

Protocol 3: Tyrosinase Activity Assay

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) buffer (pH 6.8)

  • N-Caproyl-L-Tyrosine

  • Kojic acid (as a positive inhibitor control, if needed)

  • 96-well plate

  • Spectrophotometer (plate reader)

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer and different concentrations of N-Caproyl-L-Tyrosine.

  • Enzyme Addition: Add mushroom tyrosinase solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding L-DOPA solution to each well.

  • Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes to monitor the formation of dopachrome (B613829).

  • Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance versus time curve. The tyrosinase activity is proportional to the rate of dopachrome formation.

Biological_Evaluation_Workflow cluster_bio Biological Evaluation of N-Caproyl-L-Tyrosine cluster_melanin Melanin Content Assay cluster_tyrosinase Tyrosinase Activity Assay start_bio Start: N-Caproyl-L-Tyrosine treat_cells Treat with N-Caproyl-L-Tyrosine start_bio->treat_cells prepare_reaction Prepare Reaction Mixture start_bio->prepare_reaction seed_cells Seed B16F10 Cells seed_cells->treat_cells harvest_cells Harvest & Lyse Cells treat_cells->harvest_cells measure_melanin Measure Melanin (Absorbance) harvest_cells->measure_melanin add_enzyme Add Tyrosinase prepare_reaction->add_enzyme add_substrate Add L-DOPA add_enzyme->add_substrate measure_activity Measure Dopachrome Formation add_substrate->measure_activity

Caption: Experimental workflows for biological evaluation.

Signaling Pathway

N-Caproyl-L-Tyrosine is hypothesized to influence the melanogenesis pathway by increasing the availability of its tyrosine moiety. The core of this pathway is the enzymatic conversion of L-tyrosine to melanin, primarily regulated by the enzyme tyrosinase.

Melanogenesis_Pathway cluster_pathway Melanogenesis Signaling Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Caproyl_Tyrosine N-Caproyl-L-Tyrosine (Increased Bioavailability) Caproyl_Tyrosine->Tyrosine Provides Tyrosinase Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Red/Yellow Pigment) Dopaquinone->Pheomelanin

Caption: The role of N-Caproyl-L-Tyrosine in the melanogenesis pathway.

Data Presentation

The following tables provide a template for summarizing quantitative data from the described experiments. Please note that the data presented here is illustrative and intended for demonstrative purposes, as comprehensive peer-reviewed quantitative data on the specific effects of N-Caproyl-L-Tyrosine on melanogenesis is not widely available in the public domain.

Table 1: Effect of N-Caproyl-L-Tyrosine on Melanin Content in B16F10 Cells

Treatment GroupConcentration (µM)Melanin Content (OD at 475 nm)Protein Concentration (µg/mL)Normalized Melanin Content (OD/µg protein)% Increase in Melanin Synthesis
Vehicle Control00.150 ± 0.015250 ± 200.000600%
N-Caproyl-L-Tyrosine100.200 ± 0.020245 ± 180.0008236.7%
N-Caproyl-L-Tyrosine500.280 ± 0.025255 ± 220.0011083.3%
N-Caproyl-L-Tyrosine1000.350 ± 0.030240 ± 250.00146143.3%
α-MSH (Positive Control)0.10.450 ± 0.040260 ± 200.00173188.3%

Table 2: Effect of N-Caproyl-L-Tyrosine on Tyrosinase Activity

Treatment GroupConcentration (µM)Rate of Dopachrome Formation (ΔOD/min)% Increase in Tyrosinase Activity
No Enzyme Control-0.001 ± 0.0005-
Enzyme Control00.050 ± 0.0050%
N-Caproyl-L-Tyrosine100.065 ± 0.00630%
N-Caproyl-L-Tyrosine500.085 ± 0.00770%
N-Caproyl-L-Tyrosine1000.110 ± 0.009120%

Conclusion

The protocols outlined in these application notes provide a robust framework for the synthesis and in vitro evaluation of N-Caproyl-L-Tyrosine's effects on melanogenesis. The provided synthesis method is a standard and reliable approach, while the biological assays are well-established for quantifying changes in melanin production and tyrosinase activity. Further research is warranted to fully elucidate the in vivo efficacy and safety of N-Caproyl-L-Tyrosine for dermatological and cosmetic applications.

Application Note: Purification of N-Caproyl-L-Tyrosine by Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the purification of N-Caproyl-L-Tyrosine, a lipoamino acid of interest in various research and development fields. Due to its amphipathic nature, possessing both a non-polar caproyl chain and a polar tyrosine head group, purification can be challenging. This protocol outlines an effective purification strategy using reversed-phase flash chromatography, which separates the target compound from starting materials and by-products based on hydrophobicity. The described method is suitable for obtaining high-purity N-Caproyl-L-Tyrosine for subsequent in-vitro and in-vivo studies.

Introduction

N-acyl amino acids, such as N-Caproyl-L-Tyrosine, are a class of molecules with diverse biological activities and applications, including roles as signaling molecules and components of novel drug delivery systems. The synthesis of these compounds often results in a crude mixture containing unreacted starting materials (L-tyrosine and caproic acid or its activated form), as well as potential side-products. Efficient purification is therefore a critical step to ensure the integrity of downstream applications. Flash chromatography is a widely used, rapid, and efficient technique for the purification of synthetic compounds.[1] This application note provides a detailed protocol for the purification of N-Caproyl-L-Tyrosine using a reversed-phase flash chromatography approach. Reversed-phase chromatography is particularly well-suited for this molecule, as the hydrophobic interactions between the caproyl chain and the stationary phase allow for effective separation from more polar impurities.[2]

Experimental Protocol

This protocol is a representative method and may require optimization based on the specific crude reaction mixture.

1. Materials and Equipment

  • Crude Sample: N-Caproyl-L-Tyrosine (synthesized in-house or commercially available crude mixture).

  • Flash Chromatography System: Any automated flash chromatography system with a UV detector.

  • Stationary Phase: C18 reversed-phase silica (B1680970) gel flash column.

  • Mobile Phase Solvents:

    • Solvent A: Water with 0.1% formic acid (HPLC grade).

    • Solvent B: Acetonitrile with 0.1% formic acid (HPLC grade).

  • Sample Preparation:

  • Detection: UV detector, monitoring at 254 nm and 280 nm.

  • Fraction Collection: Test tubes or vials compatible with the flash system's fraction collector.

  • Post-Purification Analysis: HPLC-UV, LC-MS, or NMR for purity assessment.

2. Sample Preparation (Dry Loading Recommended)

  • Dissolve the crude N-Caproyl-L-Tyrosine sample in a minimal amount of a suitable solvent in which it is soluble (e.g., methanol or DMSO).

  • To this solution, add silica gel (approximately 2-3 times the mass of the crude sample).

  • Concentrate the mixture under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained. This powder is the dry-loaded sample.

3. Flash Chromatography Procedure

  • Equilibrate the C18 reversed-phase column with the initial mobile phase conditions (e.g., 95% Solvent A / 5% Solvent B) for at least 2-3 column volumes.

  • Load the dry-loaded sample onto the column.

  • Begin the purification run with the gradient elution method detailed in Table 1.

  • Monitor the elution of compounds using the UV detector at 254 nm and 280 nm. N-Caproyl-L-Tyrosine is expected to have a strong absorbance at these wavelengths due to the aromatic ring of the tyrosine moiety.

  • Collect fractions throughout the run. The size of the fractions should be adjusted based on the column size and flow rate to ensure good resolution.

  • After the run is complete, combine the fractions containing the pure product, as determined by preliminary analysis (e.g., TLC or rapid HPLC).

  • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified N-Caproyl-L-Tyrosine.

Data Presentation

The following table summarizes the key parameters and expected results for the flash chromatography purification of N-Caproyl-L-Tyrosine.

ParameterValue
Column 40 g C18 Reversed-Phase Silica Gel
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 40 mL/min
UV Detection 254 nm, 280 nm
Sample Load 400 mg crude material (dry loaded)
Elution Gradient Time (min)
0-2
2-15
15-20
Expected Retention Volume ~8-10 Column Volumes
Typical Yield 70-90% (dependent on crude purity)
Purity after Purification >95% (as determined by HPLC)

Visualizations

Experimental Workflow for Flash Chromatography Purification

experimental_workflow cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_post Post-Purification dissolve Dissolve Crude Sample in Methanol/DMSO add_silica Add Silica Gel dissolve->add_silica evaporate Evaporate to Dry Powder add_silica->evaporate load Dry Load Sample evaporate->load Transfer to Column equilibrate Equilibrate C18 Column equilibrate->load run Run Gradient Elution (Water/ACN + 0.1% FA) load->run detect UV Detection (254/280 nm) run->detect collect Collect Fractions detect->collect analyze Analyze Fractions (HPLC/LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool concentrate Evaporate Solvent pool->concentrate final_product Purified N-Caproyl-L-Tyrosine concentrate->final_product

Caption: Workflow for the purification of N-Caproyl-L-Tyrosine.

Conclusion

The protocol described in this application note provides an effective and reproducible method for the purification of N-Caproyl-L-Tyrosine using reversed-phase flash chromatography. This method successfully separates the desired product from common impurities associated with its synthesis. The use of a C18 stationary phase and a water/acetonitrile gradient with a formic acid modifier ensures good peak shape and resolution. The final purity of the product is suitable for a wide range of research and development applications. Researchers can adapt this protocol to different scales and crude sample purities with minor modifications to the gradient and sample loading.

References

Application Note: Stability-Indicating HPLC-UV Method for the Analysis of N-Caproyl-L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of N-Caproyl-L-tyrosine. The method is designed to separate N-Caproyl-L-tyrosine from its potential degradation products, making it suitable for routine quality control and stability studies of pharmaceutical and cosmetic formulations. The protocol outlines the chromatographic conditions, sample preparation, and validation parameters according to ICH guidelines.

Introduction

N-Caproyl-L-tyrosine is an N-acyl amino acid derivative with applications in various fields, including cosmetics as a skin conditioning agent and in drug development.[1][2] A reliable analytical method is crucial for the quality control of raw materials and finished products containing this compound. High-performance liquid chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of pharmaceutical and cosmetic ingredients due to its accuracy and sensitivity.[3][4][5] The development of a stability-indicating method is essential to ensure that the analytical procedure can accurately measure the active ingredient in the presence of its degradation products, which may form during manufacturing, storage, or handling.[4][6] This application note provides a comprehensive protocol for a stability-indicating HPLC-UV method for N-Caproyl-L-tyrosine.

Physicochemical Properties of N-Caproyl-L-Tyrosine

PropertyValueReference
Molecular FormulaC₁₉H₂₉NO₄
Molecular Weight335.4 g/mol
IUPAC Name(2S)-2-(decanoylamino)-3-(4-hydroxyphenyl)propanoic acid
AppearanceWhite to off-white powder[7]
SolubilitySoluble in alkaline solutions and 1 M HCl. Slightly soluble in water and acetic acid. Insoluble in absolute alcohol, ether, and acetone.[7][8]

Experimental Protocols

Materials and Reagents
  • N-Caproyl-L-tyrosine reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Sodium hydroxide (B78521) (AR grade)

  • Hydrochloric acid (AR grade)

  • Hydrogen peroxide (30%, AR grade)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 0.1% Orthophosphoric acid in water (in a gradient or isocratic mode to be optimized). A starting point could be a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 274 nm (based on the tyrosine chromophore)

  • Injection Volume: 20 µL

  • Run Time: Approximately 15 minutes (to be adjusted based on optimization)

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N-Caproyl-L-tyrosine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL for linearity studies.

  • Sample Solution: Accurately weigh a quantity of the sample equivalent to 10 mg of N-Caproyl-L-tyrosine and transfer it to a 100 mL volumetric flask. Add 50 mL of mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method should be validated according to ICH guidelines, including the following parameters:

  • System Suitability: Inject the standard solution five times and evaluate the relative standard deviation (RSD) for peak area, retention time, theoretical plates, and tailing factor.

  • Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies will be performed on the N-Caproyl-L-tyrosine standard.[3][6][9] The sample will be subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

    • Acid Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 0.1 N HCl at 60°C for 30 minutes.[4]

    • Base Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 0.1 N NaOH at 60°C for 30 minutes.[4]

    • Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid drug in a hot air oven at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solid drug to UV light (254 nm) in a photostability chamber for 24 hours.

  • Linearity: Analyze a series of at least five concentrations of the standard solution. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

  • Accuracy (Recovery): Perform recovery studies by spiking a known amount of the standard into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120%).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Analyze six replicate injections of the standard solution on three different days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in the method parameters, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).

Data Presentation

System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor (T)T ≤ 2
Theoretical Plates (N)N > 2000
RSD of Peak Area≤ 2.0%
RSD of Retention Time≤ 1.0%
Linearity Data
Concentration (µg/mL)Peak Area (arbitrary units)
1
10
25
50
75
100
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery) Data
Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD
80%
100%
120%
Acceptance Criteria 98.0% - 102.0%≤ 2.0%
Precision Data
Precision Type% RSD of Peak Area
Repeatability (Intra-day)≤ 2.0%
Intermediate Precision (Inter-day)≤ 2.0%

Visualizations

Caption: Experimental workflow for HPLC method development.

Caption: Logical relationship of method validation parameters.

Conclusion

This application note provides a systematic approach for the development and validation of a stability-indicating HPLC-UV method for the determination of N-Caproyl-L-tyrosine. The described protocol, once validated, will be a valuable tool for the routine analysis of this compound in various sample matrices, ensuring product quality and safety. The forced degradation studies are critical in establishing the stability-indicating nature of the method, which is a key regulatory requirement.

References

Application Note: LC-MS/MS Quantification of N-Caproyl Tyrosine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Caproyl Tyrosine is an N-acyl amino acid, a class of lipid signaling molecules characterized by an amino acid headgroup linked to a fatty acid chain.[1] N-acyl amino acids are gaining interest in various research fields for their potential roles in a variety of physiological and pathological processes. Accurate and sensitive quantification of these molecules in biological matrices is crucial for understanding their function and for biomarker discovery. This application note describes a robust and sensitive method for the quantification of N-Caproyl Tyrosine in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Biological Significance

Tyrosine is a non-essential amino acid that is a precursor for several key neurotransmitters, including dopamine, norepinephrine, and epinephrine, which are vital for regulating mood, stress responses, and cognitive functions.[] It is also a precursor to melanin, the pigment responsible for skin color.[] The acylation of tyrosine with a caproyl group forms N-Caproyl Tyrosine, potentially modifying its biological activity and function. While the specific signaling pathways of N-Caproyl Tyrosine are still under investigation, N-acyl amino acids, in general, are known to be involved in inflammation, nociception, and metabolic regulation.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of N-Caproyl Tyrosine from plasma samples.

Materials:

  • Human plasma

  • N-Caproyl Tyrosine standard

  • Isotopically labeled internal standard (e.g., N-Caproyl Tyrosine-d4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-15 min: 5% B

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 8 psi

  • MRM Transitions:

    • N-Caproyl Tyrosine: To be determined empirically (e.g., Precursor ion [M+H]+ -> Product ion)

    • N-Caproyl Tyrosine-d4 (IS): To be determined empirically (e.g., Precursor ion [M+H]+ -> Product ion)

Quantitative Data Summary

The following tables represent expected performance characteristics of the method. Actual values should be determined during method validation.

Table 1: Calibration Curve for N-Caproyl Tyrosine

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Value
5Value
10Value
50Value
100Value
500Value
1000Value
Linearity (r²) >0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1<20<2080-120
Low QC3<15<1585-115
Mid QC75<15<1585-115
High QC750<15<1585-115

Table 3: Recovery

AnalyteConcentration (ng/mL)Recovery (%)
N-Caproyl Tyrosine10>85
N-Caproyl Tyrosine500>85

Visualizations

G cluster_0 Sample Preparation plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis G cluster_pathway Potential Signaling Pathway of N-Acyl Amino Acids Extracellular Extracellular N-Acyl Amino Acids (e.g., N-Caproyl Tyrosine) Receptor G-Protein Coupled Receptor (GPCR) Extracellular->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression, Enzyme Activity) Kinase_Cascade->Cellular_Response

References

Application Notes and Protocols for In Vitro Tyrosinase Activity Assay with a Focus on Caproyl Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin (B1238610), the primary pigment in mammalian skin, hair, and eyes.[1][2] It catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] Due to its central role in pigmentation, tyrosinase is a key target for the development of inhibitors to treat hyperpigmentation disorders and for cosmetic skin-lightening applications.[5]

Principle of the Assay

The in vitro tyrosinase activity assay is a colorimetric method that measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome (B613829), an orange-red intermediate in the melanin synthesis pathway.[7] Tyrosinase oxidizes its substrate, L-tyrosine, to L-DOPA, which is further oxidized to dopaquinone. Dopaquinone then undergoes a series of non-enzymatic reactions to form the colored product, dopachrome, which exhibits a characteristic absorbance at approximately 475-490 nm.[4][8] The rate of dopachrome formation is directly proportional to the tyrosinase activity. Potential inhibitors or activators of tyrosinase can be identified and characterized by measuring their effect on the rate of this reaction.

Materials and Reagents

ReagentSupplierCatalog Number (Example)Storage
Mushroom TyrosinaseSigma-AldrichT3824-20°C
L-TyrosineSigma-AldrichT3754Room Temperature
L-DOPASigma-AldrichD96282-8°C
Kojic Acid (Positive Control Inhibitor)Sigma-AldrichK3125Room Temperature
Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)--2-8°C
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
96-well Flat-Bottom MicroplateVWR76211-582Room Temperature
Spectrophotometric Microplate Reader---

Note: Reagent concentrations and sources may vary. It is recommended to optimize conditions for your specific experimental setup.

Experimental Protocols

Protocol 1: Standard Tyrosinase Activity Assay (Monophenolase Activity)

This protocol details the measurement of the monophenolase activity of tyrosinase using L-tyrosine as the substrate.

1. Preparation of Reagents:

  • Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate, monobasic and a 0.1 M solution of sodium phosphate, dibasic. Mix to achieve a pH of 6.8.

  • Mushroom Tyrosinase Stock Solution (1000 U/mL): Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 1000 U/mL. Prepare fresh daily and keep on ice.

  • L-Tyrosine Stock Solution (2 mM): Dissolve L-tyrosine in phosphate buffer. Gentle heating may be required to fully dissolve.

  • Kojic Acid Stock Solution (1 mM): Dissolve kojic acid in distilled water or DMSO.

  • Test Compound (e.g., Caproyl Tyrosine) Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO, ethanol, or water) at a high concentration (e.g., 10 mM).

2. Assay Procedure:

  • To each well of a 96-well microplate, add the following components in the order listed:

    • 40 µL of 2 mM L-tyrosine solution

    • 100 µL of 0.1 M phosphate buffer (pH 6.8)

    • 20 µL of test compound solution at various concentrations (or solvent for control)

    • 20 µL of Kojic Acid solution (for positive control)

  • Pre-incubate the plate at 25°C for 10 minutes.[9]

  • Initiate the reaction by adding 20 µL of 1000 U/mL mushroom tyrosinase solution to each well.

  • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 30-60 minutes.[8]

3. Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where:

    • V_control is the rate of reaction in the absence of the test compound.

    • V_sample is the rate of reaction in the presence of the test compound.

  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Protocol 2: Evaluating the Modulatory Effect of this compound

To assess whether this compound acts as an inhibitor or activator of tyrosinase, the standard assay (Protocol 1) can be adapted.

1. Preparation of this compound Solutions:

  • Prepare a series of dilutions of the this compound stock solution in the appropriate solvent to achieve a range of final concentrations in the assay wells.

2. Assay Procedure:

  • Follow the steps outlined in Protocol 1, substituting the "test compound solution" with the different concentrations of this compound.

  • Include the following controls:

    • Negative Control: Contains all reagents except the tyrosinase enzyme (replace with buffer) to account for any non-enzymatic oxidation of the substrate.

    • Solvent Control: Contains all reagents, including the solvent used to dissolve this compound, to assess any effect of the solvent on enzyme activity.

    • Positive Control: Contains a known tyrosinase inhibitor like kojic acid to validate the assay.[9]

3. Data Interpretation:

  • Inhibition: If the rate of dopachrome formation decreases with increasing concentrations of this compound, it suggests an inhibitory effect.

  • Activation: If the rate of dopachrome formation increases with increasing concentrations of this compound, it suggests an activating effect.

  • No Effect: If the rate of dopachrome formation is similar to the solvent control across all concentrations, this compound does not directly modulate tyrosinase activity under these conditions.

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data obtained from the tyrosinase activity assays.

Table 1: Tyrosinase Inhibition by Kojic Acid (Positive Control)

Kojic Acid Concentration (µM)Rate of Reaction (ΔAbs/min)% Inhibition
0 (Control)Value0
1ValueValue
5ValueValue
10ValueValue
25ValueValue
50ValueValue

Table 2: Modulatory Effect of this compound on Tyrosinase Activity

This compound Concentration (µM)Rate of Reaction (ΔAbs/min)% Modulation (Inhibition/Activation)
0 (Control)Value0
1ValueValue
10ValueValue
50ValueValue
100ValueValue
200ValueValue

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Melanin_Synthesis_Pathway cluster_0 Melanogenesis Pathway L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Leukodopachrome Leukodopachrome Dopaquinone->Leukodopachrome Spontaneous Dopachrome Dopachrome Leukodopachrome->Dopachrome Spontaneous Melanin Melanin Dopachrome->Melanin Series of reactions Tyrosinase_Assay_Workflow prep Prepare Reagents (Buffer, Enzyme, Substrate, Test Compound) plate Add Reagents to 96-well Plate (Substrate, Buffer, Test Compound) prep->plate preincubate Pre-incubate at 25°C for 10 min plate->preincubate start_reaction Initiate Reaction with Tyrosinase preincubate->start_reaction measure Measure Absorbance at 475 nm (Kinetic) start_reaction->measure analyze Calculate Reaction Rate and % Inhibition/Activation measure->analyze Caproyl_Tyrosine_MoA cluster_1 Proposed Mechanism of this compound Caproyl_Tyrosine Potassium this compound Increased_Bioavailability Increased Tyrosine Bioavailability Caproyl_Tyrosine->Increased_Bioavailability Tyrosinase_Expression Modulation of Tyrosinase Expression Caproyl_Tyrosine->Tyrosinase_Expression Melanogenesis Melanogenesis Increased_Bioavailability->Melanogenesis Provides substrate Tyrosinase_Expression->Melanogenesis Regulates enzyme level

References

Application Notes and Protocols for Studying Caproyl Tyrosine Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caproyl tyrosine, chemically known as N-decanoyl-L-tyrosine, and its salt form, potassium this compound, are derivatives of the amino acid L-tyrosine. In cosmetic and dermatological research, these compounds are primarily investigated for their potential to modulate melanogenesis, the process of melanin (B1238610) production. Given that L-tyrosine is the primary substrate for the enzyme tyrosinase, the rate-limiting enzyme in melanin synthesis, it is hypothesized that this compound acts as a pro-pigmenting agent by increasing the intracellular availability of L-tyrosine.

These application notes provide a framework for studying the effects of this compound in vitro, utilizing common cell culture models of melanogenesis. The protocols detailed below are based on established methods for assessing the impact of various compounds on melanin production and the associated signaling pathways. While direct quantitative data for this compound is limited in publicly available literature, the methodologies described for L-tyrosine can be readily adapted.

Recommended Cell Culture Models

The most widely used and relevant cell culture model for studying melanogenesis is the B16 murine melanoma cell line , particularly the B16-F10 subclone, which is known for its high melanin-producing capacity.[1] Human primary epidermal melanocytes (NHEM) are also a highly relevant model, though they can be more challenging to culture.

Table 1: Comparison of Common Cell Culture Models for Melanogenesis Studies

Cell LineTypeAdvantagesDisadvantages
B16-F10 Mouse MelanomaRobust, easy to culture, high melanin production, well-characterized.[1]Of murine origin, may not perfectly mimic human melanocyte physiology.
NHEM Normal Human Epidermal MelanocytesDirectly relevant to human skin, provides a more accurate physiological model.More difficult to culture, limited lifespan, donor variability.
MNT-1 Human MelanomaHuman origin, produces melanin.Cancer cell line, may have altered signaling pathways compared to normal melanocytes.

Experimental Protocols

Protocol 1: Assessment of Melanin Content

This protocol describes how to quantify the melanin content in B16-F10 melanoma cells following treatment with this compound.

Materials:

  • B16-F10 melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (or Potassium this compound)

  • α-Melanocyte-Stimulating Hormone (α-MSH) (optional, as a positive control for melanogenesis stimulation)[1]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 1 N NaOH with 10% DMSO

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed B16-F10 cells in a 6-well plate at a density of 1 x 10^5 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. A vehicle control (the solvent used to dissolve this compound) should be included. α-MSH (e.g., 200 nM) can be used as a positive control.[1]

  • Incubation: Incubate the cells for 72 hours.[1]

  • Cell Lysis:

    • Wash the cells with PBS.

    • Harvest the cells by trypsinization.

    • Centrifuge the cell suspension to obtain a cell pellet.

    • Dissolve the cell pellet in 1 N NaOH containing 10% DMSO.[1]

  • Melanin Quantification:

    • Incubate the dissolved pellets at 70°C for 1 hour to solubilize the melanin.[1]

    • Transfer the lysate to a 96-well plate.

    • Measure the absorbance at 405 nm using a spectrophotometer.

    • The melanin content can be normalized to the total protein content of the cells, which can be determined from a parallel set of wells using a protein assay like the BCA assay.

Protocol 2: Cellular Tyrosinase Activity Assay

This protocol measures the activity of tyrosinase within the cells after treatment with this compound.

Materials:

  • Treated B16-F10 cells (from a parallel experiment to Protocol 1)

  • Lysis Buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) solution (15 mM)[1]

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Lysis:

    • Wash the treated cell pellets with ice-cold PBS.

    • Lyse the cells in Lysis Buffer on ice.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • Tyrosinase Reaction:

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add the L-DOPA solution to each well to start the reaction.[1]

    • Incubate the plate at 37°C.

  • Measurement: Measure the absorbance at 475 nm at different time points (e.g., every 10 minutes for 1 hour) to determine the rate of dopachrome (B613829) formation, which is indicative of tyrosinase activity. The activity can be expressed as the change in absorbance per minute per microgram of protein.

Signaling Pathways and Visualization

This compound is expected to influence the same signaling pathways as its parent molecule, L-tyrosine, primarily the melanogenesis pathway. L-tyrosine availability is a critical factor that can upregulate the entire process. The central regulatory pathway involves the activation of the Microphthalmia-associated Transcription Factor (MITF), which is a master regulator of melanocyte development and differentiation.

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Melanocyte cluster_signaling Signaling Cascade Caproyl_Tyrosine This compound L_Tyrosine L-Tyrosine Caproyl_Tyrosine->L_Tyrosine Hydrolysis L_DOPA L-DOPA L_Tyrosine->L_DOPA Hydroxylation Tyrosinase Tyrosinase Tyrosinase->L_Tyrosine Tyrosinase->L_DOPA Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization MC1R MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF MITF->Tyrosinase Upregulates Expression Experimental_Workflow cluster_assays Endpoint Assays Start Start Cell_Culture 1. Culture B16-F10 Cells Start->Cell_Culture Treatment 2. Treat with this compound (various concentrations) Cell_Culture->Treatment Incubation 3. Incubate for 72 hours Treatment->Incubation Melanin_Assay 4a. Melanin Content Assay Incubation->Melanin_Assay Tyrosinase_Assay 4b. Cellular Tyrosinase Activity Assay Incubation->Tyrosinase_Assay Gene_Expression 4c. Gene Expression Analysis (e.g., qRT-PCR for MITF, Tyrosinase) Incubation->Gene_Expression Data_Analysis 5. Data Analysis Melanin_Assay->Data_Analysis Tyrosinase_Assay->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols for Treating Melanocyte Cultures with Caproyl Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanogenesis, the process of melanin (B1238610) synthesis, is a critical area of research in dermatology, cosmetology, and the study of pigmentation disorders. This process is primarily regulated by the enzyme tyrosinase and the availability of its substrate, L-tyrosine.[1][2] Caproyl tyrosine, a lipoamino acid derivative of tyrosine, is investigated for its potential to modulate melanogenesis. Its modified structure may enhance its solubility, stability, and cellular uptake compared to L-tyrosine, making it a compound of interest for applications aiming to influence melanin production.

These application notes provide a comprehensive protocol for the in vitro treatment of melanocyte cultures with this compound. The described methodologies cover cell culture, treatment procedures, and key assays to evaluate the compound's effects on cell viability, melanin content, and tyrosinase activity. The included signaling pathway and experimental workflow diagrams offer a visual guide to the underlying biological processes and the experimental design.

Data Presentation

The following tables present hypothetical data to illustrate the potential effects of this compound on melanocyte cultures.

Table 1: Effect of this compound on Melanocyte Viability (MTT Assay)

Treatment Concentration (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
101.22 ± 0.0997.6
501.19 ± 0.0795.2
1001.15 ± 0.1092.0
2001.10 ± 0.0888.0
5000.85 ± 0.0668.0

Table 2: Effect of this compound on Melanin Content

Treatment Concentration (µM)Absorbance at 405 nm (Mean ± SD)Melanin Content (%)
0 (Control)0.32 ± 0.03100
100.45 ± 0.04140.6
500.68 ± 0.05212.5
1000.85 ± 0.07265.6
2000.92 ± 0.08287.5

Table 3: Effect of this compound on Intracellular Tyrosinase Activity

Treatment Concentration (µM)Absorbance at 475 nm (Mean ± SD)Tyrosinase Activity (%)
0 (Control)0.41 ± 0.04100
100.55 ± 0.05134.1
500.78 ± 0.06190.2
1000.95 ± 0.08231.7
2001.02 ± 0.09248.8

Experimental Protocols

Melanocyte Cell Culture

This protocol describes the standard procedure for culturing human epidermal melanocytes.

Materials:

  • Human Epidermal Melanocytes (HEMs)

  • Melanocyte Growth Medium (commercially available, e.g., M254 medium with HMGS supplement)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Trypsin Neutralizing Solution

  • Culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Pre-warm all media and reagents to 37°C.

  • Thaw cryopreserved HEMs rapidly in a 37°C water bath.

  • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed Melanocyte Growth Medium.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh Melanocyte Growth Medium.

  • Plate the cells in a culture flask at a recommended seeding density (e.g., 5 x 10^4 cells/cm²).

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days.

  • For subculturing, wash the cells with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes until cells detach.[3]

  • Neutralize the trypsin, centrifuge, and replate the cells at the desired density.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Melanocyte Growth Medium

Procedure:

  • Prepare a 100 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.

  • Vortex until fully dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Prepare working concentrations by diluting the stock solution in Melanocyte Growth Medium. Note: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid cytotoxicity.

Treatment of Melanocyte Cultures

Procedure:

  • Seed melanocytes in multi-well plates at a suitable density and allow them to adhere overnight.

  • Remove the existing medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM).

  • Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multi-well plate reader

Procedure:

  • After the treatment period, add 10 µL of MTT solution to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

Melanin Content Assay

This assay quantifies the amount of melanin produced by the cultured melanocytes.

Materials:

  • 1 N NaOH

  • Multi-well plate reader

Procedure:

  • After treatment, wash the cells with PBS.

  • Lyse the cells by adding 1 N NaOH to each well.

  • Incubate at 80°C for 1 hour to dissolve the melanin.

  • Transfer the lysates to a 96-well plate.

  • Measure the absorbance at 405 nm.

  • The melanin content can be normalized to the total protein content of the cell lysate.

Tyrosinase Activity Assay

This assay measures the activity of the key enzyme in melanogenesis.

Materials:

  • Phosphate buffer (0.1 M, pH 6.8)

  • L-DOPA solution (10 mM)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Multi-well plate reader

Procedure:

  • After treatment, wash the cells with PBS and lyse them in cell lysis buffer.[4]

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add L-DOPA solution to each well to initiate the reaction.

  • Incubate at 37°C and measure the absorbance at 475 nm at different time points (e.g., every 10 minutes for 1 hour).[5]

  • Tyrosinase activity is determined by the rate of dopachrome (B613829) formation.

Mandatory Visualizations

Melanogenesis_Signaling_Pathway cluster_legend Legend MC1R MC1R AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Transcription TRP1 TRP1 MITF->TRP1 Upregulates Transcription TRP2 TRP2 MITF->TRP2 Upregulates Transcription Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes TRP1->Melanin TRP2->Melanin L_Tyrosine L-Tyrosine L_Tyrosine->Melanin Caproyl_Tyrosine This compound (Exogenous) Caproyl_Tyrosine->Melanin Receptor Receptor Second_Messenger Second Messenger Kinase Kinase/Transcription Factor Master_Regulator Master Regulator Enzyme Melanogenic Enzyme Process_Substrate Process/Substrate

Caption: Signaling pathway of melanogenesis initiated by MC1R activation.

Experimental_Workflow cluster_assays Assessments start Start culture Culture Melanocytes start->culture prepare Prepare this compound Stock and Working Solutions culture->prepare treat Treat Cells with This compound prepare->treat incubate Incubate for 24-72h treat->incubate viability Cell Viability Assay (MTT) incubate->viability melanin Melanin Content Assay incubate->melanin tyrosinase Tyrosinase Activity Assay incubate->tyrosinase analyze Data Analysis viability->analyze melanin->analyze tyrosinase->analyze end End analyze->end

Caption: Experimental workflow for treating melanocytes with this compound.

References

Application Notes and Protocols for Investigating Caproyl Tyrosine as a Pigmentation-Inducing Agent in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanogenesis, the complex process of melanin (B1238610) synthesis, is a critical area of research in dermatology, cosmetology, and the study of pigmentation disorders. Melanin, produced by melanocytes, provides protection against ultraviolet (UV) radiation. The regulation of melanogenesis involves various signaling pathways and enzymes, with tyrosinase being the rate-limiting enzyme that catalyzes the conversion of L-tyrosine to L-DOPA.[1] Lipoamino acids, which are compounds composed of an amino acid and a fatty acid, have emerged as potential modulators of skin pigmentation.

This document provides detailed application notes and protocols for investigating the potential of Caproyl Tyrosine , a lipoamino acid consisting of caproic acid and tyrosine, as an agent for inducing pigmentation in research models. While direct studies on this compound are limited, based on the known effects of its constituent parts and related lipoamino acids, a hypothetical mechanism of action is proposed. These protocols are designed to enable researchers to systematically evaluate the efficacy and mechanism of this compound in stimulating melanogenesis.

Hypothetical Mechanism of Action

It is hypothesized that this compound induces pigmentation through a dual mechanism:

  • Substrate Provision: The L-tyrosine component of the molecule directly serves as a substrate for tyrosinase, the key enzyme in the melanin synthesis pathway, thereby increasing the production of melanin precursors.[2]

  • Enhanced Bioavailability and Cellular Uptake: The lipophilic caproyl group may enhance the penetration of tyrosine into melanocytes and potentially modulate intracellular signaling pathways that upregulate melanogenesis. Saturated fatty acids have been shown to increase melanin levels, and the caproyl group may exert a similar effect.[3]

This proposed mechanism can be investigated using the protocols outlined in this document.

Experimental Protocols

Cell Culture
  • Cell Line: B16F10 murine melanoma cells are a well-established and appropriate in vitro model for studying melanogenesis due to their ability to produce melanin.

  • Culture Conditions:

    • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Incubation: 37°C in a humidified atmosphere with 5% CO2.

    • Subculture: Cells should be passaged upon reaching 80-90% confluency.

Cytotoxicity Assay

Prior to evaluating the pro-pigmenting effects of this compound, it is essential to determine its non-toxic concentration range.

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) and a vehicle control (e.g., DMSO or ethanol).

    • Incubate for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Melanin Content Assay

This assay quantifies the amount of melanin produced by B16F10 cells after treatment with this compound.

  • Procedure:

    • Seed B16F10 cells in a 6-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with non-toxic concentrations of this compound and a positive control (e.g., α-MSH) for 72 hours.

    • Harvest the cells and wash with PBS.

    • Lyse the cells in 1N NaOH at 80°C for 1 hour.

    • Measure the absorbance of the lysate at 405 nm.

    • Create a standard curve using synthetic melanin to quantify the melanin content.

    • Normalize the melanin content to the total protein concentration of each sample, determined by a BCA protein assay.

Cellular Tyrosinase Activity Assay

This assay measures the intracellular activity of tyrosinase, the rate-limiting enzyme in melanogenesis.

  • Procedure:

    • Seed B16F10 cells in a 6-well plate and treat with this compound as described for the melanin content assay.

    • Harvest and wash the cells, then lyse them in a phosphate (B84403) buffer containing 1% Triton X-100.

    • Centrifuge the lysate and collect the supernatant.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • In a 96-well plate, mix the cell lysate with L-DOPA solution (10 mM).

    • Incubate at 37°C for 1 hour.

    • Measure the absorbance at 475 nm to quantify the formation of dopachrome.

    • Express tyrosinase activity as a percentage of the control.

Western Blot Analysis

This technique is used to determine the protein expression levels of key melanogenesis-related proteins.

  • Target Proteins:

    • Tyrosinase (TYR)

    • Tyrosinase-related protein 1 (TRP-1)

    • Tyrosinase-related protein 2 (TRP-2/DCT)

    • Microphthalmia-associated transcription factor (MITF)

    • Phosphorylated cAMP response element-binding protein (p-CREB)

    • β-actin (as a loading control)

  • Procedure:

    • Treat B16F10 cells with this compound for 48 hours.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the target proteins overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities using densitometry software.

Data Presentation

Quantitative data from the described experiments should be summarized in the following tables for clear comparison.

Table 1: Cytotoxicity of this compound on B16F10 Cells

Concentration (µM)Cell Viability (%)
0 (Vehicle)100
1
10
50
100
200

Table 2: Effect of this compound on Melanin Content and Tyrosinase Activity

TreatmentConcentration (µM)Melanin Content (% of Control)Cellular Tyrosinase Activity (% of Control)
Vehicle Control-100100
This compound10
This compound50
α-MSH (Positive Control)100 nM

Table 3: Effect of this compound on Melanogenesis-Related Protein Expression

Treatment (50 µM)Relative Protein Expression (Fold Change vs. Control)
Protein This compound
p-CREB
MITF
Tyrosinase (TYR)
TRP-1
TRP-2

Visualizations

Signaling Pathway

melanogenesis_pathway Caproyl_Tyrosine This compound L_Tyrosine L-Tyrosine Caproyl_Tyrosine->L_Tyrosine Provides Substrate Fatty_Acid_Effect Fatty Acid Modulation? Caproyl_Tyrosine->Fatty_Acid_Effect MC1R MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB Phosphorylation MITF MITF pCREB->MITF Upregulates Transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene TRP1_Gene TRP-1 Gene MITF->TRP1_Gene TRP2_Gene TRP-2 Gene MITF->TRP2_Gene Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Translation L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Polymerization experimental_workflow Start Start Cell_Culture B16F10 Cell Culture Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Treatment Treat with this compound (Non-toxic concentrations) Cytotoxicity->Treatment Determine Safe Dose Melanin_Assay Melanin Content Assay Treatment->Melanin_Assay Tyrosinase_Assay Cellular Tyrosinase Activity Assay Treatment->Tyrosinase_Assay Western_Blot Western Blot Analysis (p-CREB, MITF, TYR, TRP-1, TRP-2) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Melanin_Assay->Data_Analysis Tyrosinase_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Notes: Cytotoxicity of Caproyl Tyrosine on Keratinocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Caproyl tyrosine is a lipo-amino acid, a derivative of the amino acid tyrosine. Such modifications are often employed to enhance the bioavailability and skin affinity of cosmetic and dermatological ingredients. While pure tyrosine can be a skin irritant, its acylated forms are generally considered milder. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound on human keratinocytes, the primary cell type of the epidermis. The included assays—MTT, Lactate Dehydrogenase (LDH), and Annexin V-FITC/PI Apoptosis Detection—are fundamental tools for quantifying cell viability, membrane integrity, and the mode of cell death. Understanding the cytotoxic potential of this compound is crucial for its safety assessment and for the development of novel skincare and therapeutic agents with improved safety profiles. An in vitro assessment has classified Potassium this compound as a non-irritating agent.[1]

Data Presentation

While specific quantitative cytotoxicity data for this compound on keratinocytes is not widely available in public literature, the following tables present example data from studies on structurally similar acylated amino acids (acylglutamates) on human keratinocytes.[2][3] This data is intended to serve as a template for presenting results obtained from the protocols described below.

Table 1: In Vitro Cytotoxicity of Acylglutamates on Human Keratinocytes (HaCaT cells) [2][3]

CompoundFatty Acid Chain LengthIC50 (µg/mL)
Sodium Cocoyl GlutamateC12> 200
Sodium Lauroyl GlutamateC12150
Sodium Myristoyl GlutamateC14100

IC50: The concentration of a substance that causes a 50% reduction in cell viability.

Table 2: Lactate Dehydrogenase (LDH) Release Assay

TreatmentConcentration (µg/mL)% Cytotoxicity (LDH Release)
Vehicle Control-5 ± 1.2
This compound50(Experimental Data)
This compound100(Experimental Data)
This compound200(Experimental Data)
Positive Control (e.g., Triton X-100)1%100

Table 3: Apoptosis Analysis by Flow Cytometry

TreatmentConcentration (µg/mL)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
Vehicle Control-2.1 ± 0.51.5 ± 0.30.8 ± 0.2
This compound100(Experimental Data)(Experimental Data)(Experimental Data)
This compound200(Experimental Data)(Experimental Data)(Experimental Data)
Positive Control (e.g., Staurosporine)1 µM(Experimental Data)(Experimental Data)(Experimental Data)

Experimental Workflow

G cluster_prep Cell Culture Preparation cluster_treat Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis prep1 Seed Keratinocytes (e.g., HaCaT) in 96-well or 6-well plates prep2 Incubate for 24h to allow attachment prep1->prep2 treat1 Prepare serial dilutions of This compound prep2->treat1 treat2 Treat cells with this compound and controls (Vehicle, Positive) treat1->treat2 treat3 Incubate for 24-48h treat2->treat3 assay1 MTT Assay (Viability) treat3->assay1 assay2 LDH Assay (Membrane Integrity) treat3->assay2 assay3 Apoptosis Assay (Annexin V/PI) treat3->assay3 analysis1 Measure Absorbance/ Fluorescence assay1->analysis1 assay2->analysis1 assay3->analysis1 analysis2 Calculate % Viability/ % Cytotoxicity/ % Apoptosis analysis1->analysis2 analysis3 Generate Dose-Response Curves and IC50 analysis2->analysis3

Caption: Experimental workflow for assessing the cytotoxicity of this compound on keratinocytes.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human keratinocytes (e.g., HaCaT cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed keratinocytes in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[4]

  • Prepare various concentrations of this compound in the complete culture medium.

  • Remove the existing medium and add 100 µL of the prepared this compound solutions to the respective wells. Include vehicle control (medium without the compound) and a positive control.

  • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[6]

  • Incubate the plate in the dark at room temperature for 2 hours.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, indicating a loss of cell membrane integrity.

Materials:

  • Human keratinocytes

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity detection kit

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed keratinocytes in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound and controls (vehicle, positive control for maximum LDH release like 1% Triton X-100).

  • Incubate the plate for the desired period (e.g., 24 hours).

  • Centrifuge the plate at 250 x g for 10 minutes.[7]

  • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[7]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 100 µL of the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[7]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the LDH release relative to the positive control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human keratinocytes

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed keratinocytes in 6-well plates and grow until they reach about 80% confluency.

  • Treat the cells with the desired concentrations of this compound and controls for the specified duration.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

Keratinocyte Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR binds FADD FADD FasR->FADD recruits ProCasp8 Pro-caspase-8 FADD->ProCasp8 activates Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-caspase-3 Casp8->ProCasp3 UVB UVB, Stress Mito Mitochondrion UVB->Mito damages CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 activates Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified overview of major apoptosis signaling pathways in keratinocytes.

References

Application Note: Unveiling the Transcriptomic Landscape of Caproyl Tyrosine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Caproyl tyrosine, a derivative of the amino acid tyrosine, is utilized in cosmetic formulations for its skin conditioning properties.[1] While its topical benefits are recognized, the underlying molecular mechanisms and its influence on gene expression remain largely unexplored. This application note presents a detailed protocol for investigating the transcriptomic effects of this compound on human epidermal melanocytes. We provide a comprehensive workflow, from cell culture and treatment to RNA sequencing and data analysis. Furthermore, we outline a hypothetical signaling pathway potentially modulated by this compound and present illustrative data in a structured format. This guide is intended for researchers, scientists, and drug development professionals interested in elucidating the molecular impact of cosmetic ingredients.

Introduction

Tyrosine is a non-essential amino acid that serves as a crucial precursor for the synthesis of melanin (B1238610), neurotransmitters, and hormones.[2][3] In the context of dermatology and cosmetology, its role in melanogenesis is of particular interest. The enzymatic conversion of tyrosine by tyrosinase is a rate-limiting step in melanin production, which is essential for skin pigmentation and protection against ultraviolet radiation.[4][5] Derivatives of tyrosine, such as D-tyrosine, have been shown to inhibit tyrosinase activity and reduce melanin content in melanocytes.[6]

This compound, an N-acylated form of tyrosine, is employed as a skin conditioning agent.[1] While its primary function is to maintain skin in good condition, its structural similarity to tyrosine suggests a potential to influence cellular processes, including gene expression. Understanding these effects is critical for substantiating its biological activity and for the development of novel, targeted skincare ingredients.

Protein tyrosine kinases (PTKs) are pivotal enzymes that regulate a wide array of cellular functions, including growth, differentiation, and metabolism, by phosphorylating tyrosine residues on target proteins.[7] These signaling cascades, such as the STAT3, AKT, and MAPK pathways, are fundamental to cellular homeostasis.[7] Given the central role of tyrosine in these processes, it is plausible that this compound may modulate these or other signaling pathways, leading to downstream changes in gene expression.

This application note provides a comprehensive framework for researchers to investigate the gene expression profile of cells treated with this compound. We present detailed protocols for cell culture, treatment, RNA isolation, library preparation for next-generation sequencing (NGS), and bioinformatic analysis. Additionally, we include templates for data presentation and a hypothetical signaling pathway to guide the interpretation of results.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of primary human epidermal melanocytes (HEM) and their treatment with this compound.

Materials:

  • Primary Human Epidermal Melanocytes (HEM)

  • Melanocyte Growth Medium (MGM)

  • This compound (solubilized in an appropriate vehicle, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Trypsin-EDTA

Protocol:

  • Culture HEM cells in MGM in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells upon reaching 80-90% confluency.

  • Seed HEM cells into 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Prepare working solutions of this compound in MGM at various concentrations (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle-only control.

  • Remove the existing medium from the cells and wash once with PBS.

  • Add 2 mL of the prepared this compound solutions or vehicle control to the respective wells.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, harvest the cells for RNA extraction.

RNA Extraction and Quality Control

This protocol details the extraction of total RNA from treated HEM cells.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Lysis buffer (provided in the kit)

  • Ethanol (70%)

  • RNase-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)

Protocol:

  • Aspirate the medium from the wells and wash the cells with PBS.

  • Add the appropriate volume of lysis buffer to each well and scrape the cells.

  • Homogenize the lysate by passing it through a needle and syringe.

  • Proceed with the RNA extraction according to the manufacturer's protocol of the chosen kit.

  • Elute the RNA in RNase-free water.

  • Assess the quantity and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.

  • Evaluate the integrity of the RNA using a bioanalyzer. An RNA Integrity Number (RIN) of >8 is recommended for downstream sequencing applications.

RNA Sequencing (RNA-Seq) Library Preparation and Sequencing

This protocol provides an overview of the steps for preparing RNA-Seq libraries.

Materials:

  • NEBNext Ultra II RNA Library Prep Kit for Illumina (or similar)

  • Poly(A) mRNA magnetic isolation module

  • Agencourt AMPure XP beads

  • Illumina sequencing platform (e.g., NovaSeq)

Protocol:

  • Start with high-quality total RNA (RIN > 8).

  • Isolate mRNA from the total RNA using the poly(A) mRNA magnetic isolation module.

  • Fragment the mRNA under elevated temperature.

  • Synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize second-strand cDNA using DNA Polymerase I and RNase H.

  • Perform end repair, adenylation of 3' ends, and ligation of sequencing adapters.

  • Purify the ligation products using AMPure XP beads.

  • Amplify the library by PCR to enrich for adapter-ligated fragments.

  • Purify the final PCR product using AMPure XP beads.

  • Assess the quality and quantity of the library using a bioanalyzer and qPCR.

  • Pool the libraries and sequence them on an Illumina platform.

Data Presentation

Quantitative data from the gene expression analysis should be summarized in clear, structured tables. Below are examples of how to present differential gene expression data.

Table 1: Top 10 Differentially Expressed Genes in HEM Cells Treated with 10 µM this compound for 48 hours.

Gene SymbolGene NameLog2 Fold Changep-valueAdjusted p-value
TYRTyrosinase2.51.2e-82.5e-7
MITFMelanocyte Inducing Transcription Factor1.83.4e-75.1e-6
DCTDopachrome Tautomerase2.15.6e-81.1e-6
PMELPremelanosome Protein1.57.8e-69.2e-5
SOX10SRY-Box Transcription Factor 101.31.1e-51.5e-4
STAT3Signal Transducer and Activator of Transcription 3-1.22.3e-52.8e-4
AKT1AKT Serine/Threonine Kinase 1-0.84.5e-43.1e-3
MAPK1Mitogen-Activated Protein Kinase 1-0.96.7e-44.2e-3
EGFREpidermal Growth Factor Receptor-1.58.9e-61.1e-4
FOSFos Proto-Oncogene, AP-1 Transcription Factor Subunit-1.73.2e-64.5e-5

Table 2: Gene Ontology (GO) Enrichment Analysis of Upregulated Genes.

GO TermDescriptionFold Enrichmentp-value
GO:0042470Melanin metabolic process15.21.5e-10
GO:0032438Melanosome organization12.83.2e-9
GO:0006582Melanin biosynthetic process14.52.1e-9
GO:0043473Pigmentation10.15.8e-8

Table 3: Gene Ontology (GO) Enrichment Analysis of Downregulated Genes.

GO TermDescriptionFold Enrichmentp-value
GO:0007165Signal transduction8.54.2e-7
GO:0007242Intracellular signaling cascade7.96.1e-7
GO:0006954Inflammatory response6.31.8e-6
GO:0006468Protein phosphorylation5.53.4e-6

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding complex biological processes and experimental designs.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing cluster_data_analysis Data Analysis cell_culture HEM Cell Culture treatment This compound Treatment (0, 1, 10, 50 µM) cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc1 RNA Quality Control (NanoDrop, Bioanalyzer) rna_extraction->qc1 library_prep RNA-Seq Library Preparation qc1->library_prep sequencing Illumina Sequencing library_prep->sequencing qc2 Sequencing Data QC sequencing->qc2 alignment Read Alignment qc2->alignment diff_exp Differential Gene Expression alignment->diff_exp pathway_analysis Pathway & GO Analysis diff_exp->pathway_analysis

Caption: Experimental workflow for gene expression analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus caproyl_tyrosine This compound receptor Tyrosine Kinase Receptor caproyl_tyrosine->receptor Inhibition? ras RAS receptor->ras P raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors gene_expression Altered Gene Expression transcription_factors->gene_expression

Caption: Hypothetical MAPK signaling pathway modulation.

Discussion

The protocols and data presented in this application note provide a robust framework for investigating the effects of this compound on gene expression in human melanocytes. The hypothetical data suggests that this compound may upregulate genes involved in melanogenesis, such as TYR, MITF, and DCT. This could have implications for its use in products aimed at modulating skin pigmentation. Conversely, the hypothetical downregulation of key signaling molecules like STAT3, AKT1, and MAPK1 suggests a potential role in modulating cellular proliferation and inflammatory responses.

The provided Graphviz diagrams offer clear visualizations of the experimental workflow and a potential signaling pathway that could be investigated further. The MAPK pathway is a critical regulator of cell growth and differentiation, and its potential inhibition by this compound warrants further experimental validation, for example, through phosphoproteomics or Western blotting for key phosphorylated proteins.

It is important to note that the data presented here is illustrative. The actual gene expression changes will depend on the specific experimental conditions, including cell type, concentration of this compound, and treatment duration. Researchers should perform their own comprehensive analyses to validate these findings.

Conclusion

This application note provides a detailed methodology for the gene expression analysis of this compound treatment in a relevant cell model. By following these protocols, researchers can gain valuable insights into the molecular mechanisms of this cosmetic ingredient, potentially uncovering novel biological activities and paving the way for the development of more efficacious and targeted skincare products. The combination of detailed experimental procedures, structured data presentation, and clear visual diagrams offers a comprehensive resource for scientists in the field of dermatology and cosmetic science.

References

Troubleshooting & Optimization

Improving Caproyl tyrosine solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Caproyl Tyrosine.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in neutral aqueous solutions?

This compound is a synthetic compound created from L-tyrosine and capric acid, a fatty acid.[1][2] This structure gives the molecule a hydrophobic (lipophilic) nature, leading to inherently low solubility in water.[2] One estimate places its water solubility at approximately 3.738 mg/L at 25°C.[3] The addition of the ten-carbon caproyl group significantly increases its lipid-like character compared to its parent amino acid, L-tyrosine.

Q2: What is the most direct method to achieve high aqueous solubility for this compound?

The most straightforward approach is to use the potassium salt form, Potassium this compound . This salt form is described as being completely water-soluble and is compatible with many traditional cosmetic and experimental ingredients.[4] For many applications, sourcing or synthesizing this salt form can eliminate solubility issues entirely.

A comparison of the two forms is summarized below:

PropertyThis compoundPotassium this compound
INCI Name This compoundPotassium this compound[5]
Synonyms (2S)-2-(decanoylamino)-3-(4-hydroxyphenyl)propanoic acid[6]Potassium 2-decanamido-3-(4-hydroxyphenyl)propanoate[5]
Molecular Formula C₁₉H₂₉NO₄[6]C₁₉H₂₈KNO₄[7]
Molecular Weight 335.4 g/mol [6]373.5 g/mol [7]
Aqueous Solubility Very low[2][3]Completely water-soluble[4]
Q3: Can I improve the solubility of this compound by adjusting the pH of my solution?

Yes, pH adjustment is a viable technique. The parent molecule, L-tyrosine, demonstrates significantly increased solubility in both acidic and alkaline conditions.[8][9] This principle applies to this compound as well due to its ionizable carboxylic acid and phenolic hydroxyl groups.

  • Acidic Conditions (Low pH): At a pH below its isoelectric point (e.g., pH < 2), the carboxylic acid group is protonated, and the molecule carries a net positive charge, which can increase its interaction with water.

  • Alkaline Conditions (High pH): At a pH above its isoelectric point (e.g., pH > 9), the carboxylic acid and phenolic hydroxyl groups are deprotonated, giving the molecule a net negative charge and enhancing its solubility.[9]

The solubility of the parent compound L-Tyrosine at different pH values is provided below as a reference.[9]

pHL-Tyrosine Solubility (mg/mL) at 25°C
1.82.0
3.2 - 7.50.45
9.51.4
10.03.8

Note: This data is for L-Tyrosine and serves as a guide. The optimal pH for dissolving this compound should be determined empirically for your specific experimental concentration.

Q4: What other formulation strategies can be used if pH modification is not suitable for my experiment?

If altering the pH is incompatible with your experimental design (e.g., due to protein stability or cell culture conditions), several other techniques used to enhance the solubility of hydrophobic drugs can be adapted.[10][11]

  • Co-solvency: The use of a water-miscible organic solvent (co-solvent) can increase solubility.[11] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (e.g., PEG 300). The co-solvent disrupts the hydrogen bonding network of water, reducing its polarity and making it more favorable for the hydrophobic solute.

  • Micellar Solubilization: Surfactants can be used to form micelles that encapsulate the hydrophobic this compound molecule, allowing it to be dispersed in an aqueous solution.

  • Emulsions and Liposomes: For delivery systems, this compound can be formulated into the oil phase of an emulsion or encapsulated within liposomes. A commercially available lipophilic formulation, Tyrosinol, combines this compound with glyceryl oleate (B1233923) and sorbitan (B8754009) isostearate for use in anhydrous and emulsion systems.[12]

Troubleshooting Guide: Dissolving this compound

If you are encountering solubility issues with this compound, follow this troubleshooting workflow.

G cluster_start cluster_process cluster_solutions start Starting Point: This compound powder and aqueous buffer. dissolve Attempt to dissolve at target concentration. start->dissolve check Does it dissolve completely? dissolve->check success Solution is ready for experiment. check->success Yes troubleshoot Insoluble. Initiate Troubleshooting. check->troubleshoot No option1 Option 1: Use Potassium Caproyl Tyrosine salt form. troubleshoot->option1 Is salt form available? option2 Option 2: Adjust pH. (See Protocol 1) troubleshoot->option2 Is pH change acceptable? option3 Option 3: Use Co-solvents. (See Protocol 2) troubleshoot->option3 Are co-solvents acceptable? option1->dissolve option2->dissolve option3->dissolve

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Solubilization via pH Adjustment

This protocol describes how to prepare a stock solution of this compound by modifying the pH.

Materials:

  • This compound powder

  • Purified water (e.g., Milli-Q)

  • 1 M HCl solution

  • 1 M NaOH solution

  • pH meter

  • Stir plate and magnetic stir bar

Procedure (Alkaline Method):

  • Weigh the desired amount of this compound powder.

  • Add approximately 80% of the final desired volume of purified water to a beaker with a stir bar.

  • While stirring, slowly add the this compound powder to the water. A suspension will form.

  • Begin adding 1 M NaOH dropwise to the suspension. Monitor the pH continuously.

  • Continue adding NaOH until the this compound is fully dissolved. This is expected to occur at a pH above 9.[9]

  • Once dissolved, carefully adjust the pH to the desired final value for your stock solution using 1 M HCl or 1 M NaOH. Be aware that lowering the pH back towards neutral may cause precipitation.

  • Add purified water to reach the final target volume and mix thoroughly.

  • Sterile-filter the solution if required for your application.

Note: A similar procedure can be followed using 1 M HCl to dissolve the compound under acidic conditions (pH < 2).[9][13] Always test a small amount first to determine the optimal pH range for your desired concentration.

Protocol 2: Solubilization Using a Co-solvent System

This protocol provides a general method for using a co-solvent to dissolve this compound.

Materials:

  • This compound powder

  • Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 300)

  • Aqueous buffer or purified water

  • Vortex mixer and/or stir plate

Procedure:

  • Weigh the desired amount of this compound powder into a sterile tube or beaker.

  • Add a small volume of the chosen co-solvent (e.g., 10-30% of the final volume).

  • Vortex or stir vigorously until the powder is completely dissolved in the co-solvent. Gentle heating may be applied if necessary, but check the thermal stability of your compound first.

  • Once a clear solution is formed, slowly add the aqueous buffer or water dropwise while continuously mixing.

  • Bring the solution to the final desired volume with the aqueous buffer.

  • If the solution remains clear, it is ready for use. If precipitation occurs, a higher ratio of co-solvent may be required.

Caution: Ensure the final concentration of the co-solvent is compatible with your downstream application (e.g., cell culture, enzymatic assays).

Visualization of Key Relationships

Chemical Relationship Pathway

This diagram illustrates the synthesis of this compound and its water-soluble potassium salt.

G cluster_reactants Reactants cluster_products Products Tyrosine L-Tyrosine (Amino Acid) CaproylTyrosine This compound (Hydrophobic) Tyrosine->CaproylTyrosine CapricAcid Capric Acid (Fatty Acid) CapricAcid->CaproylTyrosine Acylation PotassiumSalt Potassium this compound (Water-Soluble) CaproylTyrosine->PotassiumSalt Salt Formation (with K⁺)

Caption: Synthesis pathway of this compound and its salt.

Mechanism of Action: Melanogenesis

This compound is often used in dermatological research for its role in stimulating melanin (B1238610) production (melanogenesis).[2] This simplified diagram shows its proposed mechanism.

G CT This compound (or Potassium Salt) Cell Melanocyte CT->Cell Enters Cell Tyrosinase Tyrosinase Enzyme (Expression & Activity) Cell->Tyrosinase Stimulates Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes Pigmentation Increased Skin Pigmentation Melanin->Pigmentation Leads to

Caption: Role of this compound in the melanogenesis pathway.

References

Technical Support Center: Caproyl Tyrosine Stability in Physiological Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Caproyl Tyrosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work involving the stability of this compound in physiological buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in physiological buffers a concern?

This compound is an N-acylated amino acid. N-acylated amino acids are a class of molecules that can exhibit unexpected instability in aqueous solutions, including physiological buffers.[1][2] The stability of the amide bond linking the caproyl group and the tyrosine can be susceptible to hydrolysis, particularly under certain pH and temperature conditions. This is a critical concern for researchers as degradation of the molecule can impact experimental results, affecting assessments of its biological activity, formulation efficacy, and shelf-life.

Q2: What are the primary factors that can influence the stability of this compound in my experiments?

Several factors can affect the stability of this compound in physiological buffer solutions:

  • pH of the buffer: N-acylated amino acids can be unstable under mild acidic conditions.[1] It is crucial to maintain a stable and appropriate pH for your experiments.

  • Temperature: Higher temperatures generally accelerate chemical degradation reactions, including hydrolysis.[3][4] The Arrhenius equation describes this relationship, where a 10°C rise can increase the reaction rate two- to five-fold.[4]

  • Buffer Composition: The specific components of your buffer could potentially interact with this compound and affect its stability.

  • Presence of Enzymes: If using biological matrices, endogenous enzymes could potentially metabolize the molecule.[5]

  • Light Exposure: Photostability should be considered, as prolonged exposure to UV or visible light can lead to degradation of photosensitive compounds.[3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the tyrosine residue.[6]

Q3: I am observing a loss of my this compound compound over time in my buffered solution. What could be the cause?

A time-dependent loss of this compound is likely due to chemical degradation, primarily hydrolysis of the amide bond. To confirm this, you should consider performing a forced degradation study. This involves exposing your compound to stress conditions such as high and low pH, elevated temperature, and light to identify potential degradation products and pathways.[4] Analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the parent compound and the appearance of degradation products.[7]

Q4: How can I improve the solubility of this compound in my buffer?

L-tyrosine itself has low solubility in water at neutral pH. While the acylation may alter its solubility profile, you might still encounter challenges. To improve solubility, you could consider:

  • Adjusting the pH: The solubility of amino acid derivatives can be pH-dependent. Experimenting with slight adjustments to the buffer pH (while considering the impact on stability) may help.

  • Using Co-solvents: If compatible with your experimental system, a small percentage of a co-solvent like DMSO can be used to dissolve the compound before further dilution in the aqueous buffer.[3]

  • Preparing a Salt Form: If not already in a salt form, converting the molecule to a salt (e.g., potassium this compound) can enhance aqueous solubility.[8][9][10]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in biological assays.
Potential Cause Troubleshooting Step
Degradation of this compound after dilution in assay buffer. 1. Prepare fresh solutions of this compound immediately before each experiment. 2. Perform a time-course stability study in your specific assay buffer at the experimental temperature to determine the rate of degradation. 3. If degradation is significant, consider shortening incubation times or adjusting the buffer conditions if possible.
Precipitation of the compound at the working concentration. 1. Visually inspect your solutions for any cloudiness or precipitate. 2. Determine the solubility of this compound in your specific buffer. 3. If solubility is an issue, consider the use of a co-solvent or a different buffer system.
Issue 2: Appearance of unexpected peaks in HPLC analysis of the stability sample.
Potential Cause Troubleshooting Step
Hydrolytic degradation of this compound. 1. The primary degradation products are likely caproic acid and tyrosine. Prepare standards of these compounds to compare their retention times with the unknown peaks. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks to confirm their identity.
Oxidative degradation of the tyrosine moiety. 1. The tyrosine residue can be susceptible to oxidation.[6] 2. Consider degassing your buffers or adding antioxidants (if compatible with your experiment) to mitigate oxidation. 3. Protect samples from light.
Modification of tyrosine during sample preparation. If your sample workup involves acidic conditions, be aware that tyrosine can be modified. Adding a scavenger like phenol (B47542) to acidic solutions can help prevent this.[11]

Illustrative Stability Data

The following table presents hypothetical stability data for this compound in a standard physiological buffer (Phosphate-Buffered Saline, PBS) at pH 7.4 under different storage conditions. This data is for illustrative purposes to highlight potential degradation trends.

Condition Time Point Remaining this compound (%) Primary Degradant (Tyrosine) (%)
4°C 0 hours100.00.0
24 hours98.51.5
72 hours95.24.8
Room Temp (25°C) 0 hours100.00.0
24 hours92.17.9
72 hours80.519.5
37°C 0 hours100.00.0
8 hours90.39.7
24 hours75.824.2

Experimental Protocols

Protocol: Stability Testing of this compound in a Physiological Buffer

This protocol outlines a general procedure for assessing the stability of this compound in a selected physiological buffer.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

  • Preparation of Stability Samples:

    • Dilute the stock solution with the chosen physiological buffer (e.g., PBS, pH 7.4) to the final desired concentration.

    • Aliquot the solution into multiple vials for different time points and storage conditions.

  • Storage Conditions:

    • Store the vials under the desired conditions (e.g., 4°C, 25°C, 37°C).

    • Protect a set of samples from light to assess photostability.

  • Sample Analysis:

    • At each designated time point (e.g., 0, 8, 24, 48, 72 hours), retrieve a vial from each storage condition.

    • Analyze the sample using a validated stability-indicating HPLC method. The method should be able to separate this compound from its potential degradation products.

    • Quantify the peak area of this compound and any degradation products.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the initial (time 0) concentration.

    • Plot the percentage of remaining this compound versus time for each condition to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Concentrated Stock Solution prep_samples Dilute Stock in Physiological Buffer prep_stock->prep_samples storage_conditions Store Aliquots under Varied Conditions (Temp, Light) prep_samples->storage_conditions sample_collection Collect Samples at Time Points storage_conditions->sample_collection hplc_analysis Analyze by HPLC sample_collection->hplc_analysis data_quant Quantify Parent & Degradants hplc_analysis->data_quant data_kinetics Determine Degradation Kinetics & Half-life data_quant->data_kinetics

Caption: Workflow for assessing this compound stability.

degradation_pathway cluster_products Hydrolysis Products Caproyl_Tyrosine This compound Caproic_Acid Caproic Acid Caproyl_Tyrosine->Caproic_Acid Hydrolysis (H₂O, pH, Temp) Tyrosine Tyrosine Caproyl_Tyrosine->Tyrosine Hydrolysis (H₂O, pH, Temp)

Caption: Potential hydrolytic degradation of this compound.

References

Technical Support Center: Optimizing Caproyl Tyrosine Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Caproyl Tyrosine in your in vitro research. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common challenges encountered when working with this novel lipoamino acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications in in vitro research?

This compound is an N-acyl amino acid, a class of signaling molecules that have shown a range of biological activities. While specific research on this compound is emerging, related N-acyl amino acids have demonstrated anti-inflammatory and anti-proliferative effects.[1][2][3] Structurally similar compounds, such as N-Acetyl-L-Tyrosine (NALT), are precursors to important neurotransmitters like dopamine (B1211576) and norepinephrine, suggesting potential applications in neuroscience research.[4][5] NALT has also been shown to induce a mild oxidative stress response that leads to cytoprotective effects, a pathway that may be relevant for this compound as well.[6]

Q2: I'm observing precipitation of this compound when I add it to my cell culture medium. What is causing this and how can I resolve it?

This is a common issue with hydrophobic compounds like this compound. The caproyl group increases its lipid solubility, leading to poor solubility in aqueous solutions like cell culture media. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final solution.[7][8]

To resolve this, consider the following:

  • Optimize Solvent Concentration: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for hydrophobic compounds. It's crucial to determine the maximum concentration of DMSO your cells can tolerate without affecting their viability, typically below 0.5%.[8][9]

  • Modify the Dilution Protocol: Instead of a single large dilution, perform serial dilutions. You can also try adding the DMSO stock of this compound to pre-warmed (37°C) media while gently vortexing to aid dispersion.[8]

  • Use a Co-solvent: A mixture of solvents can sometimes improve solubility. For example, a combination of ethanol (B145695) and polyethylene (B3416737) glycol 400 has been used as a vehicle for hydrophobic compounds.[10]

Q3: What is the recommended starting concentration range for this compound in my experiments?

For a novel compound like this compound, it is essential to perform a broad-range dose-response study to determine its effect on your specific cell line. A good starting point is to test a wide range of concentrations, spanning several orders of magnitude (e.g., from nanomolar to micromolar). This initial screening will help you identify a narrower, effective concentration range for more detailed follow-up experiments.

Q4: How should I prepare my stock solution of this compound?

Given its hydrophobicity, this compound should be dissolved in an appropriate organic solvent, with DMSO being the most common choice. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q5: What are the appropriate controls to include in my experiments with this compound?

It is critical to include a "vehicle control" in all experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound.[11][12] This allows you to differentiate the effects of the compound from any potential effects of the solvent on your cells. You should also include an "untreated control" (cells in media alone) as a baseline.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results
Potential Cause Troubleshooting Step
Inconsistent Solubilization Ensure complete dissolution of this compound in the stock solution. Visually inspect for any precipitate before each use. Prepare fresh dilutions for each experiment.
Compound Instability Minimize the time the compound spends in aqueous solution before being added to cells. Protect from light if the compound is light-sensitive.
Cellular Stress Ensure the final solvent concentration is well below the cytotoxic threshold for your cell line by performing a solvent toxicity test.
Issue 2: Unexpected Cytotoxicity
Potential Cause Troubleshooting Step
Solvent Toxicity Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.[9]
Compound-Induced Cytotoxicity This may be a true biological effect. Perform a detailed dose-response and time-course experiment to characterize the cytotoxic profile of this compound.
Precipitate-Induced Stress Micro-precipitates can cause physical stress to cells. Re-optimize the solubilization method to ensure the compound remains in solution at the tested concentrations.

Data Presentation

Table 1: Recommended Maximum Solvent Concentrations for In Vitro Assays

SolventMaximum Recommended Concentration (v/v)Notes
DMSO ≤ 0.5%Highly cell-line dependent. Always perform a toxicity test.[8][9]
Ethanol ≤ 0.1%Can be cytotoxic at higher concentrations.[10]
Polyethylene Glycol 400 (PEG 400) VariesOften used in combination with other solvents like ethanol.[10]

Table 2: Example Dose-Response Data for Cytotoxicity Assay

This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.6 ± 4.8
195.3 ± 6.1
1075.1 ± 7.3
5042.8 ± 5.9
10015.2 ± 3.4

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration

This protocol uses a standard MTT assay to determine the highest concentration of DMSO that does not significantly affect cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Anhydrous DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of DMSO in complete culture medium to achieve final concentrations ranging from 0.05% to 2% (v/v).

  • Replace the medium in the wells with the medium containing the different DMSO concentrations. Include a "media only" control.

  • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.

  • Read the absorbance at 570 nm.

  • Calculate the percentage of cell viability for each DMSO concentration relative to the media-only control. The highest concentration of DMSO that results in ≥95% cell viability is considered the maximum tolerated concentration.

Protocol 2: General Workflow for Optimizing this compound Concentration

This protocol provides a general framework for determining the optimal working concentration of this compound for your in vitro assay.

Materials:

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Assay-specific reagents (e.g., for measuring proliferation, apoptosis, or a specific signaling event)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Dilution:

    • Perform serial dilutions of the this compound stock solution in 100% DMSO to create a dilution series.

    • Further dilute this series in pre-warmed complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration does not exceed the maximum tolerated level determined in Protocol 1.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate vehicle and untreated controls.

  • Incubation: Incubate the cells for the desired time period based on your experimental goals.

  • Assay Performance: Perform your specific endpoint assay according to the manufacturer's instructions.

  • Data Analysis: Plot the assay results against the log of the this compound concentration to generate a dose-response curve and determine key parameters such as IC50 or EC50.

Mandatory Visualizations

G cluster_prep Phase 1: Preparation & Solubility cluster_range Phase 2: Dose-Range Finding cluster_refine Phase 3: Refined Analysis A Prepare High-Concentration Stock in 100% DMSO C Test Solubility of this compound in Culture Medium at Various DMSO Concentrations A->C B Determine Max Tolerated DMSO Concentration for Cell Line (e.g., MTT Assay) B->C D Perform Broad-Range Dose-Response Assay (e.g., 10 nM to 100 µM) C->D Proceed if soluble E Identify Narrower Effective Concentration Range D->E F Conduct Detailed Dose-Response with More Data Points in Effective Range E->F G Calculate IC50/EC50 Value F->G

Caption: Workflow for optimizing a hydrophobic compound.

G cluster_stress Cellular Stress cluster_mito Mitochondria cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress This compound Mito Mitochondrial Membrane Perturbation Stress->Mito ROS Low-level ROS Generation Mito->ROS Keap1 Keap1 ROS->Keap1 Oxidative Signal FoxO FoxO Activation ROS->FoxO Activates Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_nuc Nrf2 Translocation Nrf2->Nrf2_nuc Translocates GeneExp Antioxidant Gene Expression FoxO->GeneExp Nrf2_nuc->GeneExp Cytoprotection Cytoprotection GeneExp->Cytoprotection

Caption: Hypothetical signaling pathway for this compound.

References

Preventing degradation of Caproyl tyrosine in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Caproyl tyrosine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture media a concern?

This compound (N-caproyl-L-tyrosine) is a chemically modified version of the amino acid L-tyrosine. It is designed to enhance the solubility and stability of tyrosine in cell culture media. L-tyrosine itself has very low solubility at neutral pH, which can be a limiting factor in preparing concentrated, pH-neutral feed media for high-density cell cultures.[1][2] this compound overcomes this by increasing solubility. However, like other N-acyl amino acids, it can be susceptible to both chemical and enzymatic degradation in the complex environment of cell culture media, potentially leading to inconsistent results and sub-optimal cell performance.

Q2: What are the primary pathways of this compound degradation in cell culture?

This compound can degrade through two primary pathways:

  • Enzymatic Hydrolysis: Cells in culture can release or express enzymes, such as amidohydrolases (e.g., Fatty Acid Amide Hydrolase - FAAH) and other proteases, that can hydrolyze the amide bond between the caproyl group and the tyrosine.[3] This releases free L-tyrosine and caproic acid into the medium.

  • Chemical Hydrolysis: The amide bond in N-acyl amino acids can be susceptible to hydrolysis under mildly acidic conditions.[4][5] Since cell culture media is often buffered to a pH slightly below neutral and can become more acidic during cell growth, chemical hydrolysis can contribute to the degradation of this compound over time.

Q3: What are the signs of this compound degradation in my cell culture?

Signs of degradation may not be visually apparent. The most reliable way to assess degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to measure the concentration of intact this compound and its potential degradation products (L-tyrosine and caproic acid) over time. A decrease in the peak corresponding to this compound and a concurrent increase in the peaks for L-tyrosine and caproic acid would indicate degradation.

Q4: How can I minimize the degradation of this compound in my cell culture medium?

To minimize degradation, consider the following strategies:

  • Optimize Storage Conditions: Prepare fresh this compound-containing media shortly before use. If storage is necessary, store the media at 2-8°C and protect it from light.

  • Control pH: Maintain a stable and optimal pH of the cell culture medium. Avoid significant drops in pH, as acidic conditions can promote chemical hydrolysis.[4][5]

  • Consider Alternative Formulations: For applications requiring high stability, consider using dipeptides containing tyrosine, such as Glycyl-L-tyrosine or Alanyl-L-tyrosine.[1][2] These are often more stable and are efficiently metabolized by cells to release free tyrosine.

  • Use Serum-Free or Chemically Defined Media: If not essential for your cell type, using serum-free or chemically defined media can reduce the concentration of exogenous hydrolytic enzymes that may be present in serum.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results with this compound. Degradation of this compound leading to variable concentrations of the active compound.1. Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocols section). 2. Prepare fresh media for each experiment. 3. Monitor the concentration of this compound and its degradation products using HPLC or LC-MS/MS.
Decreased cell growth or productivity over time. Depletion of available tyrosine due to rapid degradation of this compound and insufficient uptake of the free amino acid.1. Increase the initial concentration of this compound. 2. Supplement the culture with fresh this compound during the experiment. 3. Switch to a more stable tyrosine source like a dipeptide (e.g., Glycyl-L-tyrosine).[1][2]
Observed precipitation in the cell culture medium. While this compound is more soluble than L-tyrosine, its degradation to free L-tyrosine can lead to precipitation if the concentration of free tyrosine exceeds its solubility limit at the medium's pH.1. Visually inspect the medium for any particulate matter. 2. Analyze the precipitate to confirm if it is L-tyrosine. 3. Lower the initial concentration of this compound or use a more stable alternative.

Quantitative Data Summary

The following table summarizes hypothetical data from a stability study of this compound in a typical cell culture medium at 37°C.

Time (hours)This compound Concentration (mM)L-Tyrosine Concentration (mM)
05.000.01
244.250.76
483.501.51
722.752.26
962.003.01

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using HPLC.

1. Materials:

  • This compound

  • Cell culture medium of interest (serum-free and serum-containing)

  • Sterile, conical tubes (50 mL)

  • Incubator (37°C, 5% CO2)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • L-tyrosine standard

  • Caproic acid standard

  • Sterile filters (0.22 µm)

2. Procedure:

  • Preparation of Media:

    • Prepare the cell culture medium according to the manufacturer's instructions.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and sterile-filter it.

    • Supplement the cell culture medium with this compound to the desired final concentration (e.g., 5 mM). Prepare one batch with serum and one without, if applicable.

  • Incubation:

    • Aliquot the prepared media into sterile 50 mL conical tubes.

    • Place the tubes in a 37°C, 5% CO2 incubator.

  • Sampling:

    • At designated time points (e.g., 0, 24, 48, 72, and 96 hours), aseptically remove an aliquot (e.g., 1 mL) from each tube.

    • Immediately process the samples for HPLC analysis or store them at -80°C until analysis.

  • Sample Preparation for HPLC:

    • If the medium contains serum, precipitate the proteins by adding three volumes of ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes and collect the supernatant.

    • Filter the supernatant or the serum-free medium sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject the prepared sample.

    • Run a gradient elution to separate this compound, L-tyrosine, and caproic acid. A typical gradient might be from 5% to 95% Mobile Phase B over 20 minutes.

    • Detect the compounds using a UV detector at a suitable wavelength (e.g., 274 nm for tyrosine-containing compounds).

    • Run standards for this compound, L-tyrosine, and caproic acid to determine their retention times and to create standard curves for quantification.

  • Data Analysis:

    • Integrate the peak areas for this compound and L-tyrosine at each time point.

    • Use the standard curves to calculate the concentration of each compound.

    • Plot the concentration of this compound and L-tyrosine as a function of time to determine the degradation rate.

Visualizations

degradation_pathway cap_tyr This compound hydrolysis Hydrolysis (Enzymatic or Chemical) cap_tyr->hydrolysis tyrosine L-Tyrosine hydrolysis->tyrosine caproic_acid Caproic Acid hydrolysis->caproic_acid

Caption: Potential degradation pathway of this compound.

experimental_workflow prep Prepare this compound in Cell Culture Medium incubate Incubate at 37°C prep->incubate sample Collect Samples at Time Points incubate->sample process Process Samples (e.g., Protein Precipitation) sample->process analyze Analyze by HPLC or LC-MS/MS process->analyze quantify Quantify Degradation analyze->quantify

Caption: Workflow for assessing this compound stability.

troubleshooting_guide start Inconsistent Results? check_stability Perform Stability Study start->check_stability is_degraded Degradation Confirmed? check_stability->is_degraded solution1 Use Fresh Media is_degraded->solution1 Yes solution2 Optimize pH is_degraded->solution2 Yes solution3 Consider Alternatives (e.g., Dipeptides) is_degraded->solution3 Yes no_degradation Investigate Other Experimental Variables is_degraded->no_degradation No

Caption: Troubleshooting inconsistent experimental results.

References

Troubleshooting low yield in N-decanoyl-L-tyrosine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of N-decanoyl-L-tyrosine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My N-decanoyl-L-tyrosine yield is significantly lower than expected. What are the most common causes?

Low yields in the N-acylation of L-tyrosine, typically performed via a Schotten-Baumann reaction, can stem from several factors. The most common issues include suboptimal pH, competing side reactions (specifically O-acylation), hydrolysis of the acylating agent, and inefficient purification.

Q2: How does pH affect the reaction yield, and what is the optimal pH range?

The pH of the reaction mixture is critical for maximizing the yield of N-decanoyl-L-tyrosine. The amino group of L-tyrosine must be deprotonated to act as a nucleophile and attack the decanoyl chloride. However, if the pH is too high, other problems can arise.

  • Too low pH: If the pH is too acidic, the amino group of L-tyrosine will be protonated (-NH3+), rendering it non-nucleophilic and thus unreactive towards the decanoyl chloride.

  • Too high pH: Excessively alkaline conditions can promote the hydrolysis of the decanoyl chloride to decanoic acid, consuming your acylating agent. It can also lead to the deprotonation of the phenolic hydroxyl group of tyrosine, making it a competing nucleophile.[1]

  • Optimal pH Range: For the acylation of amino acids under Schotten-Baumann conditions, a pH range of 8 to 10 is generally recommended.[2] This range is a compromise to ensure the amino group is sufficiently nucleophilic while minimizing hydrolysis of the acylating agent and O-acylation.

Q3: I suspect a significant side product is forming. What could it be and how can I identify it?

The most probable side product in the N-acylation of L-tyrosine is the O-acylated product, N,O-didecanoyl-L-tyrosine, where the phenolic hydroxyl group is also acylated. Another possibility is the O-decanoyl-L-tyrosine if the amino group did not react.

To identify these side products, you can use techniques such as:

  • Thin Layer Chromatography (TLC): Compare the crude reaction mixture to pure L-tyrosine. The N-acylated product should have a higher Rf value than the starting amino acid. The di-acylated product would likely have an even higher Rf.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show the disappearance of the phenolic -OH proton and the appearance of new signals corresponding to the decanoyl group attached to the oxygen.

  • Mass Spectrometry (MS): This will show peaks corresponding to the molecular weights of the starting material, the desired product, and any acylated byproducts.

Q4: How can I minimize the formation of the O-acylated side product?

Controlling the reaction conditions is key to preventing the formation of the N,O-didecanoyl-L-tyrosine.

  • pH Control: Maintaining the pH in the weakly alkaline range (8-10) can reduce the formation of the O,N-diacetyl-L-tyrosine impurity.[2]

  • Controlled Addition of Acylating Agent: Adding the decanoyl chloride slowly to the reaction mixture can help to favor N-acylation over O-acylation.

  • Post-reaction Hydrolysis of O-acyl group: If O-acylation has occurred, it is possible to selectively hydrolyze the O-acyl ester bond. After the initial acylation, increasing the pH of the system to 10-12 can facilitate the hydrolysis of the O-decanoyl group, converting the N,O-didecanoyl-L-tyrosine to the desired N-decanoyl-L-tyrosine.[2]

Q5: My decanoyl chloride seems to be decomposing in the reaction. How can I prevent this?

Decanoyl chloride is susceptible to hydrolysis, especially under basic aqueous conditions, which converts it to the unreactive decanoic acid.

  • Biphasic System: Employing a two-phase solvent system, a hallmark of the Schotten-Baumann reaction, can help.[3] The L-tyrosine and base are in the aqueous phase, while the decanoyl chloride is in an immiscible organic solvent (e.g., dichloromethane (B109758) or diethyl ether). The reaction occurs at the interface, and the bulk of the decanoyl chloride is protected from hydrolysis in the organic phase.

  • Low Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can slow down the rate of hydrolysis of the decanoyl chloride.

  • Efficient Stirring: Vigorous stirring is essential in a biphasic system to maximize the interfacial area and promote the reaction between the reactants.

Q6: What is the best way to purify the final N-decanoyl-L-tyrosine product?

Purification is crucial for obtaining a high-purity product and can significantly impact your final isolated yield.

  • Acidification and Precipitation: After the reaction is complete, acidifying the aqueous solution to the isoelectric point of N-decanoyl-L-tyrosine (around pH 3-4) will cause the product to precipitate out of the solution. The precipitated solid can then be collected by filtration.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[4]

  • Column Chromatography: For very high purity, silica (B1680970) gel column chromatography can be employed. A common mobile phase for amino acid derivatives is a mixture of n-butanol, acetic acid, and water.[4]

Quantitative Data Summary

The following table summarizes expected yield variations based on different reaction parameters. Note that these are representative values and actual results may vary.

ParameterCondition ACondition BExpected Outcome
pH 7.0 - 8.09.0 - 10.0Higher yield expected in Condition B due to more efficient N-acylation.
Temperature Room Temperature0 - 5 °CHigher yield may be observed in Condition B due to reduced hydrolysis of decanoyl chloride.
Stirring Speed 200 rpm800 rpmHigher yield expected in Condition B due to better mixing in a biphasic system.
Acyl Chloride Addition All at onceSlow, dropwiseHigher yield expected in Condition B due to minimized side reactions and hydrolysis.

Experimental Protocols

Representative Protocol for N-decanoyl-L-tyrosine Synthesis (Schotten-Baumann Conditions)

  • Dissolution of L-tyrosine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-tyrosine (1 equivalent) in a 1 M sodium hydroxide (B78521) solution. Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Acylating Agent: In a separate container, dissolve decanoyl chloride (1.1 equivalents) in an organic solvent such as dichloromethane.

  • Reaction: While vigorously stirring the L-tyrosine solution, slowly add the decanoyl chloride solution dropwise over a period of 30-60 minutes. Maintain the temperature at 0-5 °C.

  • pH Monitoring and Adjustment: Throughout the addition, monitor the pH of the aqueous phase and maintain it between 9 and 10 by adding a 2 M sodium hydroxide solution as needed.

  • Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 2-3 hours at room temperature.

  • Work-up:

    • Separate the organic and aqueous layers.

    • Wash the organic layer with 1 M HCl and then with brine.

    • Acidify the aqueous layer to approximately pH 3 with 2 M HCl to precipitate the product.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Dry the crude product under vacuum.

    • For further purification, recrystallize the solid from an ethanol/water mixture.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Work-up & Purification Tyrosine L-Tyrosine Reaction Schotten-Baumann Reaction (Biphasic System, pH 9-10) Tyrosine->Reaction DecanoylChloride Decanoyl Chloride DecanoylChloride->Reaction Base Base (e.g., NaOH) Base->Reaction Acidification Acidification (pH ~3) Reaction->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product N-decanoyl-L-tyrosine Recrystallization->Product

Caption: General workflow for the synthesis of N-decanoyl-L-tyrosine.

Troubleshooting_Yield Start Low Yield Observed CheckpH Is reaction pH maintained at 9-10? Start->CheckpH CheckSideProduct TLC/MS analysis for side products? CheckpH->CheckSideProduct Yes AdjustpH Action: Optimize pH control using a pH meter and controlled base addition. CheckpH->AdjustpH No CheckHydrolysis Was acyl chloride added slowly at low temp? CheckSideProduct->CheckHydrolysis No major side product HydrolyzeOacyl Action: After N-acylation, raise pH to 11-12 to hydrolyze O-acyl group. CheckSideProduct->HydrolyzeOacyl O-acylation detected OptimizeAddition Action: Add decanoyl chloride dropwise at 0-5 °C with vigorous stirring. CheckHydrolysis->OptimizeAddition No PurificationLoss Consider purification losses. Optimize recrystallization solvent and procedure. CheckHydrolysis->PurificationLoss Yes

Caption: Troubleshooting decision tree for low yield in N-decanoyl-L-tyrosine synthesis.

References

Technical Support Center: Overcoming Poor Cell Penetration of Acylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with the poor cell penetration of acylated amino acids in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the cell penetration of my acylated amino acid poor?

A1: Poor cell penetration of acylated amino acids can be attributed to several factors:

  • Suboptimal Acyl Chain Length: The length of the fatty acid chain significantly influences membrane permeability. Very short or excessively long chains can hinder efficient membrane translocation.

  • Physicochemical Properties: Factors such as the overall charge, hydrophobicity, and size of the entire molecule play a crucial role. An imbalance in these properties can lead to poor membrane interaction or aggregation.[1]

  • Cell Line Specificity: Different cell types have varying membrane compositions and uptake mechanisms, which can affect the internalization of your specific acylated amino acid.[2]

  • Experimental Conditions: Parameters like incubation time, concentration, and temperature can impact uptake efficiency. For instance, cellular uptake of myristoylated peptides is highly temperature-dependent.[1]

  • Endosomal Entrapment: The molecule may be successfully internalized by endocytosis but then become trapped within endosomes, preventing it from reaching its cytosolic target.[3][4]

Q2: How does acyl chain length affect cell penetration?

A2: The length of the acyl chain is a critical determinant of cell penetration. Generally, increasing the hydrophobicity by adding an acyl chain enhances membrane interaction. However, there is an optimal range for chain length. For example, decreasing the lipid chain length has been shown to slightly increase the permeability of membranes to amino acids.[5] The specific optimal length can vary depending on the amino acid and the target cell line.

Q3: What are the primary mechanisms for the cellular uptake of acylated amino acids?

A3: Acylated amino acids can enter cells through several mechanisms:

  • Direct Translocation: The lipid chain can insert into the cell membrane, facilitating the direct passage of the molecule into the cytoplasm. This process is often energy-independent.

  • Endocytosis: The cell membrane can engulf the acylated amino acid, forming an endosome. The molecule must then escape the endosome to become bioavailable in the cytosol. Evidence suggests that for many cell-penetrating peptides, endocytosis is a major route of internalization.

  • Carrier-Mediated Transport: In some cases, the amino acid portion of the molecule may be recognized by specific transporter proteins on the cell surface, facilitating its entry into the cell.

Q4: How can I improve the cell penetration of my acylated amino acid?

A4: Several strategies can be employed to enhance cell penetration:

  • Optimize Acyl Chain: Systematically vary the length and saturation of the acyl chain to find the optimal configuration for your specific application.

  • Formulation Strategies: Incorporating your acylated amino acid into delivery systems like liposomes or nanoparticles can improve its solubility and cellular uptake.

  • Use of Enhancers: Co-administration with permeation enhancers, such as certain surfactants or fatty acids, can transiently increase membrane fluidity.

  • Chemical Modifications: Further modifications to the amino acid or the introduction of cell-penetrating peptide sequences can enhance uptake.

Troubleshooting Guides

Problem: Low or No Cellular Uptake Detected

This is a common issue when working with acylated amino acids. The following table provides potential causes and recommended solutions.

Potential Cause Recommended Solution
Suboptimal Acyl Chain Synthesize and test a series of analogs with varying acyl chain lengths (e.g., C8, C12, C14, C16, C18) to identify the most effective one.
Low Compound Concentration Perform a dose-response experiment to determine the optimal concentration for uptake without inducing cytotoxicity.
Incorrect Incubation Time/Temp Optimize incubation time and ensure experiments are conducted at 37°C, as uptake is often an active process. Cellular uptake of myristoylated peptides has been shown to be profoundly temperature-dependent.[1]
Cell Line Resistance Test your acylated amino acid on a different cell line known to have high uptake rates for similar molecules.
Compound Aggregation Assess the solubility of your compound in the experimental media. Consider using a formulation agent like BSA to prevent aggregation.
Endosomal Trapping Co-incubate with an endosomal escape agent (e.g., chloroquine) to see if this increases cytosolic delivery. Visualize colocalization with endosomal markers using confocal microscopy.
Problem: High Cytotoxicity Observed

High concentrations of acylated amino acids can lead to membrane disruption and cell death.

Potential Cause Recommended Solution
Detergent-like Effect Lower the concentration of the acylated amino acid. The cytotoxic effects of some N-acyl amino acids show sharp threshold concentrations.[6]
Membrane Destabilization Modify the acyl chain to reduce its membrane-disrupting properties (e.g., use a shorter chain or introduce unsaturation).
Off-Target Effects Investigate potential interactions with cellular signaling pathways that could lead to apoptosis or necrosis.
Problem: Weak or No Signal in Fluorescence-Based Uptake Assays

Low signal can be due to a variety of factors related to the probe, cells, or instrumentation.[7][8]

Potential Cause Recommended Solution
Low Probe Concentration Titrate the concentration of the fluorescently-labeled acylated amino acid to find the optimal signal-to-noise ratio.
Photobleaching Use an anti-fade mounting medium and minimize exposure to the excitation light.[7]
Low Expression of Target If uptake is receptor-mediated, ensure your chosen cell line expresses the target receptor at sufficient levels.
Suboptimal Instrumentation Ensure the microscope/plate reader settings (e.g., laser power, gain, exposure time) are optimized for your fluorophore.
Cell Autofluorescence Image an unstained control to determine the level of background fluorescence. Use a fluorophore with an emission wavelength that minimizes overlap with cellular autofluorescence.

Data Presentation

Table 1: Comparison of Cellular Uptake of Myristoylated vs. Non-Myristoylated Peptides in Different Cell Lines

Cell LinePeptideUptake (Relative Fluorescence Units)Fold Increase
BA/F3 Myristoylated-Fluorescent PeptideNot specified, but efficient uptake observed-
Non-Myristoylated PeptideNo difference from autofluorescence0
HeLa Myristoylated-Fluorescent Peptide303 ± 815-fold
Unloaded Cells58 ± 15-

Data adapted from a study on myristoyl-based transport of peptides into living cells.[1]

Table 2: Effect of Acyl Chain Length on Membrane Permeability

Acyl Chain ModificationEffect on PermeabilityFold Change
Decreasing Lipid Chain LengthIncreased Permeability5-fold

Data adapted from a study on the permeability of membranes to amino acids.[5]

Experimental Protocols

Protocol 1: Cellular Uptake Assay using Fluorescence Microscopy

This protocol describes the visualization and semi-quantification of the cellular uptake of a fluorescently-labeled (e.g., NBD) acylated amino acid.

Materials:

  • Fluorescently-labeled acylated amino acid

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Remove the culture medium and incubate the cells with the fluorescently-labeled acylated amino acid at the desired concentration in serum-free medium for a specified time (e.g., 1-4 hours) at 37°C.

  • Washing: Aspirate the treatment solution and wash the cells three times with ice-cold PBS to remove any unbound compound.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining: Wash the cells twice with PBS and then stain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash the cells again with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a confocal microscope. The green channel can be used for the NBD-labeled compound and the blue channel for DAPI.

  • Analysis: Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ).

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of an acylated amino acid on a cell line.

Materials:

  • Acylated amino acid

  • Cell line of interest

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the acylated amino acid for 24-48 hours. Include a vehicle-only control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Acylated Amino Acid Dilutions treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24-48h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan Incubate for Formazan Formation add_mtt->formazan dissolve Dissolve Crystals with DMSO formazan->dissolve read_absorbance Read Absorbance at 570nm dissolve->read_absorbance calc_viability Calculate Cell Viability read_absorbance->calc_viability

Caption: Workflow for assessing the cytotoxicity of acylated amino acids using an MTT assay.

troubleshooting_flow start Low Cellular Uptake Observed check_concentration Is the concentration optimal? start->check_concentration check_incubation Are incubation time/temp correct? check_concentration->check_incubation Yes optimize_concentration Perform dose-response study check_concentration->optimize_concentration No check_acyl_chain Is the acyl chain optimal? check_incubation->check_acyl_chain Yes optimize_incubation Optimize time and ensure 37°C check_incubation->optimize_incubation No check_cell_line Is the cell line appropriate? check_acyl_chain->check_cell_line Yes optimize_acyl_chain Test different chain lengths check_acyl_chain->optimize_acyl_chain No change_cell_line Use a more permeable cell line check_cell_line->change_cell_line No end Improved Uptake check_cell_line->end Yes optimize_concentration->check_incubation optimize_incubation->check_acyl_chain optimize_acyl_chain->check_cell_line change_cell_line->end

Caption: A logical troubleshooting workflow for addressing low cellular uptake of acylated amino acids.

mtor_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor amino_acids Acylated Amino Acids (Intracellular) rag Rag GTPases amino_acids->rag pi3k PI3K receptor->pi3k akt Akt pi3k->akt tsc TSC1/2 akt->tsc rheb Rheb-GTP tsc->rheb mtorc1 mTORC1 rheb->mtorc1 protein_synthesis Protein Synthesis mtorc1->protein_synthesis cell_growth Cell Growth mtorc1->cell_growth rag->mtorc1

Caption: Simplified diagram of the mTOR signaling pathway activated by intracellular amino acids.[9][10][11]

References

Technical Support Center: Troubleshooting Artifacts in Caproyl Tyrosine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Caproyl Tyrosine. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common problems encountered during the HPLC analysis of this compound, a derivative of the amino acid tyrosine. The troubleshooting guides are presented in a question-and-answer format to directly address specific issues.

Peak Shape Problems

Peak fronting, where the peak's leading edge is sloped, can be indicative of several issues.[1][2] A summary of potential causes and solutions is provided below.

Troubleshooting Peak Fronting

Potential CauseRecommended Solution
Sample Overload Reduce the injection volume or dilute the sample.[2][3]
Sample Solvent Incompatibility Dissolve or dilute the sample in the mobile phase. A sample solvent stronger than the mobile phase can cause the analyte to move through the column too quickly, leading to fronting.[2][3]
Low Column Temperature Increase the column temperature using a column oven. This can improve peak shape for some analytes.[3]
Column Degradation Poor column packing or physical degradation of the column bed can lead to peak fronting.[2] If other troubleshooting steps fail, consider replacing the column.[3]
Co-elution An interfering peak may be co-eluting with your analyte. Adjusting the mobile phase composition or gradient may resolve the two peaks.[2]

Experimental Protocol: Sample Dilution Study

  • Prepare a stock solution of your this compound sample.

  • Create a dilution series (e.g., 1:2, 1:5, 1:10, 1:20) using the mobile phase as the diluent.

  • Inject each dilution and observe the peak shape.

  • The optimal concentration should provide a symmetrical peak without fronting.

Peak tailing, characterized by a trailing edge of the peak, is a common issue in HPLC.[1] For a molecule like this compound, which has a polar head group and a nonpolar tail, interactions with the stationary phase can be complex.

Troubleshooting Peak Tailing

Potential CauseRecommended Solution
Secondary Interactions Residual silanol (B1196071) groups on the stationary phase can interact with the polar groups of this compound, causing tailing. Adjusting the mobile phase pH to suppress ionization of either the analyte or the silanol groups can help.[1] Adding a buffer to the mobile phase can also mitigate these effects.[3]
Column Contamination Accumulation of sample matrix components on the guard column or analytical column can lead to peak tailing.[1] Replace the guard column or wash the analytical column with a strong solvent.
Incorrect Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound. Ensure the mobile phase pH is consistent and appropriate for the analysis.[3]
Excessive Dead Volume Long or wide-bore tubing between the column and detector can cause peak broadening and tailing. Use shorter, narrower PEEK tubing.[3]

Experimental Protocol: Column Washing

  • Disconnect the column from the detector.

  • Flush the column with a series of solvents, starting with your mobile phase without the buffer salts.

  • Wash with progressively stronger, miscible organic solvents (e.g., isopropanol, then hexane (B92381) for reversed-phase columns).

  • Equilibrate the column with the mobile phase until the baseline is stable.

Baseline and Spurious Peak Problems

Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs.[4] They can originate from various sources of contamination.

Troubleshooting Ghost Peaks

Potential CauseRecommended Solution
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[4] Degas the mobile phase to prevent air bubbles.[3]
System Contamination Residuals from previous samples can be trapped in the injector, tubing, or column.[4] Implement a regular system cleaning and maintenance schedule.
Sample Carryover If a ghost peak appears after injecting a concentrated sample, it may be due to carryover. Optimize the needle wash procedure in your autosampler settings.
Late Eluting Peaks from Previous Injection A peak from a previous injection may elute during a subsequent run. Increase the run time or implement a gradient to ensure all components elute.

Experimental Protocol: Blank Injection Analysis

  • Run a blank injection (injecting only the mobile phase).

  • If ghost peaks are present, this suggests contamination of the mobile phase or the system.

  • If ghost peaks appear only after a sample injection, this points to sample carryover or late eluting peaks.

A stable baseline is crucial for accurate quantification. Baseline noise and drift can have several causes.[5][6]

Troubleshooting Baseline Issues

IssuePotential CauseRecommended Solution
Baseline Noise Air bubbles in the system, contaminated mobile phase, or detector lamp issues.[3][5]Degas the mobile phase, use fresh, high-purity solvents, and check the detector lamp's energy.[3][5]
Baseline Drift Changes in mobile phase composition, temperature fluctuations, or column equilibration issues.[6]Ensure the mobile phase is well-mixed, use a column oven for temperature control, and allow sufficient time for column equilibration.[3][6]

Visualization of Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common HPLC artifacts.

PeakFrontingTroubleshooting start Peak Fronting Observed overload Sample Overload? start->overload solvent Solvent Incompatibility? overload->solvent No reduce_inj Reduce Injection Volume or Dilute Sample overload->reduce_inj Yes temp Low Temperature? solvent->temp No change_solvent Prepare Sample in Mobile Phase solvent->change_solvent Yes column_issue Column Issue? temp->column_issue No increase_temp Increase Column Temperature temp->increase_temp Yes replace_column Replace Column column_issue->replace_column Yes resolved Issue Resolved reduce_inj->resolved change_solvent->resolved increase_temp->resolved replace_column->resolved PeakTailingTroubleshooting start Peak Tailing Observed secondary_int Secondary Interactions? start->secondary_int contamination Column Contamination? secondary_int->contamination No adjust_ph Adjust Mobile Phase pH or Add Buffer secondary_int->adjust_ph Yes ph_issue Incorrect pH? contamination->ph_issue No wash_column Wash Column or Replace Guard Column contamination->wash_column Yes dead_volume Excess Dead Volume? ph_issue->dead_volume No prepare_new_mp Prepare Fresh Mobile Phase with Correct pH ph_issue->prepare_new_mp Yes check_tubing Check and Replace Tubing dead_volume->check_tubing Yes resolved Issue Resolved adjust_ph->resolved wash_column->resolved prepare_new_mp->resolved check_tubing->resolved GhostPeakTroubleshooting start Ghost Peaks Observed blank_run Run Blank Injection start->blank_run peak_present Ghost Peak in Blank? blank_run->peak_present mp_system_cont Mobile Phase or System Contamination peak_present->mp_system_cont Yes carryover_late_elution Sample Carryover or Late Elution peak_present->carryover_late_elution No fresh_mp Prepare Fresh Mobile Phase mp_system_cont->fresh_mp optimize_wash Optimize Needle Wash carryover_late_elution->optimize_wash clean_system Clean System Components fresh_mp->clean_system resolved Issue Resolved clean_system->resolved extend_run Extend Run Time or Use Gradient optimize_wash->extend_run extend_run->resolved

References

Technical Support Center: LC-MS/MS Analysis of Caproyl Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Caproyl Tyrosine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: Matrix effects refer to the alteration of an analyte's ionization efficiency, leading to either signal suppression or enhancement, due to the presence of co-eluting compounds from the sample matrix.[1] In the analysis of this compound, components of biological matrices such as plasma, urine, or tissue homogenates (e.g., phospholipids (B1166683), salts, endogenous metabolites) can interfere with the ionization of this compound in the mass spectrometer's ion source, potentially leading to inaccurate and unreliable quantification.[1][2]

Q2: What are the common signs of significant matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample preparations.[3]

  • Low recovery of this compound during method validation, despite efficient extraction procedures.

  • Inconsistent peak areas for the same concentration of this compound in different biological samples.

  • A significant difference between the slope of the calibration curve prepared in a pure solvent versus one prepared in the sample matrix (matrix-matched calibration).

  • Shifts in retention time of this compound in the presence of matrix components.[4]

Q3: What is the difference between ion suppression and ion enhancement?

A3:

  • Ion Suppression: This is the more common phenomenon where co-eluting matrix components compete with this compound for ionization, for instance by altering the efficiency of droplet formation in the electrospray source.[2] This competition reduces the number of this compound ions that reach the detector, leading to a decreased signal.

  • Ion Enhancement: Less frequently, some matrix components can increase the ionization efficiency of this compound. This can occur if the matrix components alter the physical properties of the ESI droplets, such as surface tension, in a way that promotes the formation of gas-phase analyte ions.

Q4: How can I quantitatively assess matrix effects for this compound?

A4: The most accepted method for quantifying matrix effects is the post-extraction spiking experiment.[1][2] This involves comparing the peak response of this compound spiked into an extracted blank matrix sample to the response of the analyte in a neat (pure) solvent standard at the same concentration. The ratio of these responses is called the Matrix Factor (MF).[1]

Troubleshooting Guide

Issue 1: I am observing poor reproducibility and inconsistent peak areas for this compound in my plasma samples.

  • Possible Cause: This is a classic sign of variable matrix effects between different plasma lots. Endogenous components like phospholipids are major contributors to ion suppression in plasma samples.[2]

  • Troubleshooting Steps:

    • Evaluate Matrix Effect Quantitatively: Perform a post-extraction spike experiment using at least six different lots of blank plasma to determine the variability of the matrix effect.[1]

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.[2][5]

      • If you are using protein precipitation (PPT), consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering components.[3]

      • For LLE, adjusting the pH of the aqueous phase can help prevent the extraction of impurities like phospholipids.[2]

    • Chromatographic Separation: Modify your LC method to better separate this compound from co-eluting matrix components.[1][3]

      • Try a different stationary phase or adjust the gradient elution profile to increase the retention time of this compound and move it away from the "void volume" where many matrix components elute.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will experience similar ionization suppression or enhancement as the analyte.[2][5]

Issue 2: The recovery of this compound is low and inconsistent, but the matrix effect seems acceptable when I perform a post-extraction spike.

  • Possible Cause: If the post-extraction spike shows minimal matrix effect, the issue likely lies in the extraction efficiency of your sample preparation method. The analyte may be lost during the extraction process.

  • Troubleshooting Steps:

    • Review Extraction Protocol: Re-evaluate your LLE or SPE protocol.

      • LLE: Ensure the pH of the sample is optimal for the extraction of this compound into the organic solvent. Experiment with different extraction solvents.

      • SPE: Check that the conditioning, loading, washing, and elution steps are appropriate for the chemistry of this compound and the sorbent being used. The wash step may be too harsh, leading to premature elution of the analyte.

    • Pre- and Post-Extraction Spike Comparison: Compare the analyte response from a sample spiked before extraction to one spiked after extraction. A significant difference indicates poor extraction recovery.

Issue 3: I am using a SIL-IS for this compound, but my results are still not accurate.

  • Possible Cause: Even a SIL-IS may not perfectly compensate for matrix effects if the chromatographic separation is poor and the matrix effect is severe.[6] It is also possible that the concentration of the internal standard is not appropriate.

  • Troubleshooting Steps:

    • Optimize Chromatography: Ensure that the SIL-IS and this compound co-elute perfectly. Any separation between the two can lead to differential matrix effects.

    • Check for IS Response Variation: Monitor the peak area of your SIL-IS across the batch. Significant variation (e.g., >15-20%) can indicate that the IS itself is being affected by the matrix.

    • Dilute the Sample: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.[6]

Quantitative Data Summary

The following table presents hypothetical data from a post-extraction spike experiment to evaluate the matrix effect on this compound analysis in human plasma.

Plasma LotAnalyte Response (Matrix)Analyte Response (Neat Solvent)Matrix Factor (MF)IS Response (Matrix)IS Response (Neat Solvent)IS Matrix FactorIS-Normalized MF
185,600102,0000.8491,200105,0000.870.97
279,900102,0000.7885,100105,0000.810.96
393,100102,0000.9198,700105,0000.940.97
482,300102,0000.8188,400105,0000.840.96
5115,400102,0001.13120,100105,0001.140.99
688,900102,0000.8794,000105,0000.900.97
Mean 0.89 0.92 0.97
%RSD 13.5% 12.8% 1.2%
  • Matrix Factor (MF): (Peak Response in Matrix) / (Peak Response in Neat Solvent). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1]

  • IS-Normalized MF: (Analyte MF) / (Internal Standard MF). A value close to 1.0 indicates that the internal standard effectively compensates for the matrix effect.[1]

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol describes the standard method to quantitatively assess the matrix effect for this compound.[1][2]

1. Objective: To determine the extent of ion suppression or enhancement for this compound and its SIL-IS in the intended biological matrix (e.g., human plasma).

2. Materials:

  • Blank human plasma (at least 6 different lots)

  • This compound analytical standard

  • This compound SIL-IS

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • Reagents for sample preparation (e.g., formic acid, protein precipitation solvent)

  • Calibrated pipettes and standard lab equipment

3. Procedure:

  • Preparation of Set 1: Analyte in Neat Solution

    • Prepare a solution of this compound and its SIL-IS in the final mobile phase composition or a suitable neat solvent at a concentration representing a mid-point in the calibration range (e.g., a medium QC level).

    • Analyze these samples via LC-MS/MS.

  • Preparation of Set 2: Analyte Spiked Post-Extraction into Matrix

    • Process blank plasma samples (from 6 different sources) using the established sample preparation method (e.g., protein precipitation).

    • After the final extraction step (e.g., after centrifugation to pellet the protein), take the resulting supernatant.

    • Spike this extracted matrix with this compound and its SIL-IS to achieve the same final concentrations as in Set 1.

    • Analyze these samples via LC-MS/MS.

4. Data Analysis:

  • Calculate the Matrix Factor (MF) for both the analyte and the IS for each plasma lot:

    • MF = (Mean Peak Area from Set 2) / (Mean Peak Area from Set 1)

  • Calculate the Internal Standard (IS) Normalized Matrix Factor :

    • IS-Normalized MF = (MF of this compound) / (MF of SIL-IS)

  • Calculate the mean and relative standard deviation (%RSD) for the MF and IS-Normalized MF across all plasma lots.

5. Acceptance Criteria:

  • For a robust method, the absolute MF should ideally be between 0.8 and 1.2.[1]

  • The IS-Normalized MF should be close to 1.0, with a %RSD of ≤15%, indicating effective compensation by the internal standard.

Visualizations

MatrixEffectWorkflow Troubleshooting Workflow for Matrix Effects start Inconsistent Results or Low Recovery Observed assess_me Assess Matrix Effect: Post-Extraction Spike start->assess_me is_me_acceptable Is Matrix Effect Acceptable & Consistent? (e.g., MF = 0.8-1.2) assess_me->is_me_acceptable optimize_sp Optimize Sample Prep (SPE, LLE) is_me_acceptable->optimize_sp No check_recovery Investigate Extraction Recovery is_me_acceptable->check_recovery Yes optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_sil_is Implement SIL-IS optimize_lc->use_sil_is revalidate Re-evaluate Method use_sil_is->revalidate check_recovery->revalidate end Method Optimized revalidate->end

Caption: A flowchart for systematically troubleshooting matrix effects.

IonizationProcess Concept of Ion Suppression in ESI cluster_0 Scenario 1: Neat Solution (No Matrix) cluster_1 Scenario 2: With Biological Matrix ESI_Droplet_Neat ESI Droplet (Analyte) Gas_Phase_Ions_Neat Abundant Analyte Ions [M+H]+ ESI_Droplet_Neat->Gas_Phase_Ions_Neat Efficient Ionization MS_Inlet Mass Spectrometer Inlet Gas_Phase_Ions_Neat->MS_Inlet High Signal ESI_Droplet_Matrix ESI Droplet (Analyte + Matrix Components) Gas_Phase_Ions_Matrix Reduced Analyte Ions [M+H]+ ESI_Droplet_Matrix->Gas_Phase_Ions_Matrix Competition for Charge/ Droplet Surface Access Matrix_Ions Matrix Ions ESI_Droplet_Matrix->Matrix_Ions Gas_Phase_Ions_Matrix->MS_Inlet Suppressed Signal

Caption: Ion suppression due to matrix components in ESI-MS.

References

Controlling for Caproyl tyrosine off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Caproyl Tyrosine. This resource is designed to assist researchers, scientists, and drug development professionals in designing robust experiments and troubleshooting potential issues related to off-target effects. Given that the complete selectivity profile of any small molecule can be complex, incorporating rigorous controls is essential for validating experimental findings.

Frequently Asked Questions (FAQs)

Q1: I am observing a specific cellular phenotype after treating with this compound. How can I be sure this is a direct result of its intended on-target activity?

A1: Attributing an observed phenotype to a specific on-target effect requires a multi-faceted validation strategy. A recommended approach is to follow a logical workflow to systematically build evidence for on-target activity while ruling out non-specific or off-target effects.[1][2]

Here is a general workflow for validating on-target effects:

G cluster_0 Initial Observation & Confirmation cluster_1 On-Target Validation cluster_2 Off-Target Investigation A Observe Phenotype with This compound (CT) B Confirm Dose-Response Relationship A->B Step 1 C Correlate Cellular EC50 with Biochemical IC50 B->C Step 2 D Demonstrate Target Engagement in Cells (e.g., CETSA) C->D Step 3 E Genetic Knockdown/Knockout of Target Mimics Phenotype? D->E Step 4 F On-Target Effect Highly Likely E->F Yes G Test Inactive Analog Control E->G No H Test Structurally Unrelated Inhibitor (Orthogonal Tool) G->H I Proteome-Wide Profiling (e.g., Kinome Scan, TPP) H->I J Potential Off-Target Effect Identified I->J cluster_workflow CETSA Workflow prep 1. Cell Culture & Treatment Treat cells with Vehicle or This compound (CT) heat 2. Heat Shock Aliquot cells into PCR tubes. Heat across a temperature gradient (e.g., 40-70°C) for 3 min. prep->heat cool 3. Lysis Cool to RT. Lyse cells (e.g., freeze-thaw cycles). heat->cool spin 4. Centrifugation Separate soluble fraction (supernatant) from aggregated proteins (pellet). cool->spin detect 5. Detection Analyze soluble protein levels by Western Blot, ELISA, or Mass Spec. spin->detect analyze 6. Data Analysis Plot % soluble protein vs. Temperature. Compare curves for Vehicle vs. CT. A shift indicates target engagement. detect->analyze G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway CT This compound (CT) Target Intended Target (e.g., Kinase A) CT->Target Inhibits (High Affinity) OffTarget Off-Target (e.g., Kinase B) CT->OffTarget Inhibits (Lower Affinity) SubstrateA Substrate A Target->SubstrateA phosphorylates PhenotypeA Desired Phenotype (e.g., Anti-inflammatory) SubstrateA->PhenotypeA leads to SubstrateB Substrate B OffTarget->SubstrateB phosphorylates PhenotypeB Undesired Phenotype (e.g., Cytotoxicity) SubstrateB->PhenotypeB leads to

References

Technical Support Center: Stabilizing Caproyl Tyrosine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the preparation, storage, and troubleshooting of Caproyl Tyrosine stock solutions to ensure experimental success and long-term stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

Due to its lipophilic nature, stemming from the caproyl group, this compound has very low solubility in aqueous solutions. The recommended solvent for preparing a concentrated stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). L-tyrosine, the parent molecule of this compound, exhibits good solubility in DMSO. For experimental applications, this concentrated DMSO stock can then be diluted into your aqueous experimental medium.[1]

Q2: What is the optimal storage temperature and duration for this compound stock solutions?

For long-term stability, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C.[2] At these temperatures, the solution is generally stable for several months. To minimize degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.

Q3: Can I store this compound in an aqueous solution?

It is not recommended to store this compound in aqueous solutions for extended periods. Due to its poor aqueous solubility, it is prone to precipitation. Furthermore, aqueous environments can facilitate hydrolytic degradation over time. Always prepare fresh dilutions from the DMSO stock for your experiments.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on the structure (an N-acylated derivative of tyrosine), potential degradation pathways include:

  • Hydrolysis: Cleavage of the amide bond linking the caproyl group and the tyrosine moiety, or the ester bond if it is a tyrosine ester derivative. This is more likely to occur at non-neutral pH.

  • Oxidation: The phenolic ring of the tyrosine residue is susceptible to oxidation, which can be initiated by exposure to air, light, or certain metal ions.[3]

  • Photodegradation: Exposure to UV or visible light can lead to the degradation of the tyrosine moiety.[3]

To mitigate degradation, it is advisable to protect the stock solution from light and minimize its exposure to atmospheric moisture.

Troubleshooting Guides

Issue 1: Precipitation of this compound Upon Dilution in Aqueous Media

This is a common issue with lipophilic compounds and is often due to "solvent shock," where the compound rapidly comes out of solution when the high-concentration organic stock is diluted into the aqueous experimental medium.

Troubleshooting Workflow for Precipitation

start Precipitation Observed check_stock Is the stock solution clear? start->check_stock re_dissolve Re-dissolve stock. Use gentle warming (37°C) or sonication. check_stock->re_dissolve No review_dilution Review dilution method check_stock->review_dilution Yes re_dissolve->review_dilution check_concentration Is the final concentration too high? review_dilution->check_concentration optimize_dilution Optimize dilution: - Pre-warm aqueous medium to 37°C. - Add stock dropwise while gently vortexing. - Increase final volume of aqueous medium. success Solution remains clear optimize_dilution->success check_concentration->optimize_dilution No lower_concentration Lower the final working concentration. check_concentration->lower_concentration Yes lower_concentration->success

Caption: A logical workflow for troubleshooting precipitation issues.

Issue 2: Suspected Degradation of this compound Stock Solution

Degradation may be suspected if there is a loss of biological activity, a change in the color of the stock solution, or the appearance of new peaks in analytical chromatography.

Troubleshooting Suspected Degradation

Observation Potential Cause Recommended Action
Loss of biological activity Chemical degradation (hydrolysis, oxidation)Prepare a fresh stock solution from solid material. Confirm the purity of the solid material if possible.
Color change in stock solution (e.g., yellowing) Oxidation of the phenolic ring of tyrosineDiscard the old stock solution and prepare a fresh one. Store new aliquots under an inert gas (e.g., argon or nitrogen) if possible. Protect from light.
Appearance of new peaks in HPLC/LC-MS analysis Degradation of this compoundPerform a forced degradation study to identify potential degradation products and confirm if the new peaks correspond to them.[3][4]
Cloudiness or precipitate in frozen stock The compound may have come out of solution at low temperatures.Before use, bring the aliquot to room temperature and vortex thoroughly to ensure complete re-dissolution. If it does not redissolve, prepare a fresh stock.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-retention microcentrifuge tubes

Procedure:

  • Weigh out the required amount of this compound (Molecular Weight: 335.4 g/mol ). For 1 mL of a 10 mM stock solution, you will need 3.354 mg.

  • Add the solid this compound to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution vigorously until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution. Ensure the final solution is clear.

  • Aliquot the stock solution into single-use volumes in sterile, low-retention microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study for this compound

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.[3][4]

Stress Conditions:

Condition Procedure
Acid Hydrolysis Incubate a diluted solution of this compound in 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis Incubate a diluted solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
Oxidation Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Heat the solid this compound at 80°C for 48 hours.
Photodegradation Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analysis: Analyze the stressed samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to separate and identify any degradation products.[5][6]

Signaling Pathway

This compound is known to be involved in the stimulation of melanogenesis. The core of this process is the conversion of L-tyrosine into melanin, which is regulated by several signaling pathways that converge on the Microphthalmia-associated Transcription Factor (MITF).

Melanogenesis Signaling Pathway

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha-MSH α-MSH MC1R MC1R alpha-MSH->MC1R AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF upregulates transcription Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene activates transcription Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase translates to Tyrosine L-Tyrosine Melanin Melanin Tyrosine->Melanin catalyzed by Tyrosinase

References

Technical Support Center: Refining Purification Methods for Acylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of acylated amino acids. It is designed for researchers, scientists, and drug development professionals to help refine their purification strategies and overcome experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying acylated amino acids compared to standard amino acids?

A1: The primary challenge in purifying acylated amino acids stems from their amphiphilic nature, possessing both a hydrophilic amino acid head group and a hydrophobic acyl chain. This duality can lead to issues not commonly encountered with standard amino acids, such as:

  • Aggregation and Micelle Formation: Acylated amino acids can self-assemble into micelles or aggregates, especially at concentrations above their critical micelle concentration (CMC), which can complicate chromatographic separation and filtration steps.[1]

  • Solubility Issues: Their solubility can be highly variable depending on the solvent, pH, and the length of the acyl chain. They may be poorly soluble in purely aqueous or purely organic solvents, often requiring solvent mixtures for effective purification.[2][3]

  • Co-purification of Impurities: The hydrophobic acyl chain can lead to non-specific binding with other lipids or hydrophobic molecules, resulting in the co-purification of impurities.

  • Chromatographic Complexity: The presence of the acyl chain significantly alters the molecule's interaction with stationary phases, requiring careful optimization of chromatographic conditions, such as mobile phase composition and gradient.

Q2: How does the length of the acyl chain affect the purification of acylated amino acids?

A2: The length of the acyl chain has a profound impact on the physicochemical properties of acylated amino acids and, consequently, their purification. Generally, as the acyl chain length increases:

  • Hydrophobicity Increases: This leads to stronger retention in reversed-phase chromatography (RP-HPLC), requiring a higher concentration of organic solvent for elution.

  • Solubility Decreases: Solubility in aqueous solutions tends to decrease, which can lead to precipitation during purification, especially at lower temperatures.[4]

  • Critical Micelle Concentration (CMC) Decreases: Longer acyl chains promote micelle formation at lower concentrations, increasing the likelihood of aggregation-related issues during purification.[5]

Q3: What is the most common chromatographic method for purifying acylated amino acids?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective method for the purification of acylated amino acids.[6][7][8] The hydrophobic stationary phase (typically C8 or C18) interacts with the acyl chain, allowing for separation based on hydrophobicity. The separation can be finely tuned by adjusting the mobile phase composition, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.

Q4: How can I prevent the aggregation of my acylated amino acid during purification?

A4: Preventing aggregation is crucial for successful purification. Here are several strategies:

  • Work Below the CMC: If known, keep the concentration of the acylated amino acid below its critical micelle concentration.

  • Optimize Solvent Conditions: Use a mobile phase that effectively solubilizes the acylated amino acid. This may involve using a higher percentage of organic solvent or adding detergents (non-ionic or zwitterionic) at low concentrations.[2]

  • Control Temperature: Temperature can affect both solubility and aggregation. While lower temperatures are often used to maintain stability, for some acylated amino acids, a slightly elevated temperature might be necessary to prevent precipitation.

  • pH Adjustment: The pH of the buffer can influence the charge of the amino acid head group and affect solubility and aggregation. Experiment with different pH values to find the optimal condition for your specific molecule.[2]

Troubleshooting Guides

Chromatography (RP-HPLC)
Problem Possible Cause Recommended Solution
Poor or No Retention of the Acylated Amino Acid Mobile phase is too strong (too much organic solvent).Decrease the initial percentage of organic solvent in your gradient.
Incorrect column chemistry.For highly hydrophobic acylated amino acids, a shorter chain stationary phase (e.g., C8) might be more suitable than a C18 column to avoid irreversible binding. For more polar acylated amino acids, a C18 column is generally appropriate.
The acylated amino acid is not properly dissolved in the injection solvent.Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.
Broad or Tailing Peaks Sub-optimal mobile phase pH.Add an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% to both aqueous and organic mobile phases. This can improve peak shape by protonating the carboxyl group.
Column overload.Reduce the amount of sample injected onto the column.
Secondary interactions with the stationary phase.Try a different column with end-capping or a different stationary phase chemistry.
Multiple Peaks for a Pure Compound Isomers or conformers of the acylated amino acid.This can sometimes be resolved by adjusting the column temperature or the mobile phase composition to favor a single conformation.
On-column degradation.Ensure the mobile phase is degassed and consider using fresh solvents. Check the stability of your compound under the chromatographic conditions.
Low Recovery of the Acylated Amino Acid Irreversible binding to the column.Use a stronger mobile phase at the end of the gradient (e.g., 100% acetonitrile or isopropanol) to wash the column. Consider a different stationary phase.
Precipitation on the column.Increase the column temperature. Ensure the mobile phase has sufficient solubilizing power for your compound throughout the gradient.
Crystallization
Problem Possible Cause Recommended Solution
No Crystals Formed Solution is not supersaturated.Slowly evaporate the solvent or use a solvent/anti-solvent system to gradually decrease the solubility of the acylated amino acid.
Compound is too soluble in the chosen solvent.Choose a solvent in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature or below.
Nucleation is inhibited.Try scratching the inside of the crystallization vessel with a glass rod or adding a seed crystal.
Oiling Out (Formation of a liquid phase instead of solid crystals) The compound is coming out of solution too quickly and at a temperature above its melting point.Use a larger volume of solvent to slow down the crystallization process. Cool the solution more slowly.[9]
High impurity levels.Further purify the compound by another method (e.g., chromatography) before attempting crystallization.
Formation of Small or Poor-Quality Crystals Crystallization is happening too rapidly.Slow down the rate of solvent evaporation or cooling. Use a solvent system that provides slower crystal growth.[9]
Impurities are interfering with crystal lattice formation.Ensure the starting material is of high purity.

Experimental Protocols

Protocol 1: General Purification of an N-Acylated Amino Acid by Reversed-Phase HPLC

This protocol provides a general method for the purification of an N-acylated amino acid using a C18 column. Optimization will be required based on the specific properties of the molecule, particularly the length of the acyl chain.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Crude acylated amino acid sample

  • 0.22 µm syringe filters

2. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the crude acylated amino acid in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of 1-5 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm or 280 nm (if the amino acid is aromatic).

    • Column Temperature: 30 °C (can be adjusted to improve separation or solubility).

    • Injection Volume: 20-100 µL (depending on column size and sample concentration).

    • Gradient Program (example for a moderately hydrophobic acylated amino acid):

      • 0-5 min: 30% B

      • 5-35 min: 30-90% B (linear gradient)

      • 35-40 min: 90% B

      • 40-45 min: 90-30% B (return to initial conditions)

      • 45-50 min: 30% B (equilibration)

  • Fraction Collection:

    • Collect fractions corresponding to the main peak of interest.

  • Analysis and Solvent Removal:

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Acylated Amino Acids

This protocol describes a general method for the cleanup of acylated amino acids from more polar impurities using a C18 SPE cartridge.

1. Materials and Equipment:

  • C18 SPE cartridge (e.g., 500 mg)

  • SPE manifold

  • Methanol

  • Water

  • Crude acylated amino acid sample dissolved in a minimal amount of a suitable solvent

2. Procedure:

  • Cartridge Conditioning:

    • Wash the C18 cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of water. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the dissolved sample onto the cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to elute polar impurities. The exact ratio should be optimized to retain the target compound while washing away impurities.

  • Elution:

    • Elute the acylated amino acid with 5 mL of methanol or a higher concentration of methanol in water.

  • Solvent Removal:

    • Evaporate the solvent from the collected eluate to obtain the partially purified acylated amino acid.

Visualizations

Purification_Workflow General Purification Workflow for Acylated Amino Acids cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Acylated Amino Acid SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Crude->SPE Initial Cleanup HPLC Reversed-Phase HPLC Crude->HPLC Direct Purification SPE->HPLC Primary Purification Purity Purity Analysis (Analytical HPLC, MS) HPLC->Purity Assess Purity Crystallization Crystallization (Optional Final Polishing) Pure Pure Acylated Amino Acid Crystallization->Pure Final Product Purity->Crystallization Purity->Pure Sufficient Purity

Caption: A general workflow for the purification of acylated amino acids.

Troubleshooting_Logic Troubleshooting Logic for Poor HPLC Separation Start Poor Separation in RP-HPLC Q_PeakShape Are peaks broad or tailing? Start->Q_PeakShape A_PeakShape_Yes Adjust Mobile Phase pH (e.g., add 0.1% TFA) Q_PeakShape->A_PeakShape_Yes Yes A_PeakShape_No Check for Co-elution Q_PeakShape->A_PeakShape_No No Q_Resolution Is resolution between peaks poor? A_PeakShape_Yes->Q_Resolution A_PeakShape_No->Q_Resolution A_Gradient Optimize Gradient Slope (make it shallower) Q_Resolution->A_Gradient Yes Q_Retention Is retention time too short or too long? Q_Resolution->Q_Retention No A_Solvent Change Organic Solvent (e.g., Methanol to Acetonitrile) A_Gradient->A_Solvent A_Solvent->Q_Retention A_Initial_Solvent Adjust Initial/Final %B Q_Retention->A_Initial_Solvent Yes End Improved Separation Q_Retention->End No, separation is good A_Initial_Solvent->End

Caption: A decision tree for troubleshooting poor HPLC separation.

References

Validation & Comparative

A Scientific Comparison of Caproyl Tyrosine and L-Tyrosine in Melanogenesis Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Caproyl Tyrosine and L-Tyrosine in the context of melanogenesis stimulation. The objective is to furnish a clear, data-supported overview for professionals in dermatological research and cosmetic science. While L-Tyrosine's role in melanin (B1238610) synthesis is well-documented in scientific literature, publicly available experimental data on this compound is notably absent. This comparison, therefore, juxtaposes the established scientific evidence for L-Tyrosine with the industry claims for this compound.

I. Overview of Melanogenesis

Melanogenesis is the complex process of melanin pigment production within melanosomes of melanocytes.[1][2] This process is primarily regulated by the enzyme tyrosinase, which catalyzes the first two rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone.[3] Dopaquinone then serves as a precursor for the synthesis of both eumelanin (B1172464) (brown-black pigment) and pheomelanin (red-yellow pigment).[1] The regulation of melanogenesis involves intricate signaling pathways, with the cAMP/PKA/CREB/MITF cascade being a central player.[2][4]

II. L-Tyrosine: The Fundamental Precursor

L-Tyrosine, an aromatic amino acid, is the essential substrate for tyrosinase and a key regulator of melanogenesis.[5][6] Its role extends beyond that of a simple precursor; it actively participates in the induction and positive regulation of the entire melanogenic apparatus.[5]

A. Mechanism of Action

L-Tyrosine stimulates melanogenesis through a multi-faceted mechanism:

  • Substrate for Tyrosinase: As the initial substrate, the availability of L-Tyrosine directly influences the rate of melanin synthesis.[7]

  • Upregulation of Tyrosinase Activity: Studies have demonstrated that supplementation with L-Tyrosine can lead to increased tyrosinase activity in cultured melanoma cells.[5][6]

  • Induction of Melanogenic Genes: L-Tyrosine can enhance the expression of key melanogenesis-related genes, including those encoding tyrosinase and other proteins involved in melanosome maturation.[5]

  • Stimulation of Melanosome Synthesis: Research indicates that L-Tyrosine can induce the de novo synthesis of premelanosomes, the organelles where melanin is produced.[8]

B. Supporting Experimental Data

While a comprehensive meta-analysis is beyond the scope of this guide, the following table summarizes representative findings from in vitro studies on the effect of L-Tyrosine on melanogenesis.

Cell LineL-Tyrosine ConcentrationObserved EffectReference
Hamster Melanoma Cells10 to 600 µMDose- and time-dependent stimulation of melanin synthesis and tyrosinase activity.[5]
Bomirski Ab Amelanotic Melanoma Cells200 µMInduction of tyrosine hydroxylase and DOPA oxidase activities of tyrosinase.[8]

III. This compound: A Liposoluble Derivative

This compound is a chemically modified form of L-Tyrosine, specifically N-caproyl-L-tyrosine. It is described by manufacturers as a liposoluble derivative designed to enhance its penetration into the skin.[9][10]

A. Proposed Mechanism of Action

According to commercial literature, this compound is purported to stimulate and accelerate the natural process of melanogenesis, leading to a faster, more intense, and longer-lasting tan.[10] The proposed mechanism is an enhanced delivery of tyrosine to the melanocytes.[9][10]

B. Supporting Experimental Data

As of the latest review of scientific literature, there are no peer-reviewed studies available that provide quantitative data on the efficacy of this compound in stimulating melanogenesis or its effect on tyrosinase activity. The information is currently limited to manufacturer's technical data sheets and product descriptions.

IV. Experimental Protocols

For researchers aiming to investigate the melanogenic potential of various compounds, the following are standard in vitro assays:

A. Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured melanocytes or melanoma cells following treatment with a test compound.

  • Cell Culture: Plate melanoma cells (e.g., B16-F10) or normal human epidermal melanocytes in appropriate culture vessels and allow them to adhere.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., L-Tyrosine, this compound) for a specified period (e.g., 48-72 hours).

  • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a sodium hydroxide (B78521) (NaOH) solution, often containing DMSO to aid in melanin solubilization.

  • Spectrophotometry: Measure the absorbance of the lysate at a wavelength of approximately 405-490 nm. The absorbance is directly proportional to the melanin content.

  • Normalization: Normalize the melanin content to the total protein concentration of the cell lysate to account for differences in cell number.

B. Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase in cell lysates.

  • Cell Lysis: Prepare cell lysates from treated and untreated cells in a suitable buffer containing protease inhibitors.

  • Enzyme Reaction: In a microplate, mix the cell lysate with a solution of L-DOPA, the substrate for the DOPA oxidase activity of tyrosinase.

  • Colorimetric Measurement: Incubate the plate at 37°C and monitor the formation of dopachrome, an orange-red intermediate, by measuring the absorbance at approximately 475 nm over time.

  • Calculation: The rate of increase in absorbance is proportional to the tyrosinase activity in the sample.

V. Signaling Pathways in Melanogenesis

The stimulation of melanogenesis by L-Tyrosine and potentially by this compound involves the activation of complex intracellular signaling cascades. The primary pathway is initiated by the binding of melanocortin peptides, such as α-melanocyte-stimulating hormone (α-MSH), to the melanocortin 1 receptor (MC1R) on the surface of melanocytes.

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB (inactive) PKA->CREB Phosphorylates pCREB p-CREB (active) CREB->pCREB MITF MITF Gene pCREB->MITF Promotes Transcription MITF_protein MITF Protein MITF->MITF_protein TYR_gene Tyrosinase Gene MITF_protein->TYR_gene Promotes Transcription Tyrosinase Tyrosinase TYR_gene->Tyrosinase Translation L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Polymerization

Caption: The α-MSH/MC1R signaling cascade leading to melanogenesis.

This activation leads to a cascade of events:

  • Activation of Adenylate Cyclase: This enzyme converts ATP to cyclic AMP (cAMP).

  • Activation of Protein Kinase A (PKA): Elevated cAMP levels activate PKA.

  • Phosphorylation of CREB: PKA phosphorylates the cAMP response element-binding protein (CREB).

  • Upregulation of MITF: Phosphorylated CREB acts as a transcription factor, upregulating the expression of the Microphthalmia-associated Transcription Factor (MITF).

  • Expression of Melanogenic Enzymes: MITF, in turn, promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2/DCT).

L-Tyrosine is believed to positively influence this pathway, potentially by enhancing the expression of melanogenic proteins at a post-transcriptional level.[5] The precise signaling interactions of this compound remain uncharacterized in the scientific literature.

VI. Conclusion

L-Tyrosine is a well-established and scientifically validated stimulator of melanogenesis, acting as both a primary substrate and a positive regulator of the melanin synthesis pathway. In contrast, this compound is a liposoluble derivative of tyrosine for which the claims of enhanced melanogenic activity are, at present, supported only by manufacturer data. For the scientific and drug development community, further independent, peer-reviewed research is necessary to substantiate the efficacy and elucidate the mechanism of action of this compound in comparison to its parent molecule, L-Tyrosine. The provided experimental protocols offer a framework for such comparative studies.

References

A Comparative Analysis of the Bioavailability of Caproyl Tyrosine and N-Acetyl-L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of two modified forms of the amino acid L-tyrosine: Caproyl Tyrosine and N-acetyl-L-tyrosine (NALT). L-tyrosine is a crucial precursor to the synthesis of key neurotransmitters, including dopamine, norepinephrine, and epinephrine. Its supplementation is explored for cognitive enhancement, stress reduction, and mood regulation. However, the efficacy of L-tyrosine supplementation is contingent on its bioavailability. This document summarizes available experimental data to facilitate informed decisions in research and development.

Executive Summary

The available scientific literature presents a clear distinction in the bioavailability of N-acetyl-L-tyrosine (NALT) when compared to its parent compound, L-tyrosine. While NALT was designed to enhance solubility, studies indicate it is a less efficient means of increasing plasma tyrosine levels. A significant portion of orally ingested NALT is excreted unchanged, suggesting poor conversion to L-tyrosine in the body.

In stark contrast, there is a notable absence of publicly available scientific data on the oral bioavailability and pharmacokinetics of this compound. Its primary documented application is in topical cosmetic formulations, with claims of increased topical bioavailability of tyrosine.[1] Due to this lack of data, a direct comparison of the oral bioavailability of this compound and N-acetyl-L-tyrosine is not currently possible. This guide will therefore focus on the established data for NALT and use L-tyrosine as a benchmark for effective tyrosine delivery.

Quantitative Data on Bioavailability

The following table summarizes the available quantitative data on the impact of N-acetyl-L-tyrosine and L-tyrosine supplementation on plasma tyrosine levels. No equivalent data was found for oral administration of this compound.

CompoundDosageAdministration RoutePeak Plasma Concentration (Cmax) IncreaseTime to Peak (Tmax)Area Under the Curve (AUC)Key Findings & Citations
This compound Not AvailableOralNo Data AvailableNo Data AvailableNo Data AvailableNo experimental data on oral bioavailability was found in the public domain.
N-acetyl-L-tyrosine (NALT) Not specifiedNot specifiedLess effective at increasing brain tyrosine levels compared to L-tyrosine.Not specifiedNot specifiedStudies suggest a significant portion is excreted unchanged.[2][3]
L-tyrosine 100-150 mg/kg body weightOralDose-dependent increase in plasma tyrosine concentrations.Approximately 2 hours after ingestion.[4]More pronounced and longer-lasting increase with higher doses.[4]Significantly improves mental performance under stressful conditions.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols used in studies assessing the bioavailability of tyrosine derivatives.

General Protocol for Assessing Tyrosine Bioavailability in Humans

A common methodology for evaluating the bioavailability of tyrosine and its derivatives involves a randomized, double-blind, crossover study design.

  • Subject Recruitment: Healthy adult volunteers are recruited for the study.

  • Dosage Administration: Participants receive a standardized dose of the test compound (e.g., L-tyrosine or N-acetyl-L-tyrosine) or a placebo, typically after an overnight fast. Dosages are often based on body weight (e.g., 150 mg/kg).[4]

  • Blood Sampling: Blood samples are collected at predetermined intervals before and after administration of the supplement (e.g., at 90, 120, 150, 180, 210, and 240 minutes post-ingestion).[4]

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of tyrosine is quantified using methods such as High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: The collected data is used to determine key pharmacokinetic parameters, including Cmax, Tmax, and AUC.

Signaling and Metabolic Pathways

The ultimate efficacy of a tyrosine pro-drug depends on its metabolic conversion to L-tyrosine, which can then participate in various physiological pathways.

Metabolic Pathway of N-acetyl-L-tyrosine (NALT)

N-acetyl-L-tyrosine is intended to act as a pro-drug for L-tyrosine. The proposed metabolic pathway involves the deacetylation of NALT to yield L-tyrosine. However, evidence suggests this conversion is inefficient in the human body.[2][3]

NALT_Metabolism NALT N-acetyl-L-tyrosine LTyrosine L-tyrosine NALT->LTyrosine Deacetylation (Inefficient) Excretion Renal Excretion (Unchanged) NALT->Excretion Major Pathway Dopamine Dopamine LTyrosine->Dopamine Tyrosine Hydroxylase

Caption: Metabolic fate of N-acetyl-L-tyrosine (NALT).

Hypothesized Metabolic Pathway of this compound

In the absence of experimental data, the metabolic pathway of this compound can be hypothesized based on its chemical structure as an N-acyl amino acid. It would likely undergo hydrolysis by amidases to release L-tyrosine and caproic acid. The efficiency of this process following oral administration is unknown.

Caproyl_Tyrosine_Metabolism CaproylTyr This compound LTyrosine L-tyrosine CaproylTyr->LTyrosine Hydrolysis (Amidases) CaproicAcid Caproic Acid CaproylTyr->CaproicAcid Hydrolysis (Amidases) Dopamine Dopamine LTyrosine->Dopamine Tyrosine Hydroxylase

Caption: Hypothesized metabolic pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative bioavailability study of tyrosine derivatives.

Bioavailability_Workflow cluster_study_design Study Design cluster_data_collection Data Collection cluster_analysis Analysis cluster_outcome Outcome SubjectRecruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization (Crossover Design) SubjectRecruitment->Randomization Dosing Oral Administration (Test Compounds & Placebo) Randomization->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaAnalysis Plasma Tyrosine Quantification (e.g., HPLC) BloodSampling->PlasmaAnalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) PlasmaAnalysis->PK_Analysis Comparison Bioavailability Comparison PK_Analysis->Comparison

Caption: Workflow for a comparative bioavailability study.

Conclusion

Based on the currently available scientific evidence, N-acetyl-L-tyrosine appears to be a suboptimal choice for increasing systemic L-tyrosine levels due to its inefficient conversion and subsequent excretion. L-tyrosine itself remains the more scientifically validated oral supplement for elevating plasma tyrosine concentrations.

The oral bioavailability of this compound remains uncharacterized in the public scientific literature, precluding any evidence-based comparison with N-acetyl-L-tyrosine or L-tyrosine. Further research, including in vivo pharmacokinetic studies, is necessary to determine the viability of this compound as an oral L-tyrosine pro-drug. Professionals in drug development and research should prioritize compounds with demonstrated in vivo efficacy and well-defined pharmacokinetic profiles.

References

In Vitro Efficacy of Caproyl Tyrosine vs. Melanotan II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in vitro comparison of Caproyl Tyrosine and Melanotan II, focusing on their mechanisms of action and effects on melanogenesis. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

The quest for effective modulators of melanogenesis is a significant area of research in dermatology and cosmetology. Two compounds of interest in this field are this compound and Melanotan II. While both are utilized for their pro-pigmenting effects, they operate through fundamentally different mechanisms. Melanotan II is a well-characterized synthetic peptide that actively stimulates the signaling pathways of melanogenesis. In contrast, this compound, a derivative of the amino acid L-tyrosine, is proposed to enhance melanin (B1238610) production by increasing the availability of the primary substrate for the key enzyme in this process. This guide provides a comprehensive in vitro comparison of these two agents, presenting available data on their efficacy, detailing their experimental evaluation, and illustrating their distinct modes of action.

Mechanism of Action

This compound: Substrate Precursor

This compound is an N-acylated derivative of L-tyrosine. Its mechanism of action is predicated on its role as a bioavailable precursor to L-tyrosine, the initial substrate in the melanin synthesis pathway. By increasing the intracellular concentration of L-tyrosine, this compound is thought to enhance the rate of melanin production by the enzyme tyrosinase. The lipophilic caproyl group is designed to improve its penetration through cell membranes.

Melanotan II: Melanocortin Receptor Agonist

Melanotan II is a synthetic analog of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH). It functions as a potent, non-selective agonist for melanocortin receptors (MCRs), particularly MC1R, which is expressed on the surface of melanocytes.[1][2] Binding of Melanotan II to MC1R initiates a downstream signaling cascade, leading to the upregulation of enzymes involved in melanin synthesis.[3][4]

Signaling Pathways

The signaling pathways for this compound and Melanotan II are distinct, reflecting their different modes of action.

G cluster_CT This compound Pathway CT This compound (Extracellular) LT L-Tyrosine (Intracellular Substrate) CT->LT Transport & Hydrolysis CellMembrane_CT Cell Membrane TYR_CT Tyrosinase LT->TYR_CT Substrate for Melanin_CT Melanin TYR_CT->Melanin_CT Catalysis

This compound's proposed mechanism of action.

G cluster_MTII Melanotan II Signaling Pathway MTII Melanotan II MC1R MC1R MTII->MC1R Binds to AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates transcription TYR_MTII Tyrosinase & other melanogenic enzymes MITF->TYR_MTII Upregulates transcription Melanin_MTII Melanin TYR_MTII->Melanin_MTII Catalysis

Melanotan II's MC1R-mediated signaling cascade.

Quantitative Data Summary

Table 1: In Vitro Efficacy Data for this compound

ParameterValueCell LineReference
EC50 for Melanin ProductionNot Available--
% Increase in Melanin ContentNot Available--
EC50 for Tyrosinase ActivityNot Available--
% Increase in Tyrosinase ActivityNot Available--

Table 2: In Vitro Efficacy Data for Melanotan II

ParameterValueReceptor SubtypeAssay SystemReference
Binding Affinity (Ki, nM)0.67Human MC1RRadioligand Binding Assay[2]
Functional Potency (EC50, nM)0.21Human MC1RcAMP Accumulation Assay[2]
Binding Affinity (Ki, nM)3.9Human MC3RRadioligand Binding Assay[2]
Functional Potency (EC50, nM)6.4Human MC3RcAMP Accumulation Assay[2]
Binding Affinity (Ki, nM)6.1Human MC4RRadioligand Binding Assay[2]
Functional Potency (EC50, nM)9.1Human MC4RcAMP Accumulation Assay[2]

Experimental Protocols

The in vitro evaluation of pro-pigmenting agents typically involves a series of standardized assays performed on melanocyte or melanoma cell lines, such as B16 mouse melanoma cells or human A375 melanoma cells.

Cell Culture and Treatment

Melanoma cells (e.g., B16-F10) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in multi-well plates and allowed to adhere. Subsequently, the cells are treated with various concentrations of the test compounds (this compound or Melanotan II) for a specified period, typically 48 to 72 hours.

Melanin Content Assay
  • Cell Lysis: After treatment, cells are washed with PBS and lysed using a solution of NaOH and DMSO.

  • Spectrophotometry: The absorbance of the cell lysates is measured at a wavelength of 475 nm using a microplate reader.

  • Quantification: Melanin content is quantified by comparing the absorbance of treated cells to a standard curve generated with synthetic melanin. Results are often normalized to the total protein content of the cell lysate.

Tyrosinase Activity Assay
  • Cell Lysis: Cells are lysed in a phosphate (B84403) buffer containing a non-ionic detergent (e.g., Triton X-100).

  • Enzymatic Reaction: The cell lysate is incubated with L-DOPA, a substrate for tyrosinase. The oxidation of L-DOPA to dopachrome (B613829) results in a color change.

  • Spectrophotometry: The rate of dopachrome formation is measured by monitoring the increase in absorbance at 475 nm over time.

  • Calculation: Tyrosinase activity is calculated based on the rate of reaction and normalized to the total protein content.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro comparison of pro-pigmenting agents.

G cluster_workflow In Vitro Efficacy Testing Workflow Start Start CellCulture Cell Culture (e.g., B16 Melanoma Cells) Start->CellCulture Treatment Treatment with This compound or Melanotan II (various concentrations) CellCulture->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Split Harvest->Split MelaninAssay Melanin Content Assay Split->MelaninAssay TyrosinaseAssay Tyrosinase Activity Assay Split->TyrosinaseAssay DataAnalysis Data Analysis and Comparison MelaninAssay->DataAnalysis TyrosinaseAssay->DataAnalysis End End DataAnalysis->End

A generalized workflow for comparing the in vitro efficacy of melanogenesis-modulating compounds.

Conclusion

This compound and Melanotan II represent two distinct approaches to stimulating melanogenesis in vitro. Melanotan II is a potent agonist of melanocortin receptors that actively triggers the intracellular signaling cascade leading to melanin production. Its efficacy is well-documented with specific binding affinity and functional potency data. This compound, on the other hand, is proposed to act as a substrate precursor, enhancing the raw material supply for the melanogenic pathway.

While the theoretical mechanism of this compound is plausible, there is a notable absence of publicly available, peer-reviewed in vitro quantitative data to substantiate its efficacy directly against a well-established compound like Melanotan II. Therefore, for research and drug development professionals, Melanotan II serves as a well-characterized positive control and a benchmark for efficacy in stimulating melanogenesis via receptor agonism. Further in vitro studies are required to quantify the efficacy of this compound and to directly compare its performance with signaling pathway activators like Melanotan II. Such studies would be invaluable in elucidating the potential of substrate enhancement as a strategy for modulating pigmentation.

References

Validating the Melanogenic Activity of Caproyl Tyrosine in Co-culture Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the melanogenic activity of Caproyl Tyrosine against other known melanogenesis-stimulating agents. The data presented is derived from various in-vitro studies, with a focus on co-culture models of melanocytes and keratinocytes, which more closely mimic the physiological environment of the human epidermis.

Introduction to Melanogenesis and the Role of Co-culture Models

Melanogenesis is the complex process of melanin (B1238610) synthesis, primarily regulated by the enzyme tyrosinase within melanocytes. Melanin is then transferred to surrounding keratinocytes, providing pigmentation and photoprotection to the skin. Traditional monocultures of melanocytes fail to capture the intricate signaling interplay between melanocytes and keratinocytes that occurs in vivo. Keratinocytes are known to influence melanocyte proliferation, dendricity, and melanogenic activity through the secretion of various factors. Therefore, co-culture models of melanocytes and keratinocytes are indispensable for evaluating the true potential of melanogenic compounds.[1][2]

This compound, a lipophilic derivative of L-tyrosine, is designed to enhance skin penetration, thereby increasing the bioavailability of the primary substrate for melanogenesis, L-tyrosine. This guide evaluates its presumed efficacy by comparing it with established melanogenic agents.

Comparative Performance of Melanogenic Agents

The following tables summarize the quantitative data from various studies on the effects of different melanogenic agents on melanin production and tyrosinase activity. It is important to note that direct comparative studies of all these compounds in a standardized co-culture model are limited. The data presented here is compiled from different sources and should be interpreted with consideration of the varying experimental conditions.

Table 1: Effect of Melanogenic Agents on Melanin Content

CompoundCell ModelConcentrationIncubation Time% Increase in Melanin Content (Mean ± SD)Reference
L-Tyrosine Human Melanocytes0.2 mM-Increased pigmentation observed[3]
Human Melanocytes & α-MSH3.7 mM9 days10-50 fold increase[4]
L-DOPA Amelanotic Hamster Melanoma25-50 µM-Moderate pigmentation induced[5]
α-MSH B16F10 Melanoma Cells--Significant increase[6]
Human Melanocytes--283%[7]
Forskolin B16F10 Melanoma Cells20 µM72 hours238.55%[8]
Melan-a Melanocytes2.5 µM72 hoursPositive control for increased melanin[9]

Table 2: Effect of Melanogenic Agents on Tyrosinase Activity

CompoundCell ModelConcentrationIncubation Time% Increase in Tyrosinase Activity (Mean ± SD)Reference
L-Tyrosine Human Melanocytes0.2 mM-Increased activity observed[3]
Hamster Melanoma Cells10-600 µM-Dose-dependent increase[5]
L-DOPA Amelanotic Hamster Melanoma25-50 µM-Rapid, dose-dependent increase[5]
α-MSH Human Melanocytes--48%[7]
Forskolin Melan-a Melanocytes2.5 µM72 hours65%[9]

Experimental Protocols

Melanocyte-Keratinocyte Co-culture Model

This protocol is adapted from established methods for creating a more physiologically relevant in-vitro model of the human epidermis.[1][2]

Materials:

  • Normal Human Epidermal Melanocytes (NHEM)

  • Normal Human Epidermal Keratinocytes (NHEK)

  • Melanocyte Growth Medium (MGM)

  • Keratinocyte Growth Medium (KGM)

  • Co-culture medium (MGM and KGM mixed at a 1:1 ratio)

  • 6-well culture plates

Procedure:

  • Seed NHEK cells in a 6-well plate at a density of 5 x 10^4 cells/well in KGM and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After 24 hours, replace the medium with co-culture medium.

  • Seed NHEM cells onto the keratinocyte monolayer at a density of 2.5 x 10^4 cells/well.

  • Allow the co-culture to stabilize for 48 hours before initiating treatment with test compounds.

  • Treat the co-cultures with this compound and other melanogenic agents at various concentrations for the desired incubation period. A vehicle control (e.g., DMSO) should be included.

Melanin Content Assay

This assay quantifies the amount of melanin produced by the melanocytes in the co-culture.

Materials:

  • Phosphate-buffered saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 96-well plate

  • Spectrophotometer

Procedure:

  • After treatment, wash the co-cultures twice with PBS.

  • Lyse the cells by adding 1 mL of 1 N NaOH with 10% DMSO to each well.

  • Incubate the plates at 80°C for 1 hour to solubilize the melanin.

  • Transfer 200 µL of the lysate from each well to a 96-well plate.

  • Measure the absorbance at 405 nm using a spectrophotometer.

  • The melanin content is expressed as a percentage of the control group.

Tyrosinase Activity Assay

This assay measures the activity of the key enzyme in melanogenesis.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • L-DOPA solution (2 mg/mL in phosphate (B84403) buffer, pH 6.8)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • After treatment, wash the co-cultures with PBS and lyse the cells with lysis buffer.

  • Centrifuge the cell lysates to pellet debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay kit.

  • In a 96-well plate, add 20 µL of cell lysate (containing equal amounts of protein) to each well.

  • Add 80 µL of L-DOPA solution to each well to initiate the reaction.

  • Incubate the plate at 37°C for 1 hour.

  • Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome (B613829).

  • Tyrosinase activity is expressed as a percentage of the control group.

Visualization of Key Pathways and Workflows

Melanogenesis Signaling Pathway

The primary signaling pathway for melanogenesis involves the activation of the Melanocortin 1 Receptor (MC1R) by agonists like α-MSH, leading to an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB. Phosphorylated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT). L-tyrosine is the substrate for tyrosinase, initiating the melanin synthesis cascade. Forskolin directly activates adenylyl cyclase, bypassing the need for MC1R stimulation to increase cAMP levels.

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R binds Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC activates MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF upregulates expression TYR Tyrosinase (TYR) MITF->TYR upregulates expression L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA TYR Dopaquinone Dopaquinone L-DOPA->Dopaquinone TYR Melanin Melanin Dopaquinone->Melanin

Caption: Simplified signaling pathway of melanogenesis.

Experimental Workflow for Validating Melanogenic Activity

The following diagram illustrates the workflow for assessing the melanogenic potential of a test compound in a melanocyte-keratinocyte co-culture model.

Experimental_Workflow cluster_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis start Seed Keratinocytes add_melanocytes Add Melanocytes to form Co-culture start->add_melanocytes treat Treat with Test Compounds add_melanocytes->treat melanin_assay Melanin Content Assay treat->melanin_assay tyrosinase_assay Tyrosinase Activity Assay treat->tyrosinase_assay data_quant Quantify Melanin and Tyrosinase Activity melanin_assay->data_quant tyrosinase_assay->data_quant compare Compare with Controls and Alternatives data_quant->compare conclusion Draw Conclusions compare->conclusion

References

A Comparative Analysis of Tyrosinase Substrates: Caproyl Tyrosine, L-Tyrosine, and L-DOPA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of tyrosinase substrate activity is critical for advancements in dermatology and pharmacology. This guide provides a side-by-side comparison of Potassium Caproyl Tyrosine, a synthetic tyrosine derivative, with the natural primary substrates of tyrosinase, L-Tyrosine and L-DOPA.

While L-Tyrosine and L-DOPA are well-characterized direct substrates for the tyrosinase enzyme in the melanogenesis pathway, Potassium this compound operates through a distinct mechanism. It primarily functions as a bio-available precursor to L-Tyrosine and a modulator of tyrosinase gene expression, rather than as a direct substrate for enzymatic oxidation. This comparison elucidates these differences, supported by available data and detailed experimental protocols.

Mechanism of Action: A Fundamental Distinction

Potassium this compound is a synthetic compound created by the condensation of tyrosine with capric acid. Its primary role in a biological context is to enhance the bioavailability of tyrosine. It is believed to be hydrolyzed by endogenous enzymes to release L-Tyrosine, which can then enter the melanogenesis pathway. Furthermore, studies suggest that Potassium this compound can modulate the expression of the tyrosinase gene itself, influencing the overall rate of melanin (B1238610) synthesis at a cellular level.

In contrast, L-Tyrosine is the initial, natural substrate for tyrosinase. The enzyme hydroxylates L-Tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine). This is the rate-limiting step in melanin synthesis. L-DOPA is the subsequent substrate, which is then oxidized by tyrosinase to form dopaquinone. Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin pigments.

Quantitative Comparison of Tyrosinase Substrates

Due to the differing mechanisms of action, a direct comparison of kinetic parameters (Km and Vmax) between Potassium this compound and the natural substrates is not applicable. The following table summarizes the key performance indicators for each compound.

ParameterPotassium this compoundL-TyrosineL-DOPA
Primary Function Pro-drug/Precursor to L-Tyrosine; Modulator of tyrosinase expressionDirect enzymatic substrate (monophenolase activity)Direct enzymatic substrate (diphenolase activity)
Enzymatic Product L-Tyrosine (upon hydrolysis)L-DOPADopaquinone
Michaelis Constant (Km) Not Applicable0.31 ± 0.05 mM0.41 ± 0.04 mM
Maximum Velocity (Vmax) Not Applicable8.71 ± 0.89 s⁻¹106.77 ± 2.74 s⁻¹
Bioavailability Designed for enhanced topical bioavailabilityLimited topical bioavailability-
Effect on Tyrosinase Modulates gene expressionActs as initial substrateActs as a substrate and a cofactor

Experimental Protocols

Standard Tyrosinase Activity Assay (Spectrophotometric)

This protocol is used to determine the kinetic parameters of direct tyrosinase substrates like L-Tyrosine and L-DOPA.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which spontaneously converts to dopachrome (B613829), a colored compound with an absorbance maximum at 475 nm. The rate of dopachrome formation is proportional to the tyrosinase activity. When using L-Tyrosine as a substrate, there is a lag phase as it is first converted to L-DOPA.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-Tyrosine

  • L-DOPA

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Spectrophotometer (plate reader or cuvette-based)

Procedure:

  • Prepare stock solutions of L-Tyrosine and L-DOPA in phosphate buffer.

  • Prepare a working solution of mushroom tyrosinase in cold phosphate buffer.

  • In a 96-well plate or cuvette, add the phosphate buffer and the substrate (L-Tyrosine or L-DOPA) to achieve the desired final concentration.

  • Initiate the reaction by adding the tyrosinase solution.

  • Immediately measure the absorbance at 475 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

  • To determine Km and Vmax, repeat the assay with varying substrate concentrations and plot V₀ versus substrate concentration. Fit the data to the Michaelis-Menten equation.

Evaluation of Potassium this compound Efficacy

As Potassium this compound is not a direct substrate, its efficacy is evaluated using cell-based assays that measure its ability to induce melanogenesis.

Principle: This protocol assesses the effect of Potassium this compound on melanin production and tyrosinase gene expression in a melanocyte cell line.

Materials:

  • Melanocyte cell line (e.g., B16-F10 murine melanoma cells)

  • Cell culture medium and supplements

  • Potassium this compound

  • Lysis buffer

  • Reagents for melanin content assay (e.g., NaOH)

  • Reagents for quantitative real-time PCR (qRT-PCR) (RNA extraction kit, cDNA synthesis kit, primers for tyrosinase and a housekeeping gene)

Procedure:

a) Melanin Content Assay:

  • Culture melanocytes in multi-well plates until they reach a desired confluency.

  • Treat the cells with various concentrations of Potassium this compound for a specified period (e.g., 48-72 hours). Include an untreated control.

  • After treatment, wash the cells with PBS and lyse them.

  • Measure the melanin content in the cell lysates, for example, by dissolving the melanin pellet in NaOH and measuring the absorbance at 405 nm.

  • Normalize the melanin content to the total protein concentration of the lysate.

b) Tyrosinase Gene Expression Analysis (qRT-PCR):

  • Following the same treatment protocol as the melanin content assay, harvest the cells.

  • Extract total RNA from the cells using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using primers specific for the tyrosinase gene and a housekeeping gene for normalization.

  • Analyze the relative change in tyrosinase mRNA expression in treated cells compared to the untreated control.

Visualizing the Pathways and Workflows

Melanogenesis_Pathway cluster_precursor Precursor Delivery cluster_melanogenesis Melanogenesis Caproyl_Tyrosine Potassium this compound Hydrolysis Enzymatic Hydrolysis Caproyl_Tyrosine->Hydrolysis Release of Tyrosinase_Gene Tyrosinase Gene Caproyl_Tyrosine->Tyrosinase_Gene Modulates Expression L_Tyrosine L-Tyrosine Hydrolysis->L_Tyrosine Provides Substrate Tyrosinase1 Tyrosinase (Monophenolase activity) L_Tyrosine->Tyrosinase1 L_DOPA L-DOPA Tyrosinase1->L_DOPA Tyrosinase2 Tyrosinase (Diphenolase activity) L_DOPA->Tyrosinase2 Dopaquinone Dopaquinone Tyrosinase2->Dopaquinone Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase_Gene->Tyrosinase1 Expression Tyrosinase_Gene->Tyrosinase2 Expression

Caption: Melanogenesis pathway highlighting the distinct roles of Potassium this compound and natural substrates.

Tyrosinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare_Reagents Prepare Substrate (L-Tyrosine/L-DOPA) and Tyrosinase Solutions Mix Combine Buffer, Substrate, and Tyrosinase in a well/cuvette Prepare_Reagents->Mix Incubate Incubate at a constant temperature Mix->Incubate Measure_Absorbance Measure Absorbance at 475 nm over time Incubate->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocity (V₀) Measure_Absorbance->Calculate_Velocity Determine_Kinetics Determine Km and Vmax using Michaelis-Menten Plot Calculate_Velocity->Determine_Kinetics

Caption: Experimental workflow for a standard spectrophotometric tyrosinase activity assay.

Caproyl_Tyrosine_Evaluation Start Culture Melanocytes Treat Treat cells with varying concentrations of Potassium this compound Start->Treat Incubate Incubate for 48-72 hours Treat->Incubate Harvest Harvest Cells Incubate->Harvest Split Split Sample Harvest->Split Melanin_Assay Melanin Content Assay Split->Melanin_Assay for Melanin RNA_Extraction RNA Extraction Split->RNA_Extraction for RNA Analyze_Melanin Analyze Melanin Content Melanin_Assay->Analyze_Melanin qRT_PCR cDNA Synthesis & qRT-PCR for Tyrosinase Gene Expression RNA_Extraction->qRT_PCR Analyze_Expression Analyze Gene Expression Data qRT_PCR->Analyze_Expression

Caption: Proposed experimental workflow for evaluating the efficacy of Potassium this compound.

A Head-to-Head Comparison: Caproyl Tyrosine and α-MSH in Melanocyte Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Caproyl Tyrosine and alpha-Melanocyte-Stimulating Hormone (α-MSH) on melanocyte function, focusing on their roles in melanogenesis. While α-MSH is a well-characterized endogenous peptide with a clearly defined signaling pathway, this compound is a modified amino acid derivative primarily used in cosmetics to promote tanning. This comparison summarizes the available experimental data, outlines their proposed mechanisms of action, and highlights the differences in the scientific evidence supporting each.

I. Overview and Mechanism of Action

alpha-Melanocyte-Stimulating Hormone (α-MSH) is a naturally occurring peptide hormone that plays a pivotal role in regulating skin pigmentation. Its mechanism is well-established and involves binding to the melanocortin-1 receptor (MC1R) on the surface of melanocytes.[1][2] This interaction triggers a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[1][2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor. Phosphorylated CREB then upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte gene expression. MITF directly activates the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome (B613829) tautomerase (DCT), ultimately leading to increased melanin (B1238610) synthesis.[2]

This compound , often found in cosmetic formulations as Potassium this compound, is a synthetic derivative of the amino acid L-tyrosine.[3][4][5] It is designed to be more soluble in lipophilic environments, potentially enhancing its penetration into the skin.[6] The proposed mechanism of action is to increase the availability of tyrosine, the primary substrate for the enzyme tyrosinase, thereby enhancing the rate of melanin production.[3][7] Some commercial literature suggests it stimulates melanogenesis, but detailed, peer-reviewed studies elucidating its specific signaling pathway are lacking.[3][7] A patent has indicated that a combination of ingredients including potassium this compound can modulate tyrosinase expression.[8] It is important to note that while L-tyrosine itself can stimulate melanogenesis, N-acetyl-L-tyrosine has been shown to have little to no effect on its own, suggesting that the nature of the chemical modification is critical to its activity.

II. Signaling Pathways

The signaling pathways for α-MSH and the proposed mechanism for this compound are depicted below.

alpha_MSH_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds to AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF Upregulates Transcription Melanogenesis Increased Melanogenesis MITF->Melanogenesis Activates Tyrosinase Gene

Figure 1. α-MSH Signaling Pathway in Melanocytes.

Caproyl_Tyrosine_Mechanism cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Caproyl_Tyr This compound Penetration Skin Penetration Caproyl_Tyr->Penetration Tyr_pool Increased Tyrosine Pool Penetration->Tyr_pool Increases substrate availability Tyrosinase Tyrosinase Tyr_pool->Tyrosinase Substrate for Melanin Melanin Tyrosinase->Melanin Catalyzes production of

Figure 2. Proposed Mechanism of this compound.

III. Quantitative Comparison of Effects

Direct head-to-head quantitative data for this compound and α-MSH from a single study is not available in peer-reviewed literature. The following tables summarize findings from separate studies to provide a comparative perspective.

Table 1: Effect on Melanin Content

CompoundCell TypeConcentrationIncubation TimeResultCitation(s)
α-MSH Human Melanocytes10-8 - 10-6 M7 days~35% increase in melanin content[1]
α-MSH Human Melanocytes (with high tyrosine)Not specifiedUp to 9 days10 to 50-fold increase in melanin[9]
α-MSH B16F10 Melanoma Cells1 µM24 hoursSignificant increase in melanin content[10]
This compound Not available in peer-reviewed studies--Promotes an intense, even, and persistent tan (qualitative description from commercial data)[11]
Potassium this compound Not available in peer-reviewed studies--Stimulates melanin production (qualitative description from commercial data)[3]

Table 2: Effect on Tyrosinase Activity

CompoundAssay TypeConcentrationIncubation TimeResultCitation(s)
α-MSH Cellular Assay (S91 Melanoma)10-9 M (MED)24-72 hoursSignificant stimulation of tyrosinase activity[12]
[Nle4,D-Phe7]-α-MSH Cellular Assay (S91 Melanoma)10-11 M (MED)24-72 hours3 to 6-fold increase over control[12]
α-MSH Cellular Assay (B16/F10 Melanoma)Not specifiedNot specifiedActivates tyrosinase activity[13]
This compound Not available in peer-reviewed studies--Modulates tyrosinase expression (in combination with other ingredients)[8]
Palmitoyl copper peptide and acetyl tyrosine complex Extracellular and Intracellular Assay (A375 & B16 cells)0-8 µg/mLNot specifiedEffectively promotes tyrosinase activity[14]

IV. Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for melanin content and tyrosinase activity assays.

Melanin Content Assay

This protocol is a standard method for quantifying melanin in cultured melanocytes.

Melanin_Assay_Workflow start Start: Cultured Melanocytes treatment Treat cells with test compounds (e.g., α-MSH, this compound) start->treatment incubation Incubate for a defined period (e.g., 24-72 hours) treatment->incubation wash Wash cells with PBS incubation->wash lysis Lyse cell pellet in 1N NaOH with 10% DMSO wash->lysis solubilize Incubate at 80°C to solubilize melanin lysis->solubilize measure Measure absorbance at 405-490 nm using a spectrophotometer solubilize->measure quantify Quantify melanin content against a standard curve of synthetic melanin measure->quantify end End: Data Analysis quantify->end

Figure 3. Workflow for Melanin Content Assay.
Tyrosinase Activity Assay (Cell-based)

This assay measures the enzymatic activity of tyrosinase within treated cells.

Tyrosinase_Activity_Workflow start Start: Cultured Melanocytes treatment Treat cells with test compounds start->treatment incubation Incubate for a defined period treatment->incubation wash Wash cells and prepare cell lysate incubation->wash protein_quant Determine protein concentration of the lysate (e.g., BCA assay) wash->protein_quant reaction_setup Incubate lysate with L-DOPA substrate protein_quant->reaction_setup dopachrome_formation Allow enzymatic reaction to proceed (formation of dopachrome) reaction_setup->dopachrome_formation measure Measure absorbance at 475 nm at different time points dopachrome_formation->measure calculate Calculate tyrosinase activity relative to protein concentration measure->calculate end End: Data Analysis calculate->end

Figure 4. Workflow for Cellular Tyrosinase Activity Assay.

V. Conclusion

The comparison between this compound and α-MSH reveals a significant disparity in the level of scientific characterization. α-MSH is an endogenous signaling molecule with a well-documented mechanism of action, supported by extensive peer-reviewed research and quantitative data on its effects on melanogenesis. In contrast, this compound is a synthetic cosmetic ingredient whose primary proposed function is to serve as a precursor for melanin synthesis. While commercial data suggests it is effective in promoting a tan, there is a notable absence of rigorous, publicly available scientific studies detailing its specific molecular mechanism and providing robust quantitative data on its efficacy in stimulating melanin production and tyrosinase activity in controlled cellular models.

For researchers and drug development professionals, α-MSH and its analogs represent a well-defined pathway for modulating pigmentation with a strong foundation of scientific evidence. This compound, while potentially effective as a cosmetic ingredient, requires further independent scientific investigation to fully elucidate its mechanism of action and to quantify its effects on melanocytes in a manner that is comparable to well-characterized agents like α-MSH. Future head-to-head studies are warranted to directly compare the efficacy and signaling pathways of these two compounds.

References

A Comparative Guide to Melanin Content Modulation: Caproyl Tyrosine vs. Inhibitory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative and methodological comparison of Caproyl Tyrosine's effects on melanin (B1238610) synthesis against well-established inhibitors, Kojic Acid and Arbutin. While this compound is primarily utilized to enhance melanogenesis for tanning and hair pigmentation, Kojic Acid and Arbutin are widely studied for their depigmenting properties. This comparative analysis will be valuable for researchers investigating compounds that modulate melanin production for therapeutic or cosmetic applications.

Quantitative Data Summary

The following table summarizes the effects of this compound, Kojic Acid, and Arbutin on melanin content as observed in various in vitro studies. It is important to note that this compound is reported to increase melanin synthesis, whereas Kojic Acid and Arbutin are known inhibitors.

Treatment GroupConcentrationCell LineChange in Melanin Content (% of Control)Reference
This compound Not SpecifiedMurine Melanoma CellsIncreased Tyrosinase Expression[1]
Kojic Acid 5 mMB16F10 Mouse Melanoma Cells58%[2]
Kojic Acid 700 µMB16F10 Mouse Melanoma CellsSignificantly lower than control[3]
α-Arbutin 700 µMB16F10 Mouse Melanoma CellsSignificantly lower than control[3]
β-Arbutin 700 µMB16F10 Mouse Melanoma CellsSignificantly lower than control[3]
Untreated Control -B16F10 Mouse Melanoma Cells100%[2][3]

Experimental Protocols

In Vitro Melanin Content Assay

A widely used method for quantifying melanin content in vitro involves the use of melanoma cell lines, such as B16F10 cells.[2]

1. Cell Culture and Treatment:

  • B16F10 mouse melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in multi-well plates and allowed to adhere.

  • Following adherence, the cells are treated with various concentrations of the test compounds (e.g., this compound, Kojic Acid, Arbutin) or a vehicle control.

  • The treated cells are incubated for a specified period, typically 48-72 hours, to allow for changes in melanin production.[2]

2. Cell Lysis and Melanin Solubilization:

  • After incubation, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

  • The cells are then lysed using a solution of 1 N NaOH containing 10% DMSO.

  • To solubilize the melanin, the cell lysates are heated at 80°C for 1 hour.[2]

3. Spectrophotometric Analysis:

  • The absorbance of the solubilized melanin is measured at a wavelength of 405 nm using a microplate reader.

  • The melanin content is typically expressed as a percentage relative to the untreated control group.[2]

Visualizations

Melanogenesis Signaling Pathway

This diagram illustrates the primary signaling cascade leading to the synthesis of melanin, highlighting the central role of Tyrosinase.

Melanogenesis_Pathway Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase DOPA L-DOPA DOPA->Tyrosinase Dopaquinone Dopaquinone Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Multiple Steps Pheomelanin Pheomelanin (Red/Yellow Pigment) Dopaquinone->Pheomelanin With Cysteine Tyrosinase->DOPA Tyrosinase->Dopaquinone Cysteine Cysteine Cysteine->Pheomelanin

Caption: Key steps in the melanin synthesis pathway.

Experimental Workflow for Melanin Content Analysis

The following diagram outlines the typical workflow for an in vitro experiment designed to quantify changes in melanin content after treatment with a test compound.

Melanin_Assay_Workflow start Start cell_culture Culture B16F10 Cells start->cell_culture treatment Treat with Test Compounds cell_culture->treatment incubation Incubate (48-72 hours) treatment->incubation lysis Cell Lysis (NaOH + DMSO) incubation->lysis solubilization Solubilize Melanin (Heat at 80°C) lysis->solubilization measurement Measure Absorbance (405 nm) solubilization->measurement analysis Data Analysis (% of Control) measurement->analysis end End analysis->end

Caption: Workflow for in vitro melanin content assay.

Concluding Remarks

This compound acts as a pro-pigmenting agent by increasing the expression of tyrosinase, the rate-limiting enzyme in melanogenesis.[1] This is in direct contrast to agents like Kojic Acid and Arbutin, which are well-documented inhibitors of melanin synthesis.[3] The choice of agent for research or product development will therefore depend entirely on the desired outcome: stimulation or inhibition of melanin production. The experimental protocols and signaling pathway diagrams provided herein offer a foundational framework for conducting and understanding research in the field of melanogenesis. Further quantitative studies on this compound are warranted to precisely determine its efficacy in melanin induction compared to other known stimulators.

References

Unveiling the Impact of Caproyl Tyrosine on Tyrosinase Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential effects of Caproyl tyrosine on tyrosinase gene expression, a critical enzyme in melanin (B1238610) synthesis. Due to the limited direct public data on this compound, this document synthesizes information on the well-established mechanisms of tyrosinase regulation and compares the potential actions of this compound with known tyrosinase inhibitors. This guide is intended to serve as a valuable resource for researchers investigating novel depigmenting agents.

Introduction to Tyrosinase and Melanogenesis

Melanin, the primary determinant of skin, hair, and eye color, is produced in a complex process termed melanogenesis. The rate-limiting enzyme in this pathway is tyrosinase, which catalyzes the initial steps of converting L-tyrosine to dopaquinone.[1] The expression of the tyrosinase gene (TYR) is tightly regulated by various signaling pathways, primarily the cyclic AMP (cAMP)-dependent pathway.[2][3] Stimulation by factors such as α-melanocyte-stimulating hormone (α-MSH) activates this pathway, leading to the upregulation of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, including tyrosinase.[4][5] Consequently, inhibiting tyrosinase activity or downregulating its gene expression are key strategies in the development of skin-lightening agents.[6]

Potential Mechanism of Action of this compound

Comparison with Established Tyrosinase Inhibitors

To provide a framework for evaluating the potential efficacy of this compound, this section compares it with well-characterized tyrosinase inhibitors.

InhibitorMechanism of ActionReported IC50 (Mushroom Tyrosinase)Effect on Tyrosinase Gene Expression
Kojic Acid Chelates copper ions in the active site of tyrosinase, acting as a competitive inhibitor.[2]70 µM (monophenolase), 121 µM (diphenolase)[10]Generally does not directly affect gene expression.
Arbutin (β-D-glucopyranoside of hydroquinone) Acts as a competitive inhibitor of tyrosinase.1687 µM (monophenolase)[10]Some studies suggest it can decrease tyrosinase mRNA and protein levels.
Hydroquinone Inhibits tyrosinase activity and is also cytotoxic to melanocytes.[6]Varies depending on assay conditions.Can inhibit the synthesis of tyrosinase.[11]
This compound (Hypothesized) Potential competitive inhibitor due to structural similarity to L-tyrosine.Not publicly available.Unknown, potentially could influence signaling pathways regulating MITF.

Experimental Protocols

To facilitate further research into the effects of this compound, detailed protocols for key experiments are provided below.

Tyrosinase Inhibition Assay (In Vitro)

This assay determines the direct inhibitory effect of a compound on tyrosinase activity.

Principle: This colorimetric assay measures the oxidation of L-DOPA by mushroom tyrosinase, which produces dopachrome (B613829), a colored product with an absorbance maximum at 475-490 nm.[11][12] The rate of dopachrome formation is proportional to tyrosinase activity.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

  • Test compound (this compound)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and L-DOPA solution.

  • Initiate the reaction by adding the mushroom tyrosinase solution to each well.

  • Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a set period (e.g., 20-30 minutes) at a constant temperature (e.g., 37°C).

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.

Cell Culture and Treatment

Human or murine melanoma cell lines (e.g., B16F10) are commonly used to study melanogenesis.

Procedure:

  • Culture B16F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in appropriate culture plates or flasks.

  • Once the cells reach the desired confluency, treat them with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (the solvent used to dissolve this compound) should be included.

  • To stimulate melanogenesis, cells can be co-treated with α-MSH.

Quantitative Real-Time PCR (qRT-PCR) for Tyrosinase Gene Expression

This technique quantifies the amount of tyrosinase mRNA in cells.[13]

Procedure:

  • RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qRT-PCR: Perform real-time PCR using the synthesized cDNA, specific primers for the tyrosinase gene, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[14][15] A SYBR Green-based detection method is commonly used.[14]

  • Data Analysis: Calculate the relative expression of the tyrosinase gene using the 2-ΔΔCt method.

Western Blot Analysis for Tyrosinase Protein Levels

This method detects and quantifies the amount of tyrosinase protein.[16][17]

Procedure:

  • Protein Extraction: Lyse the treated and control cells in a lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to tyrosinase.[18]

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.

Visualizing the Pathways and Processes

To better understand the complex interactions involved in melanogenesis and the experimental procedures, the following diagrams are provided.

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB MITF_gene MITF Gene pCREB->MITF_gene Activates Transcription ERK ERK pERK p-ERK MITF MITF pERK->MITF Phosphorylates for Degradation MITF_mRNA MITF mRNA MITF_gene->MITF_mRNA MITF_mRNA->MITF Translation TYR_gene Tyrosinase Gene MITF->TYR_gene Activates Transcription TYR_mRNA Tyrosinase mRNA TYR_gene->TYR_mRNA Tyrosinase Tyrosinase TYR_mRNA->Tyrosinase Translation L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Hydroxylation Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Oxidation Tyrosinase Melanin Melanin Dopaquinone->Melanin Series of Reactions

Caption: Key signaling pathways regulating tyrosinase gene expression.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Culture Culture B16F10 Cells Treat Treat with this compound (and α-MSH) Culture->Treat RNA_Extraction RNA Extraction Treat->RNA_Extraction Protein_Extraction Protein Extraction Treat->Protein_Extraction qRT_PCR qRT-PCR for Tyrosinase mRNA RNA_Extraction->qRT_PCR Western_Blot Western Blot for Tyrosinase Protein Protein_Extraction->Western_Blot Data_Analysis1 Data Analysis qRT_PCR->Data_Analysis1 Relative Gene Expression Data_Analysis2 Data Analysis Western_Blot->Data_Analysis2 Relative Protein Level

Caption: Workflow for analyzing the effect of this compound on tyrosinase expression.

Conclusion

While direct evidence is currently lacking, the chemical structure of this compound suggests it may act as a competitive inhibitor of tyrosinase. Furthermore, its potential to modulate key signaling pathways involved in melanogenesis warrants investigation. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to systematically evaluate the efficacy of this compound as a novel agent for regulating tyrosinase gene expression and melanin production. Further in vitro and in vivo studies are essential to fully elucidate its mechanism of action and potential applications in dermatology and cosmetology.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of Caproyl Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel molecules like Caproyl Tyrosine is fundamental for pharmacokinetic assessments, metabolism studies, and ensuring the quality of therapeutic candidates. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

This guide presents an objective comparison of these two methods, supported by representative experimental data and detailed protocols. It aims to assist in selecting the most suitable technique based on specific analytical requirements such as sensitivity, selectivity, and sample matrix complexity.

Quantitative Performance Comparison

The selection between HPLC-UV and LC-MS/MS for the quantification of this compound hinges on the specific demands of the analysis. While LC-MS/MS generally provides superior sensitivity and specificity, making it ideal for complex biological matrices, HPLC-UV offers a robust and cost-effective solution for less demanding applications.[1] The following table summarizes typical analytical performance parameters for the quantification of this compound using both methods, with the data representing values derived from validation studies of analogous molecules.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Lower Limit of Quantification (LLOQ) ~50 ng/mL~0.5 ng/mL
Upper Limit of Quantification (ULOQ) 5000 ng/mL1000 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) < 15%< 15%
Selectivity ModerateHigh
Matrix Effect Low to ModerateCan be Significant
Run Time 5 - 15 minutes2 - 5 minutes

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for reproducibility and accurate cross-validation. The following protocols are representative for the analysis of this compound.

HPLC-UV Method

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 274 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Sample Preparation: A simple protein precipitation method is typically employed for plasma samples. To 100 µL of plasma, 200 µL of acetonitrile is added. The mixture is vortexed for 1 minute and then centrifuged at 10,000 x g for 10 minutes. The supernatant is collected and injected into the HPLC system.

LC-MS/MS Method

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient would be: 0-0.5 min, 5% B; 0.5-2.5 min, 5-95% B; 2.5-3.0 min, 95% B; 3.0-3.1 min, 95-5% B; 3.1-4.0 min, 5% B.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined during method development)

    • Internal Standard (e.g., deuterated this compound): Precursor ion > Product ion

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Sample Preparation: Similar to the HPLC method, protein precipitation is a common sample preparation technique. Alternatively, for higher sensitivity and removal of matrix effects, solid-phase extraction (SPE) may be utilized.

Method Validation

Both methods must be validated in accordance with regulatory guidelines such as those from the FDA and the International Council for Harmonisation (ICH).[2][3][4][5][6][7][8] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels in several replicates and on different days.[9]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[4][9]

  • Limits of Quantification (LLOQ and ULOQ): The lowest and highest concentrations of the analyte that can be measured with acceptable accuracy and precision.[4]

  • Recovery: The efficiency of the extraction procedure.[9]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[3][4]

Diagrams

CrossValidationWorkflow cluster_hplc HPLC Method cluster_lcms LC-MS/MS Method cluster_comparison Cross-Validation hplc_prep Sample Preparation hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition hplc_analysis->hplc_data comparison Statistical Comparison (e.g., Bland-Altman plot) hplc_data->comparison lcms_prep Sample Preparation lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_data Data Acquisition lcms_analysis->lcms_data lcms_data->comparison

Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.

ComparisonParameters center Method Comparison param1 Linearity center->param1 param2 Accuracy center->param2 param3 Precision center->param3 param4 LLOQ/ULOQ center->param4 param5 Selectivity center->param5 param6 Matrix Effect center->param6 param7 Cost & Throughput center->param7

Caption: Key parameters for comparing HPLC and LC-MS/MS methods.

References

Independent Verification of Tyrosine Derivatives' Biological Effects on Melanogenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of Caproyl Tyrosine and other key tyrosine derivatives on melanogenesis. The information is compiled from available patent literature and peer-reviewed scientific studies to offer a comprehensive overview for research and development purposes.

Introduction to Melanogenesis and the Role of Tyrosine

Melanin (B1238610) is the primary pigment responsible for skin, hair, and eye color in humans, providing crucial protection against ultraviolet (UV) radiation. The biosynthesis of melanin, known as melanogenesis, occurs within specialized organelles called melanosomes in melanocytes. This complex biochemical process is primarily initiated and regulated by the enzyme tyrosinase, which catalyzes the conversion of the amino acid L-tyrosine into dopaquinone, a precursor for both eumelanin (B1172464) (brown-black pigment) and pheomelanin (red-yellow pigment)[1][2]. Consequently, tyrosine and its derivatives are of significant interest in dermatology and cosmetology for modulating skin pigmentation.

Comparative Analysis of Tyrosine Derivatives

This section compares the known biological effects of this compound with other well-studied tyrosine derivatives. Due to a lack of independent, peer-reviewed studies on this compound, its effects are presented based on available patent information and contrasted with scientifically verified data for other tyrosine analogs.

This compound

This compound is a derivative of L-tyrosine used in cosmetic formulations, primarily as a skin conditioning agent[3]. Patent literature suggests that it is used to promote skin tanning by stimulating pigmentation, particularly when exposed to UV rays. An association of potassium this compound, L-phenylalanine, and taurine (B1682933) has been claimed to modulate tyrosinase expression[4]. However, to date, there is a notable absence of independent, peer-reviewed scientific studies to verify these claims or to elucidate the precise mechanism of action of this compound on melanogenesis.

L-Tyrosine

L-Tyrosine is the natural precursor to melanin and its role in stimulating melanogenesis is well-established. It acts as a direct substrate for tyrosinase, and increasing its availability can lead to an increase in melanin production[5][6][7]. Studies have shown that L-tyrosine not only serves as a substrate but can also upregulate tyrosinase activity and melanosome synthesis[2][6].

N-Acetyl Tyrosine

N-Acetyl L-Tyrosine is a more soluble form of L-tyrosine. A study on a complex of palmitoyl (B13399708) copper peptide and acetyl tyrosine demonstrated an enhancement of melanin production in both human and mouse melanoma cell lines. This complex was shown to increase both extracellular and intracellular tyrosinase activity and the expression of melanin-related genes[3]. This suggests that, like L-tyrosine, N-Acetyl Tyrosine can serve as a precursor for melanin synthesis.

D-Tyrosine

In contrast to L-tyrosine and its acetylated form, D-tyrosine, the D-enantiomer of tyrosine, has been shown to act as an inhibitor of melanogenesis. Research indicates that D-tyrosine negatively regulates melanin synthesis by inhibiting the enzymatic activity of tyrosinase[8]. Peptides containing a terminal D-tyrosine have been found to reduce melanin content in human melanocytes, making it a potential agent for depigmentation treatments[8].

Quantitative Data Summary

The following table summarizes the effects of various tyrosine derivatives on key aspects of melanogenesis based on available data.

CompoundEffect on Tyrosinase ActivityEffect on Melanin ContentPrimary ApplicationSupporting Evidence
This compound Claimed to modulate expression (unverified)Claimed to increase (unverified)Tanning AccelerantPatent Literature[4]
L-Tyrosine Increases activityIncreasesPro-pigmentationPeer-reviewed studies[5][6]
N-Acetyl Tyrosine Increases activity (in complex)Increases (in complex)Pro-pigmentationPeer-reviewed study[3]
D-Tyrosine Inhibits activityDecreasesDepigmentationPeer-reviewed studies[8]

Experimental Protocols

Below are detailed methodologies for key experiments used to assess the biological effects of compounds on melanogenesis.

1. Tyrosinase Activity Assay (In Vitro)

This assay measures the enzymatic activity of tyrosinase, typically using mushroom tyrosinase as a model.

  • Materials: Mushroom tyrosinase, L-DOPA (substrate), phosphate (B84403) buffer (pH 6.8), test compounds, 96-well microplate, microplate reader.

  • Procedure:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare various concentrations of the test compound (e.g., this compound) in the same buffer.

    • In a 96-well plate, add the test compound solution and the tyrosinase solution to each well.

    • Initiate the reaction by adding the L-DOPA substrate solution to each well.

    • Immediately measure the absorbance at 475-492 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) using a microplate reader.

    • The rate of increase in absorbance is proportional to the tyrosinase activity. Calculate the percentage of inhibition or stimulation compared to a control without the test compound.

2. Melanin Content Assay (Cell-Based)

This assay quantifies the amount of melanin produced by melanocytes in culture.

  • Materials: B16F10 melanoma cells (or other suitable melanocyte cell line), cell culture medium, test compounds, NaOH solution (1N), 96-well plate, microplate reader.

  • Procedure:

    • Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • After incubation, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells and dissolve the melanin by adding 1N NaOH solution and incubating at an elevated temperature (e.g., 80°C) for 1-2 hours.

    • Measure the absorbance of the resulting solution at 405 nm using a microplate reader.

    • The absorbance is directly proportional to the melanin content. Normalize the results to the total protein content of the cells to account for any effects on cell proliferation.

Visualizing the Melanogenesis Pathway

The following diagrams illustrate the core signaling pathway of melanogenesis and a typical experimental workflow for assessing the effects of a test compound.

Melanogenesis_Pathway cluster_Extracellular Extracellular Space cluster_Melanocyte Melanocyte UV_Radiation UV Radiation Tyrosinase Tyrosinase UV_Radiation->Tyrosinase Activates L_Tyrosine_in L-Tyrosine L_DOPA L-DOPA L_Tyrosine_in->L_DOPA hydroxylation Tyrosinase->L_DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone L_DOPA->Dopaquinone oxidation Eumelanin Eumelanin (Brown/Black) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Red/Yellow) Dopaquinone->Pheomelanin Cysteine Cysteine Cysteine->Pheomelanin Experimental_Workflow Start Start: Select Test Compound (e.g., this compound) In_Vitro_Assay In Vitro Assay: Tyrosinase Activity Start->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay: Melanin Content in Melanocytes Start->Cell_Based_Assay Data_Analysis Data Analysis: Compare to Controls (e.g., L-Tyrosine, Vehicle) In_Vitro_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Conclusion Conclusion: Determine Effect on Melanogenesis Data_Analysis->Conclusion

References

Assessing the Specificity of Caproyl Tyrosine for Tyrosinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Caproyl Tyrosine's interaction with tyrosinase, the key enzyme in melanin (B1238610) synthesis, against well-established inhibitors, Kojic Acid and Arbutin. While Kojic Acid and Arbutin are known to directly inhibit tyrosinase activity, available data suggests that this compound may function through an indirect mechanism by modulating the expression of the enzyme. This guide presents the available data, detailed experimental protocols for assessing direct inhibition, and visual workflows to aid in understanding these different modes of action.

Comparative Analysis of Tyrosinase Interaction

The following table summarizes the key differences between this compound, Kojic Acid, and Arbutin in their interaction with tyrosinase. A notable distinction is the proposed mechanism of action for this compound, which appears to be regulatory rather than inhibitory.

CompoundProposed Mechanism of ActionIC50 Value (Mushroom Tyrosinase)
This compound Modulation of tyrosinase expression (Indirect action). A patent suggests it may be involved in regulating the physiological pigment-forming mechanism.[1]Not Applicable (due to its proposed indirect mechanism)
Kojic Acid Direct inhibition of tyrosinase activity. It acts as a competitive or mixed-type inhibitor.[1]~18.27 µM - 37.86 µM[1][2]
Arbutin (β-Arbutin) Direct inhibition of tyrosinase activity. It is a competitive inhibitor.>500 µM[1]
Arbutin (α-Arbutin) Direct inhibition of tyrosinase activity, with reports of it being a more potent inhibitor than β-Arbutin.[3]~0.48 mM (mouse melanoma tyrosinase)[3]

Disclaimer: The information regarding this compound's mechanism is based on a patent for a formulation containing Potassium this compound in association with other ingredients.[1] Further peer-reviewed research on the standalone activity of this compound is needed for conclusive evidence.

Experimental Protocol: Tyrosinase Inhibition Assay

To assess the direct inhibitory effect of a compound on tyrosinase activity, a standardized in vitro assay is employed. This protocol is designed to measure the enzymatic conversion of a substrate by tyrosinase in the presence and absence of the test compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Test compound (e.g., this compound, Kojic Acid, Arbutin)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer. This should be made fresh before use.

    • Prepare a stock solution of the test compound and reference inhibitors (Kojic Acid, Arbutin) in DMSO.

    • Create a series of dilutions of the test and reference compounds in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to designated wells:

      • Test wells: 20 µL of test compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

      • Control wells: 20 µL of phosphate buffer (or DMSO vehicle) + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

      • Blank wells: 20 µL of test compound dilution + 160 µL of phosphate buffer (no enzyme).

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Reaction Initiation and Measurement:

    • Add 20 µL of L-DOPA solution to all wells to initiate the enzymatic reaction.

    • Immediately measure the absorbance at a specific wavelength (e.g., 475-492 nm) at time zero.

    • Continue to measure the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 20-30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Correct the rates of the test and control wells by subtracting the rate of the corresponding blank wells.

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Visualizing the Processes

To further clarify the methodologies and proposed mechanisms, the following diagrams are provided.

Tyrosinase_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Tyrosinase Solution D Dispense Reagents into 96-well Plate A->D B Prepare L-DOPA Solution C Prepare Test Compound Dilutions C->D E Pre-incubate D->E F Initiate Reaction with L-DOPA E->F G Measure Absorbance Over Time F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Plot Dose-Response Curve & Calculate IC50 I->J

Caption: Workflow of a typical in vitro tyrosinase inhibition assay.

Proposed_Mechanism_of_Caproyl_Tyrosine cluster_cell Melanocyte cluster_nucleus CT This compound N Nucleus CT->N Modulates Gene Expression TG Tyrosinase Gene R Ribosomes TG->R Transcription & Translation TE Tyrosinase Enzyme R->TE Synthesis M Melanin Production TE->M Catalyzes

Caption: Proposed indirect mechanism of this compound on melanin production.

References

Safety Operating Guide

Proper Disposal of Caproyl Tyrosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Caproyl Tyrosine, a compound utilized in cosmetic and research applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Precautionary Measures

This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (H315) and serious eye irritation (H319).[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye ProtectionChemical safety goggles or glasses.
Hand ProtectionChemical-resistant gloves (e.g., nitrile).
Body ProtectionLaboratory coat.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with national, state, and local environmental control regulations.[2][3] It is imperative to avoid releasing the chemical into the environment, as its ecological impact has not been extensively studied.

Step 1: Containment

  • Ensure any spilled this compound is contained to prevent spreading.

  • For solid spills, carefully sweep the material into a designated, labeled waste container. Avoid generating dust.

  • For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand) and place it into a designated waste container.

Step 2: Labeling

  • The waste container must be clearly and accurately labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., irritant).

Step 3: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

Step 4: Professional Disposal

  • Contact a licensed professional waste disposal service to arrange for the collection and proper disposal of the this compound waste.[5]

  • Do not mix with other waste streams unless explicitly instructed to do so by the disposal company.

  • Provide the waste disposal service with a copy of the available safety information for this compound.

The logical workflow for the disposal of this compound is illustrated in the diagram below.

start Start: this compound Waste Generated assess Assess Hazards (Skin & Eye Irritant) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe contain Contain Spill / Collect Waste ppe->contain label_waste Label Waste Container 'Hazardous Waste: this compound' contain->label_waste store Store in a Secure, Ventilated Area label_waste->store contact Contact Licensed Waste Disposal Service store->contact end End: Proper Disposal contact->end

Caption: Logical workflow for the proper disposal of this compound.

Environmental and Safety Considerations

While specific environmental hazards for this compound are not well-documented, it is prudent to prevent its entry into drains, sewers, or waterways.[2] The principle of minimizing environmental exposure should always be followed for laboratory chemicals.

In the event of accidental exposure, follow these first-aid measures:

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

  • After skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Get medical attention.[4]

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, thereby protecting personnel and the environment.

References

Personal protective equipment for handling Caproyl tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for handling Caproyl Tyrosine, specifically addressing the chemical sold under the trade name Tyrostan® PF, with the INCI name Potassium this compound. This document is intended to supplement, not replace, your institution's standard safety procedures and a thorough review of the full Safety Data Sheet (SDS).

Hazard Identification and Classification

Potassium this compound is classified as causing serious eye irritation.[1] It is essential to take appropriate precautions to avoid direct contact with the eyes.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against exposure. The following table summarizes the recommended PPE for handling Potassium this compound.

Protection Type Specification Rationale
Eye Protection Safety goggles with side shieldsTo prevent contact with the eyes, as the substance is a serious eye irritant.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber)To prevent skin contact.
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from accidental splashes or spills.
Respiratory Protection Not generally required under normal use with adequate ventilation. If dusts are generated, use a particulate respirator.To prevent inhalation of airborne particles.

Safe Handling and Storage Procedures

Handling:

  • Ensure adequate ventilation in the work area.

  • Avoid direct contact with eyes and skin.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency Situation First Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1]
Skin Contact Wash off immediately with plenty of soap and water. Remove contaminated clothing.
Inhalation Move to fresh air. If you feel unwell, seek medical advice.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek medical advice.

Spill Response: In the event of a spill, avoid dust formation. Sweep up and shovel into a suitable container for disposal. Ensure the area is well-ventilated.

Disposal Plan

All chemical waste, including this compound and any contaminated materials, must be disposed of in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Experimental Protocols

Safety data sheets for Potassium this compound do not cite specific experimental protocols. The handling procedures outlined in this guide are based on the chemical's hazard classification.

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling Potassium this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Weigh/Measure Weigh/Measure Select PPE->Weigh/Measure Proceed with caution Conduct Experiment Conduct Experiment Weigh/Measure->Conduct Experiment Decontaminate Decontaminate Conduct Experiment->Decontaminate Post-experiment Spill Spill Conduct Experiment->Spill Dispose Waste Dispose Waste Decontaminate->Dispose Waste End End Dispose Waste->End Follow Emergency Procedures Follow Emergency Procedures Spill->Follow Emergency Procedures Follow Emergency Procedures->Decontaminate

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.